cIAP1 ligand 4
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C21H31F2N5O3 |
|---|---|
Peso molecular |
439.5 g/mol |
Nombre IUPAC |
(2S,4S)-4-amino-N-(2,6-difluorophenyl)-1-[(2S)-3,3-dimethyl-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H31F2N5O3/c1-11(25-5)18(29)27-17(21(2,3)4)20(31)28-10-12(24)9-15(28)19(30)26-16-13(22)7-6-8-14(16)23/h6-8,11-12,15,17,25H,9-10,24H2,1-5H3,(H,26,30)(H,27,29)/t11-,12-,15-,17+/m0/s1 |
Clave InChI |
QESAPZFIIYNQSO-WXRXAMBDSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@H](C(=O)N1C[C@H](C[C@H]1C(=O)NC2=C(C=CC=C2F)F)N)C(C)(C)C)NC |
SMILES canónico |
CC(C(=O)NC(C(=O)N1CC(CC1C(=O)NC2=C(C=CC=C2F)F)N)C(C)(C)C)NC |
Origen del producto |
United States |
Foundational & Exploratory
The Discovery and Synthesis of cIAP1 Ligand 4: A Technical Guide for Drug Development Professionals
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) has emerged as a critical target in oncology and immunology due to its role as an E3 ubiquitin ligase that regulates inflammatory signaling and cell death pathways. The development of ligands that bind to cIAP1 is a key strategy in the generation of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific disease-causing proteins. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of a notable cIAP1 ligand, referred to herein as cIAP1 Ligand 4. This document details the scientific background, synthesis protocols, quantitative biological data, and the signaling pathways associated with cIAP1 modulation.
Introduction to cIAP1 and Its Role in Cellular Signaling
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a member of the inhibitor of apoptosis (IAP) protein family, characterized by the presence of baculoviral IAP repeat (BIR) domains.[1] cIAP1 possesses a C-terminal RING (Really Interesting New Gene) finger domain, which confers E3 ubiquitin ligase activity.[2] This enzymatic function is central to its role in regulating key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.
cIAP1, in a complex with cIAP2 and TRAF2/3, is a critical regulator of both the canonical and non-canonical NF-κB signaling pathways.[3] In the non-canonical pathway, cIAP1 mediates the ubiquitination and subsequent proteasomal degradation of NF-κB-inducing kinase (NIK), thereby suppressing this pathway in resting cells.[3] Upon stimulation by certain cytokines, the cIAP1/2-TRAF2/3 complex is recruited to the receptor, leading to the auto-ubiquitination and degradation of cIAP1/2 and TRAF3. This stabilizes NIK, allowing for the activation of the non-canonical NF-κB pathway.
Furthermore, cIAP1 is involved in the TNFR1 signaling complex, where it ubiquitinates RIPK1, leading to the recruitment of downstream signaling molecules and the activation of the canonical NF-κB pathway and cell survival.[4] Dysregulation of cIAP1 activity has been implicated in various cancers, making it an attractive target for therapeutic intervention. Small molecule mimetics of the endogenous IAP antagonist SMAC (Second Mitochondria-derived Activator of Caspases) can bind to the BIR3 domain of cIAP1, inducing a conformational change that promotes its E3 ligase activity and subsequent auto-ubiquitination and degradation. This leads to the stabilization of NIK and activation of the non-canonical NF-κB pathway, which can result in TNFα-dependent apoptosis in cancer cells.
The ability of small molecules to induce the degradation of cIAP1 has made them valuable components in the development of PROTACs. In a PROTAC, a cIAP1 ligand is connected via a linker to a ligand for a target protein of interest. This brings cIAP1 into close proximity with the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Discovery and Development of this compound
This compound is a potent E3 ligase ligand utilized in the synthesis of PROTACs. Its development is part of a broader effort to create effective IAP-based PROTACs for various therapeutic targets. The discovery of this ligand is detailed in the work by Miah et al. (2021) in the context of optimizing a series of RIPK2 PROTACs.[5] The study aimed to identify IAP binders that could be incorporated into potent PROTACs with favorable pharmacokinetic properties.
The development of cIAP1 ligands often starts from known SMAC mimetics. These compounds are designed to mimic the N-terminal AVPI (alanine-valine-proline-isoleucine) motif of the SMAC protein, which is the endogenous antagonist of IAPs. Structure-activity relationship (SAR) studies have led to the optimization of these peptidomimetic compounds into more drug-like small molecules with high affinity for the BIR3 domain of cIAP1.
While the specific discovery narrative of "this compound" as a standalone entity is not extensively documented, its inclusion in the RIPK2 PROTAC optimization study by Miah et al. highlights its utility as an effective cIAP1-recruiting moiety. The research focused on modifying the linker and the IAP-binding component of the PROTACs to improve properties such as solubility and metabolic stability.
Synthesis of this compound
The synthesis of this compound, as inferred from the general procedures for IAP ligands in the supplementary information of Miah et al. (2021), involves a multi-step synthetic route. A representative synthetic scheme is provided below.
Scheme 1: Representative Synthesis of a cIAP1 Ligand Core Structure
Caption: A generalized synthetic workflow for the core of a cIAP1 ligand.
Detailed Experimental Protocol (Hypothetical, based on common synthesis of similar compounds):
-
Step 1: Amide Coupling. To a solution of a suitable Boc-protected amino acid (Starting Material A, 1.0 eq) in a solvent such as dimethylformamide (DMF), a coupling agent like HATU (1.1 eq) and a base such as diisopropylethylamine (DIPEA, 2.0 eq) are added. The mixture is stirred for a few minutes before the addition of the amine component (Starting Material B, 1.0 eq). The reaction is stirred at room temperature until completion, as monitored by LC-MS. The product (Intermediate 1) is then isolated by aqueous workup and extraction.
-
Step 2: Boc Deprotection. Intermediate 1 is dissolved in a solvent like dichloromethane (B109758) (DCM), and trifluoroacetic acid (TFA) is added. The reaction is stirred at room temperature until the deprotection is complete. The solvent is then removed under reduced pressure to yield the deprotected amine (Intermediate 2) as a TFA salt.
-
Step 3: Final Coupling. The crude Intermediate 2 is dissolved in DMF, and another N-protected amino acid derivative is coupled to it using HATU and DIPEA, similar to Step 1. After the reaction is complete, the final product is purified by preparative HPLC to yield the desired cIAP1 ligand core (Final Ligand Core). Further modifications, such as the introduction of the difluorophenyl group, would be carried out in subsequent steps.
Disclaimer: This is a generalized protocol. The exact reagents, conditions, and purification methods for this compound can be found in the supplementary information of Miah AH, et al. J Med Chem. 2021 Sep 9;64(17):12978-13003.
Quantitative Biological Data
The biological activity of this compound is primarily assessed through its incorporation into PROTACs and the subsequent evaluation of the degradation of the target protein. The key parameters measured are the half-maximal degradation concentration (DC50) and the maximal degradation (Dmax) of the target protein. Additionally, the binding affinity of the ligand to the cIAP1 BIR3 domain is a critical determinant of its efficacy.
The following table summarizes the quantitative data for a representative RIPK2 PROTAC incorporating a cIAP1 ligand similar to this compound, as reported by Miah et al. (2021).[5]
| Compound (PROTAC) | cIAP1 Ligand | RIPK2 Binder | RIPK2 DC50 (nM) in THP-1 cells | RIPK2 Dmax (%) in THP-1 cells |
| Compound 20 | Similar to this compound | GSK-A | 0.03 | >95 |
Data extracted and adapted from Miah AH, et al. J Med Chem. 2021.
Experimental Protocols
cIAP1 BIR3 Domain Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity (Ki) of a ligand for the cIAP1 BIR3 domain.
-
Principle: A fluorescently labeled probe that binds to the cIAP1 BIR3 domain is used. When the probe is bound to the larger protein, it tumbles slower in solution, resulting in a higher fluorescence polarization signal. A test compound that competes with the probe for binding will displace it, leading to a decrease in the fluorescence polarization signal.
-
Protocol:
-
Recombinant human cIAP1 BIR3 domain protein is diluted in assay buffer.
-
A fluorescently labeled SMAC-derived peptide probe is added to the protein solution.
-
The test compound (this compound) is serially diluted and added to the protein-probe mixture in a microplate.
-
The plate is incubated at room temperature to allow the binding to reach equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
The data is analyzed to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
Cellular cIAP1 Degradation Assay (Western Blot)
This assay is used to confirm that the cIAP1 ligand induces the degradation of cIAP1 in cells.
-
Protocol:
-
Cells (e.g., a cancer cell line known to be sensitive to SMAC mimetics) are seeded in a multi-well plate and allowed to adhere overnight.
-
The cells are treated with various concentrations of the cIAP1 ligand for a specified period (e.g., 4, 8, or 24 hours).
-
After treatment, the cells are lysed, and the total protein concentration is determined using a BCA assay.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for cIAP1. An antibody for a loading control (e.g., GAPDH or β-actin) is also used.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
The intensity of the cIAP1 band is quantified and normalized to the loading control to determine the extent of degradation.
-
Target Protein Degradation Assay for PROTACs (Western Blot or In-Cell Western)
This assay is used to measure the ability of a PROTAC containing this compound to degrade a specific target protein.
-
Protocol:
-
Cells expressing the target protein are treated with the PROTAC at various concentrations for a set time.
-
Cell lysates are prepared and analyzed by Western blot as described in section 5.2, using a primary antibody specific for the target protein.
-
Alternatively, an In-Cell Western assay can be performed. In this method, cells are fixed and permeabilized in the plate after treatment.
-
The cells are then incubated with a primary antibody against the target protein and a normalization antibody (e.g., for total protein).
-
Fluorescently labeled secondary antibodies are used for detection, and the fluorescence intensity is read on a plate reader.
-
The DC50 and Dmax values are calculated from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
The mechanism of action of a cIAP1 ligand, both as a standalone agent and as part of a PROTAC, involves the hijacking of the ubiquitin-proteasome system.
Caption: Workflow of PROTAC-mediated protein degradation using a cIAP1 ligand.
As a standalone agent, a SMAC mimetic like this compound induces the auto-ubiquitination and degradation of cIAP1 itself.
Caption: Mechanism of cIAP1 ligand-induced auto-degradation of cIAP1.
Conclusion
This compound represents a significant tool in the development of targeted protein degraders. Its ability to potently recruit cIAP1 to proteins of interest has been demonstrated in the successful creation of highly effective PROTACs. This technical guide has provided an overview of the discovery, synthesis, and biological characterization of this important molecule. The detailed experimental protocols and an understanding of the underlying signaling pathways will aid researchers and drug development professionals in the continued exploration and application of cIAP1-based therapeutics. As the field of targeted protein degradation continues to evolve, the development and optimization of cIAP1 ligands will undoubtedly remain a key area of focus.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of S-2-((S)-3-(4-chlorophenyl)-N'-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamido)-3-(methyl-d3 )butanamide-d5 , octadeuterated JD5037 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of a Series of RIPK2 PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Function of cIAP1 as an E3 Ligase
Audience: Researchers, scientists, and drug development professionals.
Abstract
Cellular Inhibitor of Apoptosis 1 (cIAP1), also known as BIRC2, is a multifaceted protein and a pivotal member of the Inhibitor of Apoptosis (IAP) family. While initially characterized by its ability to suppress apoptosis, its primary physiological role is now understood to be that of a RING-domain E3 ubiquitin ligase. This function is central to the regulation of critical cellular signaling pathways, including inflammation, immunity, and cell survival. cIAP1's E3 ligase activity enables it to catalyze the covalent attachment of ubiquitin to substrate proteins, thereby altering their function, localization, or stability. Its key substrates include components of the TNF receptor superfamily signaling pathway, such as RIPK1, as well as other IAP family members and caspases. By controlling the ubiquitination status of these proteins, cIAP1 orchestrates the cellular decision between survival, apoptosis, and necroptosis. Dysregulation of cIAP1 is implicated in various pathologies, particularly cancer, making its E3 ligase function an attractive target for therapeutic intervention. This guide provides a comprehensive technical overview of cIAP1's E3 ligase activity, its mechanism, substrates, role in signaling, and the experimental methodologies used for its study.
Introduction: The Molecular Architecture of cIAP1
cIAP1 is a multi-domain protein whose functions are dictated by its distinct structural motifs. Understanding this architecture is key to comprehending its E3 ligase activity.
-
Baculoviral IAP Repeat (BIR) Domains: cIAP1 possesses three BIR domains (BIR1, BIR2, BIR3). These domains are crucial for mediating protein-protein interactions. Notably, the BIR3 domain binds to the endogenous IAP antagonist Smac/DIABLO and synthetic Smac mimetics, a key interaction for regulating cIAP1 activity.[1][2] The BIR domains also mediate interactions with caspases and other signaling molecules like TRAF2.[2][3]
-
Ubiquitin-Associated (UBA) Domain: This domain allows cIAP1 to bind to ubiquitin chains, potentially influencing its localization or its ability to build upon existing ubiquitin modifications on substrates.[2]
-
Caspase Activation and Recruitment Domain (CARD): The CARD domain is another protein-protein interaction module, which can facilitate the formation of larger signaling complexes.[4][5]
-
Really Interesting New Gene (RING) Domain: Located at the C-terminus, the RING domain is the catalytic heart of cIAP1, conferring its E3 ubiquitin ligase activity.[6][7] It does not bind the substrate directly but rather recruits a ubiquitin-charged E2 conjugating enzyme to facilitate the transfer of ubiquitin to the target protein.[5][6]
The Mechanism of cIAP1 E3 Ligase Activity
The E3 ligase function of cIAP1 is a critical step in the ubiquitination cascade, which involves three key enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating).
-
Activation (E1): The E1 enzyme activates ubiquitin in an ATP-dependent manner.
-
Conjugation (E2): The activated ubiquitin is transferred to the active site cysteine of an E2 enzyme. cIAP1 has been shown to work with the UbcH5 subfamily of E2 enzymes.[1][8]
-
Ligation (E3): As a RING E3 ligase, cIAP1 acts as a scaffold. It simultaneously binds the substrate (often indirectly via an adaptor like TRAF2) and the ubiquitin-loaded E2 enzyme.[5][6] This proximity facilitates the direct transfer of ubiquitin from the E2 to a lysine (B10760008) residue on the substrate protein.[6]
A crucial aspect of cIAP1's catalytic activity is the dimerization of its RING domain.[1] In its basal state, cIAP1 is predominantly a monomer with inhibited E3 ligase activity.[1] The binding of Smac mimetics to the BIR3 domain induces a conformational change that relieves this inhibition, promoting RING dimerization and robustly activating its E3 ligase function.[1] This activation leads to rapid auto-ubiquitination (cIAP1 ubiquitinating itself) and subsequent degradation by the proteasome, a mechanism exploited by IAP-targeting cancer therapies.[9][10]
Caption: The Ubiquitination Cascade Mediated by cIAP1.
Key Substrates and Functional Outcomes of Ubiquitination
cIAP1's E3 ligase activity targets a range of proteins, leading to diverse functional consequences depending on the substrate and the type of ubiquitin chain attached. cIAP1 can catalyze the formation of various linkages, including K11, K48, and K63-linked polyubiquitin (B1169507) chains, as well as mono-ubiquitination.[5][11][12][13]
| Substrate | Ubiquitin Linkage | Functional Outcome | References |
| RIPK1 | K11, K63, Linear | Survival/Inflammation: K63 and linear ubiquitination creates a scaffold for recruiting IKK and TAK1 complexes, leading to NF-κB and MAPK activation.[11][14] This also prevents RIPK1 from engaging in cell death complexes.[11][15] | [11][14][15] |
| cIAP1 (auto) | K6, K11, K48, K63 | Degradation/Regulation: K48-linked auto-ubiquitination, often triggered by Smac mimetics, leads to proteasomal degradation of cIAP1, removing its pro-survival function.[9][10][12] | [10][12] |
| NIK | K48 | Degradation: Constitutive ubiquitination and proteasomal degradation of NF-κB Inducing Kinase (NIK), keeping the non-canonical NF-κB pathway inactive.[11][16][17] | [11][16][17] |
| TRAF2/TRAF3 | K48 | Degradation/Regulation: Ubiquitination and degradation of TRAF3 is required for NIK accumulation and non-canonical NF-κB activation.[11][17] cIAP1 and TRAF2 form a functional E3 ligase complex.[6][17] | [6][11][17] |
| Caspase-3 / -7 | Mono-ubiquitination | Inhibition/Degradation: Binds to and ubiquitinates effector caspases, facilitating their turnover and suppressing apoptosis.[8][13][18] | [8][13][18] |
| XIAP, cIAP2, Livin | K48, others | Degradation: The RING domain of cIAP1 can target other RING-containing IAPs for proteasomal degradation, indicating cross-regulation within the IAP family.[4][7][19] | [4][7][19] |
| BCL10 | K63 | Signaling: In ABC DLBCL, cIAP1/2 ubiquitinate BCL10, promoting the recruitment of signaling complexes required for constitutive NF-κB activity.[20] | [20] |
Role in Cellular Signaling Pathways
cIAP1's E3 ligase activity places it at the crossroads of cell life and death decisions, primarily through its modulation of TNFα signaling.
Canonical NF-κB Activation and Survival
Upon stimulation by TNFα, the TNF receptor 1 (TNFR1) recruits a signaling complex (Complex I) containing TRADD, TRAF2, and RIPK1.[15] TRAF2, in turn, recruits cIAP1.[3][14] Within Complex I, cIAP1's E3 ligase activity is essential for adding K63-linked and linear polyubiquitin chains to RIPK1.[3][14][21] These ubiquitin chains do not target RIPK1 for degradation but instead create a scaffold to recruit downstream kinases like the IKK complex (IKKα/β/γ) and TAK1.[11][14] This leads to the phosphorylation and degradation of IκBα, allowing NF-κB transcription factors to translocate to the nucleus and activate pro-survival and pro-inflammatory gene expression.[3][22]
Caption: cIAP1 in TNFα-induced canonical NF-κB signaling.
Regulation of Apoptosis and Necroptosis
When cIAP1 E3 ligase activity is absent or inhibited (e.g., by Smac mimetics), the signaling outcome of TNFα stimulation shifts dramatically from survival to death. Without ubiquitination, RIPK1 is not retained in Complex I and can dissociate to form a secondary cytosolic death-inducing complex.[14][15]
-
Apoptosis (Complex IIa): De-ubiquitinated RIPK1 can assemble with FADD and Procaspase-8 to form the "ripoptosome".[14] This complex facilitates the auto-catalytic activation of Caspase-8, triggering the executioner caspase cascade and leading to apoptosis.[9][15]
-
Necroptosis (Complex IIb / Necrosome): If Caspase-8 activity is inhibited or absent, RIPK1 can interact with and phosphorylate RIPK3.[23][24] This leads to the formation of the "necrosome," which recruits and activates the mixed lineage kinase domain-like protein (MLKL).[15] Activated MLKL oligomerizes and translocates to the plasma membrane, forming pores that cause lytic cell death known as necroptosis.[15]
cIAP1's E3 ligase activity is therefore a master switch, preventing the kinase activity of RIPK1 from initiating these cell death pathways.[11][25]
Caption: cIAP1 as a switch between survival and cell death.
Non-Canonical NF-κB Regulation
In contrast to its positive role in the canonical pathway, cIAP1 is a negative regulator of the non-canonical NF-κB pathway.[16][26] In unstimulated cells, a cIAP1/TRAF2 complex continuously mediates the K48-linked ubiquitination and proteasomal degradation of NIK.[11][17] Stimulation of certain TNFR superfamily members (e.g., BAFF-R, CD40) causes the recruitment of the cIAP1/TRAF2 complex to the receptor, sequestering it away from NIK.[11] This allows NIK to accumulate, leading to the processing of p100 to p52 and activation of the non-canonical NF-κB pathway.[11][26]
cIAP1 as a Therapeutic Target in Drug Development
The crucial pro-survival role of cIAP1, particularly in the context of TNFα signaling, makes it a prime target for cancer therapy.[27][28] Many cancer cells overexpress IAPs to evade apoptosis, contributing to tumor growth and resistance to chemotherapy.[10]
Smac Mimetics: These are small molecules designed to mimic the endogenous IAP antagonist Smac/DIABLO.[10][28] They bind with high affinity to the BIR domains of cIAP1/2 and XIAP.[1][10] Binding to cIAP1 induces its dimerization, unleashing its E3 ligase activity and causing rapid auto-ubiquitination and proteasomal degradation.[1] The depletion of cIAP1 sensitizes cancer cells to apoptosis, particularly in the presence of TNFα, by unleashing the death-inducing potential of RIPK1.[9][28]
| Compound Type | Target Domain(s) | Mechanism of Action | References |
| Smac Mimetics (e.g., Birinapant, LCL161) | cIAP1/2 BIR3, XIAP BIR3 | Induce cIAP1 dimerization, E3 activation, auto-ubiquitination, and degradation. This removes inhibition of apoptosis/necroptosis. | [1][10][28] |
| Direct E3 Ligase Inhibitors (e.g., D19) | cIAP1 RING Domain | Directly bind the RING domain to interfere with E2 enzyme interaction, inhibiting ubiquitination of substrates. Can suppress c-MYC oncogenic function. | [10][29] |
Quantitative Data on cIAP1 Inhibitors
| Compound | Type | Target | Affinity / Potency | Reference |
| Compound 1 (Smac Mimetic) | IAP Antagonist | cIAP1 BIR3 | Ki = 2.5 nM | [30] |
| Compound 1 (Smac Mimetic) | IAP Antagonist | cIAP2 BIR3 | Ki = 4.5 nM | [30] |
| Compound 1 (Smac Mimetic) | IAP Antagonist | XIAP BIR3 | Ki = 156 nM | [30] |
| D19 | E3 Ligase Inhibitor | cIAP1 RING Domain | IC50 = 14.1 µM (autoubiquitination) | [29] |
Appendix: Experimental Protocols
A.1. In Vitro Ubiquitination Assay
This assay directly assesses the ability of cIAP1 to ubiquitinate a substrate in a controlled, cell-free environment.
Objective: To determine if a protein of interest is a direct substrate for cIAP1-mediated ubiquitination.
Materials:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5a/b/c)
-
Recombinant human Ubiquitin (wild-type or mutant, e.g., K48-only, K63-only)
-
Recombinant, purified cIAP1 (full-length or RING domain construct)
-
Substrate protein (purified or generated by in vitro transcription/translation, may be 35S-labeled)
-
ATP solution (100 mM)
-
Ubiquitination Reaction Buffer (10X): 500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 20 mM DTT
-
SDS-PAGE loading buffer
-
Deionized water
Protocol:
-
Prepare a master mix of common reagents (Buffer, ATP, E1, E2, Ubiquitin) on ice to ensure consistency across reactions.
-
Set up the reactions in 20-50 µL final volumes. A typical reaction might contain:
-
10X Ubiquitination Buffer: 2 µL
-
ATP (100 mM): 1 µL (final conc. 5 mM)
-
E1 Enzyme (500 nM): 1 µL (final conc. 25 nM)
-
E2 Enzyme (5 µM): 1 µL (final conc. 250 nM)
-
Ubiquitin (1 mg/mL): 2 µL (final conc. ~25 µM)
-
Substrate Protein: X µL (e.g., 1 µM final concentration)
-
cIAP1 (E3) or control (GST, buffer): Y µL (e.g., 0.5 µM final concentration)
-
Deionized water: to final volume.
-
-
Important Controls:
-
-E3: A reaction lacking cIAP1 to show that ubiquitination is E3-dependent.
-
-E1/-E2: Reactions lacking E1 or E2 to confirm the requirement of the enzymatic cascade.
-
-ATP: A reaction without ATP to demonstrate energy dependence.
-
-
Initiate the reaction by adding the final component (typically ATP or the E3 ligase).
-
Incubate the reactions at 37°C for 60-90 minutes.
-
Stop the reaction by adding 2X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Analyze the products by SDS-PAGE followed by:
-
Western Blotting: Use an antibody specific to the substrate protein. A ladder or smear of higher molecular weight bands above the unmodified substrate indicates ubiquitination.
-
Autoradiography: If the substrate was 35S-labeled.
-
References
- 1. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cIAP1 Cooperatively Inhibits Procaspase-3 Activation by the Caspase-9 Apoptosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Both cIAP1 and cIAP2 regulate TNFα-mediated NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The RING Domain of cIAP1 Mediates the Degradation of RING-bearing Inhibitor of Apoptosis Proteins by Distinct Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IAP-Mediated Protein Ubiquitination in Regulating Cell Signaling [mdpi.com]
- 6. IAP-Mediated Protein Ubiquitination in Regulating Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. The E3 ubiquitin ligase cIAP1 binds and ubiquitinates caspase-3 and -7 via unique mechanisms at distinct steps in their processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cIAP1 and cIAP2 facilitate cancer cell survival by functioning as E3 ligases that promote RIP1 ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. mdpi.com [mdpi.com]
- 12. cIAP1/2 Are Direct E3 Ligases Conjugating Diverse Types of Ubiquitin Chains to Receptor Interacting Proteins Kinases 1 to 4 (RIP1–4) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Differences of Key Proteins between Apoptosis and Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Roles of c-IAP proteins in TNF receptor family activation of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The E3 Ubiquitin Ligase cIAP1 Binds and Ubiquitinates Caspase-3 and -7 via Unique Mechanisms at Distinct Steps in Their Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The RING domain of cIAP1 mediates the degradation of RING-bearing inhibitor of apoptosis proteins by distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. pnas.org [pnas.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. [PDF] cIAP1 and cIAP2 limit macrophage necroptosis by inhibiting Rip1 and Rip3 activation | Semantic Scholar [semanticscholar.org]
- 24. cIAP1 and cIAP2 limit macrophage necroptosis by inhibiting Rip1 and Rip3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. cIAPs control RIPK1 kinase activity‐dependent and ‐independent cell death and tissue inflammation | The EMBO Journal [link.springer.com]
- 26. researchgate.net [researchgate.net]
- 27. CIAPIN1 as a therapeutic target in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 29. researchgate.net [researchgate.net]
- 30. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
cIAP1: A Pivotal Regulator of Apoptosis and a Key Therapeutic Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular inhibitor of apoptosis protein 1 (cIAP1), also known as BIRC2, is a multifaceted protein that plays a critical role in the regulation of apoptosis, or programmed cell death. As a member of the inhibitor of apoptosis (IAP) protein family, cIAP1 is characterized by the presence of baculoviral IAP repeat (BIR) domains and a C-terminal RING (Really Interesting New Gene) finger domain, which confers E3 ubiquitin ligase activity. This activity is central to its function, allowing it to modulate key signaling pathways, particularly the tumor necrosis factor-alpha (TNF-α) pathway, thereby influencing cell survival and death decisions. Dysregulation of cIAP1 has been implicated in numerous pathologies, most notably in cancer, where its overexpression can lead to apoptosis evasion and resistance to therapy.[1][2] This has positioned cIAP1 as a promising target for the development of novel anti-cancer therapeutics. This technical guide provides a comprehensive overview of the core functions of cIAP1 in apoptosis regulation, detailed experimental protocols for its study, and a summary of quantitative data to aid in research and drug development efforts.
Introduction to cIAP1 and its Role in Apoptosis
cIAP1 is a key regulator of cellular life and death decisions.[1] Initially identified for their ability to inhibit caspases, the primary executioners of apoptosis, it is now understood that the anti-apoptotic functions of cIAP1 are primarily mediated through its E3 ubiquitin ligase activity rather than direct caspase inhibition.[3][4] cIAP1 is involved in a variety of cellular processes, including inflammation, cell proliferation, and the unfolded protein response.[2] Its expression is ubiquitous across various tissues, and it can be found in the cytoplasm, at the cell membrane, and within the nucleus.[5]
The significance of cIAP1 in disease is most pronounced in oncology. Many cancer cells exploit the anti-apoptotic functions of cIAPs to evade cell death, contributing to tumor progression and resistance to chemotherapy.[1] Consequently, small-molecule inhibitors that target cIAP1 are being actively investigated as potential cancer therapeutics.[2][6]
Domain Architecture and Molecular Function
The multifunctional nature of cIAP1 is dictated by its distinct protein domains:
-
Baculoviral IAP Repeat (BIR) Domains: cIAP1 contains three BIR domains (BIR1, BIR2, and BIR3).[7] These domains are crucial for protein-protein interactions. The BIR3 domain, in particular, possesses a conserved binding groove that recognizes the N-terminal IAP-binding motif (IBM) of pro-apoptotic proteins like Smac/DIABLO.[8] The BIR1 domain is responsible for the interaction with TNF receptor-associated factor 2 (TRAF2).[9]
-
Ubiquitin-Associated (UBA) Domain: The UBA domain binds to ubiquitin chains, which is thought to enhance the E3 ligase activity of cIAP1 by facilitating the recruitment of ubiquitin-charged E2 conjugating enzymes.[10] This domain is required for the optimal ubiquitination of substrates like Receptor-Interacting Protein Kinase 1 (RIPK1).[1][10]
-
Caspase Activation and Recruitment Domain (CARD): The function of the CARD domain in cIAP1 is less well understood compared to other domains, but it is believed to be involved in regulating the dimerization and activation of cIAP1.[7]
-
RING (Really Interesting New Gene) Finger Domain: The C-terminal RING domain is the catalytic core of cIAP1, endowing it with E3 ubiquitin ligase activity.[11] This domain is essential for the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to a substrate protein. The dimerization of the RING domain is a critical step for its E3 ligase activity.[11][12]
cIAP1 in the TNF-α Signaling Pathway
cIAP1 is a central player in the TNF-α signaling pathway, which can lead to either cell survival and inflammation or programmed cell death. Upon binding of TNF-α to its receptor, TNFR1, a signaling complex (Complex I) is formed at the plasma membrane, which includes TRADD, TRAF2, and cIAP1.[13]
Within Complex I, cIAP1, in concert with TRAF2, mediates the K63-linked polyubiquitination of RIPK1.[14][15] This ubiquitination event serves as a scaffold to recruit downstream signaling components, leading to the activation of the NF-κB and MAPK pathways, which promote the expression of pro-survival genes.[13]
In the absence or inhibition of cIAP1, RIPK1 is not ubiquitinated and can dissociate from Complex I to form a secondary cytosolic complex (Complex II), which can trigger either apoptosis through caspase-8 activation or necroptosis.[16] Therefore, the E3 ligase activity of cIAP1 is a critical checkpoint that determines the cellular outcome of TNF-α signaling.
Signaling Pathway Diagram:
Caption: cIAP1 in TNF-α signaling.
Quantitative Data on cIAP1 Interactions and Inhibition
The following tables summarize key quantitative data related to cIAP1's binding affinities for inhibitors and its expression in cancer.
Table 1: Binding Affinities (Ki/EC50/Kd) of Small-Molecule Inhibitors and Smac Mimetics for cIAP1
| Compound/Mimetic | Target Domain | Ki / EC50 / Kd (nM) | Assay Type | Reference(s) |
| Smac-5F (fluorescent probe) | cIAP1-BIR3 | 4.8 ± 0.6 (Kd) | Fluorescence Polarization | [8] |
| Smac001 | cIAP1-BIR3 | 0.4 (EC50) | Fluorescence Polarization | [8] |
| Smac037 | cIAP1-BIR3 | Low nanomolar (EC50) | Fluorescence Polarization | [8] |
| Smac066 | cIAP1-BIR3 | High affinity | Fluorescence Polarization | [8] |
| Compound 1 (SM-122) | cIAP1-BIR3 | 2.5 (Ki) | Fluorescence Polarization | [6] |
| Compound 5 (SM-1295) | cIAP1 | <10 (Ki) | Not specified | [6] |
| Compound 7 | cIAP1 | <1 (Ki) | Not specified | [17] |
| Debio 1143 (AT-406) | cIAP1 | 1.9 (Ki) | Not specified | [18] |
| GDC-0152 | cIAP1 | <60 (Ki) | Not specified | [18] |
| CUDC-427 (GDC-0917) | cIAP1 | <60 (Ki) | Not specified | [18] |
Table 2: Cellular Activity (IC50) of cIAP1 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Assay Type | Reference(s) |
| Compound 5 (SM-1295) | MDA-MB-231 | 46 | Cell Growth Inhibition | [6] |
| Compound 6 | MDA-MB-231 | 17 | Cell Growth Inhibition | [6] |
| Compound 7 | MDA-MB-231 | 200 | Cell Growth Inhibition | [17] |
| LCL161 | Hep3B | 10,230 | Single-agent activity | [18] |
| LCL161 | PLC5 | 19,190 | Single-agent activity | [18] |
Table 3: cIAP1 Expression in Breast Cancer
| Parameter | Finding | Patient Cohort | Reference(s) |
| mRNA Expression | 13.50 mean fold increase in breast cancer patients vs. healthy controls | 100 invasive ductal carcinoma patients | [19] |
| Correlation with TNM Stage | Increased mRNA expression with advanced stages (I to IV) | 100 invasive ductal carcinoma patients | [19] |
| Correlation with Survival | Higher mRNA expression associated with reduced overall survival | 100 invasive ductal carcinoma patients | [19] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study cIAP1 function.
Immunoprecipitation of cIAP1
This protocol describes the immunoprecipitation of cIAP1 from cell lysates to study its protein-protein interactions.
Materials:
-
Cell Lysis Buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Anti-cIAP1 antibody
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash Buffer (e.g., lysis buffer with reduced detergent concentration)
-
Elution Buffer (e.g., 1x Laemmli sample buffer)
-
Isotype control IgG
Procedure:
-
Cell Lysis: Lyse cultured cells in ice-cold lysis buffer.[20] Incubate on ice for 30 minutes with periodic vortexing.[1]
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Pre-clearing (Optional but Recommended): Add isotype control IgG and protein A/G beads to the supernatant and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.[20] Pellet the beads and transfer the supernatant to a fresh tube.
-
Immunoprecipitation: Add the primary anti-cIAP1 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.[1]
-
Bead Incubation: Add fresh protein A/G beads and incubate for an additional 2-4 hours at 4°C.[1]
-
Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold wash buffer.[1]
-
Elution: After the final wash, aspirate the supernatant and resuspend the beads in 1x Laemmli sample buffer. Boil for 5-10 minutes to elute the immunoprecipitated proteins.[1]
-
Analysis: Analyze the eluates by Western blotting.
Experimental Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of cell survival by RING-mediated regulation of inhibitor of apoptosis (IAP) protein abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TNF-α induced c-IAP1/TRAF2 complex translocation to a Ubc6-containing compartment and TRAF2 ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recognition of Smac-mimetic compounds by the BIR domain of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ubiquitin-Mediated Regulation of RIPK1 Kinase Activity Independent of IKK and MK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Smac mimetics activate the E3 ligase activity of cIAP1 protein by promoting RING domain dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scilit.com [scilit.com]
- 16. mdpi.com [mdpi.com]
- 17. c-IAP1 and UbcH5 promote K11-linked polyubiquitination of RIP1 in TNF signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Expression and Correlation of Cell-Free cIAP-1 and cIAP-2 mRNA in Breast Cancer Patients: A Study from India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cIAP1 and cIAP2 limit macrophage necroptosis by inhibiting Rip1 and Rip3 activation - PMC [pmc.ncbi.nlm.nih.gov]
cIAP1: A Pivotal E3 Ligase in the NF-κB Signaling Nexus
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular inhibitor of apoptosis 1 (cIAP1), a member of the inhibitor of apoptosis (IAP) protein family, has emerged as a critical regulator of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. Beyond its initial characterization in apoptosis, cIAP1's intrinsic E3 ubiquitin ligase activity is now understood to be a central mechanism governing both the canonical and non-canonical NF-κB pathways. This technical guide provides a comprehensive overview of the multifaceted role of cIAP1 in NF-κB signaling, its significance as a therapeutic target, and detailed protocols for its investigation.
Introduction to cIAP1 and NF-κB Signaling
The NF-κB family of transcription factors plays a crucial role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[1] The activity of NF-κB is tightly controlled by two major signaling pathways: the canonical and non-canonical pathways. Cellular IAP1 (also known as BIRC2) and its close homolog cIAP2 (BIRC3) are key players in orchestrating these signaling cascades.[2] These proteins contain multiple baculoviral IAP repeat (BIR) domains, a caspase recruitment domain (CARD), and a C-terminal RING (Really Interesting New Gene) finger domain, which confers E3 ubiquitin ligase activity.[3] This enzymatic function is central to cIAP1's ability to modulate NF-κB signaling by catalyzing the attachment of ubiquitin chains to target proteins, thereby altering their function, localization, or stability.
The Dichotomous Role of cIAP1 in NF-κB Signaling
cIAP1 exhibits a dual and context-dependent role in regulating NF-κB, acting as both a positive regulator of the canonical pathway and a negative regulator of the non-canonical pathway.[4]
Positive Regulation of Canonical NF-κB Signaling
The canonical NF-κB pathway is typically activated by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα).[5] Upon TNFα binding to its receptor, TNFR1, a receptor-associated signaling complex (Complex I) is formed, which includes TRADD, TRAF2, and RIPK1.[6] cIAP1, in conjunction with TRAF2, is recruited to this complex.[6][7]
Within Complex I, the E3 ligase activity of cIAP1 is essential for the K63-linked polyubiquitination of RIPK1.[8][9][10] This non-degradative ubiquitination serves as a scaffold to recruit downstream signaling components, including the IKK (IκB kinase) complex and the LUBAC (linear ubiquitin chain assembly complex).[2][11] The activated IKK complex then phosphorylates the inhibitor of κB (IκBα), leading to its ubiquitination and proteasomal degradation. This releases the NF-κB dimers (typically p50/RelA) to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival.[8] Studies have shown that the combined absence of cIAP1 and cIAP2 severely blunts TNFα-induced NF-κB activation and sensitizes cells to apoptosis.[7][10][12]
Figure 1. Canonical NF-κB Signaling Pathway Activation by TNFα.
Negative Regulation of Non-Canonical NF-κB Signaling
In contrast to its role in the canonical pathway, cIAP1 is a key negative regulator of the non-canonical NF-κB pathway.[2][11] This pathway is activated by a subset of TNFR superfamily members, such as BAFF-R and CD40.[13] The central kinase in this pathway is NF-κB-inducing kinase (NIK).
In unstimulated cells, cIAP1, in a complex with TRAF2 and TRAF3, continuously mediates the K48-linked ubiquitination and subsequent proteasomal degradation of NIK, keeping its levels low and the pathway inactive.[13][14][15] Upon receptor stimulation, the TRAF2/TRAF3/cIAP1 complex is recruited to the receptor, leading to the ubiquitination and degradation of TRAF3 and cIAP1 itself.[14] This process stabilizes NIK, allowing it to accumulate and phosphorylate and activate IKKα.[14] Activated IKKα then phosphorylates the p100 subunit of the p100/RelB NF-κB complex, leading to its processing into p52. The resulting p52/RelB heterodimer then translocates to the nucleus to regulate the expression of genes involved in lymphoid organogenesis and B-cell maturation.[13]
Figure 2. Non-Canonical NF-κB Signaling Pathway Regulation by cIAP1.
cIAP1 as a Therapeutic Target
The critical role of cIAP1 in promoting cell survival and inflammation through NF-κB has made it an attractive target for drug development, particularly in oncology. Overexpression of cIAP1 is observed in various cancers and is often associated with therapeutic resistance.
SMAC Mimetics
Small molecule mimetics of the endogenous IAP antagonist, Second Mitochondria-derived Activator of Caspases (SMAC), have been developed to target IAPs.[16][17] These compounds bind to the BIR domains of cIAP1 and cIAP2, inducing a conformational change that triggers their auto-ubiquitination and subsequent proteasomal degradation.[5][18]
The degradation of cIAP1 has two major consequences:
-
Inhibition of Canonical NF-κB Signaling: By depleting cIAP1, SMAC mimetics can block TNFα-induced canonical NF-κB activation, thereby sensitizing cancer cells to apoptosis.[16][19]
-
Activation of Non-Canonical NF-κB Signaling: The degradation of cIAP1 leads to the stabilization of NIK and activation of the non-canonical NF-κB pathway.[5][20] This can result in the production of TNFα, which in the absence of the pro-survival signals from the canonical pathway, can induce apoptosis in an autocrine or paracrine manner.[20]
Quantitative Data
The following tables summarize key quantitative data related to the interaction of SMAC mimetics with cIAP1 and their effect on its degradation.
Table 1: Binding Affinities of SMAC Peptide and Mimetics to cIAP1/2 BIR Domains
| Compound | Target Domain | KD / Ki (nM) | Assay Type | Reference |
| SMAC peptide | cIAP1-BIR3 | 860 ± 100 | Fluorescence Polarization | [17] |
| SMAC peptide | cIAP2-BIR3 | 340 ± 40 | Fluorescence Polarization | [17] |
| Potent SMAC Mimetic | cIAP1-BIR3 | 9 | Fluorescence Polarization | [17] |
| Potent SMAC Mimetic | cIAP2-BIR3 | 27 | Fluorescence Polarization | [17] |
Table 2: IC50 Values for SMAC Mimetic-Induced cIAP1 Degradation
| SMAC Mimetic | Cell Line | IC50 for cIAP1 Degradation | Assay Method | Reference |
| Birinapant | A375-GFP-cIAP1 | < 10 nM | Flow Cytometry (GFP fluorescence) | [16] |
Experimental Protocols
Investigating the intricate role of cIAP1 in NF-κB signaling requires a combination of molecular and cellular biology techniques. Below are detailed protocols for key experiments.
Figure 3. A Representative Experimental Workflow.
NF-κB Luciferase Reporter Assay
This assay quantifies NF-κB transcriptional activity.
Materials:
-
HEK293T cells stably expressing an NF-κB luciferase reporter construct.
-
Complete DMEM medium.
-
TNFα (recombinant human).
-
Test compounds (e.g., SMAC mimetics).
-
White, opaque 96-well cell culture plates.
-
Luciferase Assay System (e.g., Promega).
-
Luminometer.
Protocol:
-
Cell Seeding: Seed 5 x 104 cells per well in a 96-well plate and incubate overnight.[14]
-
Compound Treatment: Pre-treat cells with your test compound or vehicle control for 1 hour.[14]
-
Stimulation: Add TNFα to a final concentration of 10 ng/mL to the appropriate wells.[14]
-
Incubation: Incubate for 6 hours at 37°C.[14]
-
Cell Lysis: Remove the medium, wash with PBS, and lyse the cells according to the luciferase assay kit manufacturer's instructions.[21]
-
Luminescence Measurement: Add the luciferase substrate to the cell lysates and immediately measure luminescence using a plate-reading luminometer.[21][22]
-
Data Analysis: Normalize the firefly luciferase signal to a co-transfected Renilla luciferase control to account for differences in transfection efficiency and cell viability.[22] Express the results as fold induction over the unstimulated control.
Co-Immunoprecipitation (Co-IP) of cIAP1 and TRAF2
This protocol is for determining the in vivo interaction between cIAP1 and TRAF2.
Materials:
-
Cells expressing endogenous or tagged cIAP1 and TRAF2.
-
IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween 20, with protease and phosphatase inhibitors).[3]
-
Anti-TRAF2 antibody or control IgG.
-
Protein A/G magnetic beads.
-
SDS-PAGE and Western blotting reagents.
Protocol:
-
Cell Lysis: Lyse cells in ice-cold IP lysis buffer.[3]
-
Pre-clearing (Optional): Incubate the lysate with Protein A/G beads to reduce non-specific binding.[23]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-TRAF2 antibody or control IgG overnight at 4°C.[3]
-
Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with IP lysis buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against cIAP1 and TRAF2.[11]
In Vitro Ubiquitination Assay for cIAP1 Activity
This assay directly measures the E3 ligase activity of cIAP1.
Materials:
-
Recombinant E1 activating enzyme.
-
Recombinant E2 conjugating enzyme (e.g., UbcH5b).
-
Recombinant cIAP1 (E3 ligase).
-
Recombinant substrate (e.g., NIK or RIPK1).
-
Ubiquitin.
-
ATP.
-
Ubiquitination reaction buffer (e.g., 20 mM Tris pH 7.5, 50 mM NaCl, 5 mM ATP, 2 mM MgCl2, 2 mM DTT).[24]
-
SDS-PAGE and Western blotting reagents.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, ubiquitin, substrate, and ATP in the ubiquitination buffer.[18][24]
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).[24]
-
Stop Reaction: Stop the reaction by adding SDS-PAGE sample buffer.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an anti-substrate or anti-ubiquitin antibody to detect the appearance of higher molecular weight ubiquitinated species.[18]
siRNA-mediated Knockdown of cIAP1 and Validation
This protocol is for reducing cIAP1 expression to study its function.
Materials:
-
siRNA targeting cIAP1 and non-targeting control siRNA.
-
Lipofectamine RNAiMAX or a similar transfection reagent.
-
Opti-MEM reduced-serum medium.
-
RNA isolation kit.
-
qRT-PCR reagents (primers for cIAP1 and a housekeeping gene).
-
Cell lysis buffer and Western blotting reagents.
Protocol:
-
Transfection: Transfect cells with cIAP1 siRNA or control siRNA using a lipid-based transfection reagent according to the manufacturer's protocol.[25]
-
Incubation: Incubate the cells for 24-48 hours to allow for knockdown of the target protein.[25]
-
Validation by qRT-PCR:
-
Validation by Western Blot:
-
Lyse the cells and determine protein concentration.
-
Perform Western blotting using an anti-cIAP1 antibody to confirm the reduction in protein levels.
-
Conclusion
cIAP1 stands as a central regulator in the complex network of NF-κB signaling. Its ability to act as both an activator of the canonical pathway and an inhibitor of the non-canonical pathway underscores its importance in maintaining cellular homeostasis. The development of SMAC mimetics that target cIAP1 for degradation has provided a powerful tool for both studying its function and for therapeutic intervention in diseases like cancer. The experimental protocols detailed in this guide offer a robust framework for researchers to further elucidate the multifaceted roles of cIAP1 and to explore its potential as a therapeutic target.
References
- 1. mdpi.com [mdpi.com]
- 2. Roles of c-IAP proteins in TNF receptor family activation of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Subcellular fractionation protocol [abcam.com]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 9. cIAPs control RIPK1 kinase activity‐dependent and ‐independent cell death and tissue inflammation | The EMBO Journal [link.springer.com]
- 10. HKU Scholars Hub: Both cIAP1 and cIAP2 regulate TNFα-mediated NF-κB activation [hub.hku.hk]
- 11. TRAF2 Must Bind to Cellular Inhibitors of Apoptosis for Tumor Necrosis Factor (TNF) to Efficiently Activate NF-κB and to Prevent TNF-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Both cIAP1 and cIAP2 regulate TNFα-mediated NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ubiquitin-Mediated Regulation of RIPK1 Kinase Activity Independent of IKK and MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Caspase-9b interacts directly with cIAP1 to drive agonist-independent activation of NF-κB and lung tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Characterization of Potent SMAC Mimetics that Sensitize Cancer Cells to TNF Family-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. docs.abcam.com [docs.abcam.com]
- 19. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cIAP1 Localizes to the nuclear compartment and modulates the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 23. moodle2.units.it [moodle2.units.it]
- 24. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Basis of cIAP1 Ligand Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1), also known as BIRC2, is a pivotal regulator of apoptosis and inflammatory signaling pathways.[1][2][3] As a member of the Inhibitor of Apoptosis (IAP) protein family, it is characterized by the presence of three N-terminal Baculoviral IAP Repeat (BIR) domains (BIR1, BIR2, and BIR3) and a C-terminal RING (Really Interesting New Gene) domain which confers E3 ubiquitin ligase activity.[4][5][6][7] The multifaceted roles of cIAP1 in cell survival and signaling are intricately linked to its ability to bind a variety of endogenous and synthetic ligands. Dysregulation of cIAP1 is implicated in numerous pathologies, including cancer, making it a compelling target for therapeutic intervention.[3][8] This technical guide provides an in-depth exploration of the structural basis of cIAP1 ligand binding, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways and workflows.
Core Concepts: cIAP1 Structure and Ligand Recognition
The modular architecture of cIAP1 dictates its diverse interaction landscape. The BIR domains serve as the primary docking sites for various protein and peptide ligands, while the RING domain is responsible for the enzymatic transfer of ubiquitin to target proteins, including itself (autoubiquitination).[4][9][10][11]
-
BIR Domains: These domains are crucial for protein-protein interactions.[5][7]
-
BIR1: Primarily mediates the interaction with TNF receptor-associated factor 2 (TRAF2).[5][12]
-
BIR2 & BIR3: Possess a conserved surface groove that recognizes the N-terminal IAP-binding motif (IBM) of pro-apoptotic proteins like SMAC/Diablo (Second Mitochondria-derived Activator of Caspases/Direct IAP-Binding protein with low pI).[5][13] Synthetic small molecules that mimic this interaction, known as SMAC mimetics, are a major class of cIAP1 antagonists.[8][13]
-
-
RING Domain: The catalytic core of cIAP1's E3 ubiquitin ligase function. Ligand binding to the BIR domains can allosterically regulate the activity of the RING domain, often by promoting its dimerization, which is essential for E3 ligase activity.[4][14] Binding of SMAC mimetics, for instance, induces a conformational change that relieves the autoinhibition of the RING domain, leading to enhanced autoubiquitination and subsequent proteasomal degradation of cIAP1.[4][14][15]
Quantitative Ligand Binding Data
The affinity of various ligands for cIAP1, particularly its BIR3 domain, has been quantified using several biophysical techniques. The following tables summarize key binding data for a selection of SMAC mimetics.
Table 1: Binding Affinities (Ki) of SMAC Mimetics for cIAP1-BIR3
| Compound | Ki (nM) for cIAP1-BIR3 | Selectivity for cIAP1 over XIAP-BIR3 | Reference |
| Compound 1 (SM-122) | 2.5 | 62.4 | [3] |
| Compound 2 | 4.7 | 68.7 | [3] |
| Compound 3 (p-F) | 1.8 | 218 | [3] |
| Compound 4 (p-Cl) | 1.1 | 791 | [3] |
| Compound 5 (p-Br) | 3.2 | 962 | [3] |
| Compound 7 | <1 | 36 (for XIAP) | [16] |
Table 2: EC50 and Dissociation Constants (Kd) for SMAC Mimetics with cIAP1-BIR3
| Compound | EC50 (nM) for cIAP1-BIR3 | Kd (nM) for cIAP1-BIR3 | Reference |
| Smac001 | 1.8 ± 0.3 | - | [17] |
| Smac005 | 7.6 ± 0.5 | - | [17] |
| Smac010 | 10.9 ± 0.8 | - | [17] |
| Smac037 | 1.1 ± 0.1 | - | [17] |
| Smac066 | 3.4 ± 0.3 | - | [17] |
| Smac-5F (fluorescent probe) | - | 4.8 ± 0.6 | [17] |
Signaling Pathways Involving cIAP1
cIAP1 is a critical node in several signaling pathways, most notably the canonical and non-canonical NF-κB pathways, which regulate inflammation, immunity, and cell survival.
Canonical NF-κB Pathway
Upon stimulation by cytokines such as TNFα, cIAP1 is recruited to the receptor complex via its interaction with TRAF2.[4] Here, it mediates the K63-linked polyubiquitination of RIPK1, creating a scaffold for the recruitment and activation of the IKK complex.[4][13] Activated IKK then phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This releases the NF-κB p50/p65 heterodimer to translocate to the nucleus and activate the transcription of pro-survival and pro-inflammatory genes.
References
- 1. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zaguan.unizar.es [zaguan.unizar.es]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. (S)Pinning down protein interactions by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. X-ray crystallography of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Non-peptidic and Potent Small-Molecule Inhibitors of cIAP-1/2 and XIAP Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recognition of Smac-mimetic compounds by the BIR domain of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular inhibitor of apoptosis protein 1 (cIAP1), also known as BIRC2, is a pivotal regulator of apoptosis, inflammation, and cell proliferation.[1] As a member of the inhibitor of apoptosis (IAP) protein family, cIAP1 is characterized by the presence of baculoviral IAP repeat (BIR) domains, a ubiquitin-associated (UBA) domain, a caspase recruitment domain (CARD), and a C-terminal RING E3 ubiquitin ligase domain.[2] This multifaceted domain architecture allows cIAP1 to function as a key signaling node, integrating various cellular stress signals to determine cell fate.[3][4] Dysregulation of cIAP1 expression and activity is frequently observed in various cancers, making it an attractive therapeutic target for the development of novel anti-cancer agents.[5] This technical guide provides a comprehensive overview of the core biology of cIAP1, its ligands, their mechanisms of action, and the experimental protocols to study them.
Core Functions and Signaling Pathways of cIAP1
cIAP1 exerts its influence on cellular processes primarily through its E3 ubiquitin ligase activity.[5] It plays a critical role in both the canonical and non-canonical NF-κB signaling pathways, as well as in the regulation of apoptosis.
1. Regulation of NF-κB Signaling:
-
Canonical NF-κB Pathway: Upon stimulation by cytokines such as TNFα, cIAP1 is recruited to the TNF receptor 1 (TNFR1) signaling complex. Here, it mediates the K63-linked polyubiquitination of Receptor-Interacting Protein Kinase 1 (RIPK1).[2][6] This ubiquitination event serves as a scaffold to recruit downstream signaling components, ultimately leading to the activation of the IKK complex and subsequent activation of the canonical NF-κB pathway, which promotes cell survival and inflammation.[2][7]
-
Non-Canonical NF-κB Pathway: In the absence of a stimulus, cIAP1, in a complex with TRAF2 and TRAF3, continuously ubiquitinates and targets NF-κB-inducing kinase (NIK) for proteasomal degradation, keeping the non-canonical pathway inactive.[8][9] Upon stimulation of certain TNFR superfamily members, this complex is recruited to the receptor, leading to the ubiquitination and degradation of TRAF3. This stabilizes NIK, which then activates IKKα, leading to the processing of p100 to p52 and the activation of the non-canonical NF-κB pathway.[8][10]
2. Regulation of Apoptosis:
By promoting the ubiquitination and subsequent activation of pro-survival signaling pathways like NF-κB, cIAP1 indirectly inhibits apoptosis.[2] Furthermore, the ubiquitination of RIPK1 by cIAP1 prevents its incorporation into a death-inducing complex (Complex II) with FADD and caspase-8.[3] When cIAP1 levels or activity are diminished, RIPK1 is not ubiquitinated and can assemble into Complex II, leading to caspase-8 activation and apoptosis.[2][11]
Caption: cIAP1 signaling pathways in NF-κB activation and apoptosis.
cIAP1 Ligands: Mechanisms and Quantitative Data
The therapeutic potential of targeting cIAP1 has led to the development of several classes of ligands, most notably SMAC mimetics and Bestatin-based compounds.
SMAC Mimetics
Second mitochondrial activator of caspases (SMAC) mimetics are small molecules designed to mimic the N-terminal AVPI tetrapeptide of the endogenous IAP antagonist SMAC/DIABLO.[5] By binding to the BIR domains of cIAP1, SMAC mimetics induce a conformational change that promotes the dimerization of the RING domain, leading to cIAP1's auto-ubiquitination and subsequent proteasomal degradation.[12][13] This degradation of cIAP1 has two major consequences: the stabilization of NIK and activation of the non-canonical NF-κB pathway, and the sensitization of cells to TNFα-induced apoptosis.[5][12]
Quantitative Data for Selected SMAC Mimetics:
| Compound | cIAP1 BIR3 Ki (nM) | cIAP2 BIR3 Ki (nM) | XIAP BIR3 Ki (nM) | MDA-MB-231 Cell Growth IC50 (nM) | Reference |
| SM-337 (1) | 2.5 | 4.5 | 156 | 2300 | [14][15] |
| Compound 3 | 1.8 | 4.9 | 392 | 1800 | [15] |
| Compound 4 | 1.1 | 3.0 | 870 | 1100 | [15] |
| Compound 5 | 3.2 | 9.5 | 3078 | 400 | [15] |
| Birinapant | <1 (Kd) | - | >1 (Kd) | - | [16] |
| LCL161 | - | - | - | - | [11] |
| AZD5582 | 15 (IC50) | 21 (IC50) | 15 (IC50) | <1 | [11] |
Bestatin-Based Ligands
Bestatin (B1682670) and its derivatives, such as methylbestatin (MeBS) and actinonin (B1664364), represent another class of cIAP1 ligands.[7][17] These compounds have been shown to promote the degradation of cIAP1, leading to the sensitization of cancer cells to apoptosis.[18] The precise mechanism involves the direct binding of these analogs to the BIR3 domain of cIAP1, which activates its E3 ligase activity and induces auto-ubiquitination and degradation.[18]
Quantitative Data for Selected Bestatin-Based Ligands:
| Compound | cIAP1 Degradation IC50 (µM) | Reference |
| HAB-5A | 0.53 | [7] |
| Actinonin | - | [19] |
Note: While direct binding affinities (Ki/Kd) for Bestatin-based ligands to cIAP1 are not as extensively published as for SMAC mimetics, their potency is often characterized by their ability to induce cIAP1 degradation. Actinonin is a potent reversible peptide deformylase (PDF) inhibitor with a Ki of 0.28 nM and also inhibits several matrix metalloproteinases (MMPs).[19]
Experimental Protocols
A variety of in vitro and cell-based assays are essential for characterizing the activity of cIAP1 ligands.
Fluorescence Polarization (FP) Competition Assay for Binding Affinity
This assay measures the binding of a fluorescently labeled probe to the BIR domain of cIAP1 and the ability of a test compound to compete for this binding.
Materials:
-
Purified recombinant cIAP1 BIR3 domain
-
Fluorescently labeled probe (e.g., a fluorescein-labeled SMAC-derived peptide)
-
Test compounds
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a solution of cIAP1 BIR3 and the fluorescent probe in assay buffer. The concentrations should be optimized to yield a stable and significant polarization signal.
-
Serially dilute the test compounds in assay buffer.
-
In a 384-well plate, add the cIAP1/probe solution to wells containing the diluted test compounds or vehicle control.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a Fluorescence Polarization competition assay.
In Vitro Ubiquitination Assay
This assay directly assesses the E3 ligase activity of cIAP1 and its modulation by ligands.
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5a)
-
Recombinant cIAP1
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 2.5 mM MgCl2, 0.5 mM DTT)
-
Test compounds
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents
-
Anti-ubiquitin antibody and anti-cIAP1 antibody
Procedure:
-
Set up the ubiquitination reaction mixture containing E1, E2, ubiquitin, ATP, and cIAP1 in reaction buffer.
-
Add the test compound or vehicle control to the reaction mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 60-90 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting using an anti-ubiquitin antibody to detect polyubiquitin (B1169507) chains and an anti-cIAP1 antibody to visualize cIAP1 auto-ubiquitination.
Caption: Workflow for an in vitro ubiquitination assay.
Cell-Based cIAP1 Degradation Assay (Western Blot)
This assay determines the ability of a ligand to induce the degradation of endogenous cIAP1 in cells.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents
-
Primary antibodies: anti-cIAP1, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified time course (e.g., 1, 2, 4, 8, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and Western blotting as described in the in vitro ubiquitination assay protocol.
-
Probe the membrane with an anti-cIAP1 antibody to detect cIAP1 levels and an anti-β-actin antibody as a loading control.
-
Quantify the band intensities to determine the extent of cIAP1 degradation.
Cell Viability Assay (MTT Assay)
This assay measures the cytotoxic or cytostatic effects of cIAP1 ligands on cancer cells.
Materials:
-
Cancer cell line
-
96-well cell culture plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion
cIAP1 stands as a critical regulator at the crossroads of cell survival and death. Its multifaceted role in key signaling pathways, particularly in the context of cancer, has established it as a promising therapeutic target. The development of cIAP1 ligands, such as SMAC mimetics and Bestatin-based compounds, has provided valuable tools for both basic research and clinical investigation. The methodologies outlined in this guide offer a robust framework for the continued exploration of cIAP1 biology and the discovery and characterization of novel cIAP1-targeting therapeutics. As our understanding of the intricate regulatory networks governed by cIAP1 deepens, so too will the opportunities for innovative and effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 5. mdpi.com [mdpi.com]
- 6. Ubiquitin-Mediated Regulation of RIPK1 Kinase Activity Independent of IKK and MK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation-promoters of cellular inhibitor of apoptosis protein 1 based on bestatin and actinonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 11. researchgate.net [researchgate.net]
- 12. Posttranscriptional Downregulation of c-IAP2 by the Ubiquitin Protein Ligase c-IAP1 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in understanding inhibitor of apoptosis proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protein knockdown using methyl bestatin-ligand hybrid molecules: design and synthesis of inducers of ubiquitination-mediated degradation of cellular retinoic acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Demonstration of direct binding of cIAP1 degradation-promoting bestatin analogs to BIR3 domain: Synthesis and application of fluorescent bestatin ester analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
Small Molecule Mimics of Smac/DIABLO: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of small molecule mimics of the Second Mitochondria-derived Activator of Caspases (Smac), also known as Direct IAP-Binding protein with low pI (DIABLO). These agents, known as Smac mimetics, are a promising class of targeted cancer therapeutics designed to induce apoptosis by antagonizing the Inhibitor of Apoptosis Proteins (IAPs). This document details their mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes critical pathways and workflows.
Introduction to IAPs and the Role of Smac/DIABLO
The Inhibitor of Apoptosis (IAP) protein family are key regulators of programmed cell death.[1] Several members, including X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cIAP2, are frequently overexpressed in cancer cells, contributing to tumor survival and resistance to therapy.[1] These proteins exert their anti-apoptotic effects primarily by binding to and inhibiting caspases, the key executioner enzymes of apoptosis.
Smac/DIABLO is an endogenous mitochondrial protein that acts as a natural antagonist to IAPs.[2] In response to apoptotic stimuli, Smac is released from the mitochondria into the cytosol where it binds to IAPs, thereby neutralizing their inhibitory effect on caspases and promoting apoptosis.[2] This interaction is mediated by a conserved N-terminal four-amino-acid sequence in Smac, Alanine-Valine-Proline-Isoleucine (AVPI).[3]
Mechanism of Action of Smac Mimetics
Small molecule Smac mimetics are designed to mimic the AVPI motif of endogenous Smac, thereby acting as IAP antagonists.[4] They can be broadly categorized into monovalent and bivalent compounds.[5] Monovalent mimetics contain a single Smac-mimicking moiety, while bivalent mimetics consist of two such moieties connected by a linker, designed to mimic the dimeric nature of native Smac.[3]
The primary mechanisms of action of Smac mimetics are twofold:
-
Degradation of cIAP1 and cIAP2 : The binding of Smac mimetics to the BIR3 domain of cIAP1 and cIAP2 induces a conformational change that triggers their auto-ubiquitination and subsequent rapid degradation by the proteasome.[3][6]
-
Neutralization of XIAP : Smac mimetics bind to the BIR2 and BIR3 domains of XIAP, preventing it from inhibiting the activity of caspases-3, -7, and -9.[3]
The degradation of cIAPs leads to the stabilization of NIK (NF-κB-inducing kinase), which in turn activates the non-canonical NF-κB pathway. A significant consequence of cIAP1/2 degradation and NF-κB activation is the induction of tumor necrosis factor-alpha (TNFα) production. This creates a TNFα-dependent autocrine/paracrine signaling loop that, in the absence of the protective effects of cIAPs, leads to the formation of a death-inducing signaling complex (DISC) and subsequent activation of caspase-8, triggering the extrinsic apoptosis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. LCL161, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: Binding Affinity and Kinetics of cIAP1 Ligands
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of specific ligands to the cellular Inhibitor of Apoptosis Protein 1 (cIAP1). As a key regulator of apoptosis and NF-κB signaling, cIAP1 is a critical target in oncology and immunology. This document details the binding affinity and, where available, the kinetics of two prominent Smac (Second Mitochondria-derived Activator of Caspases) mimetic compounds: Birinapant (B612068) and LCL161. Furthermore, it outlines detailed experimental protocols for determining these binding parameters and visualizes the relevant biological pathways.
Core Concepts: cIAP1 and Smac Mimetics
Cellular IAP1 (cIAP1) is an E3 ubiquitin ligase that plays a dual role in cellular signaling. It can ubiquitinate RIPK1, leading to the activation of the pro-survival NF-κB pathway, and it can also regulate apoptosis. The activity of cIAP1 is modulated by the endogenous protein Smac/DIABLO, which binds to the Baculoviral IAP Repeat (BIR) domains of cIAP1, primarily the BIR3 domain. Smac mimetics are a class of therapeutic agents designed to mimic the action of Smac, thereby inhibiting cIAP1 function and promoting cancer cell death.
Quantitative Binding Data
The binding of Smac mimetics to cIAP1 is a critical determinant of their biological activity. The following tables summarize the available quantitative data for Birinapant and LCL161, two well-characterized cIAP1 ligands.
Birinapant (TL32711) Binding Affinity
Birinapant is a bivalent Smac mimetic that demonstrates high affinity for cIAP1.[1][2]
| Parameter | Value | Protein Domain | Assay Type | Reference |
| Kd | <1 nM | cIAP1 | Not Specified | [2][3] |
| Kd | 45 nM | XIAP | Not Specified | [2][3] |
| Ki | ~1 nM | cIAP1 BIR3 | Fluorescence Polarization | [1] |
| Ki | 36 nM | cIAP2 | Fluorescence Polarization | [1] |
| Ki | 50 ± 23 nM | XIAP | Fluorescence Polarization | [1] |
LCL161 Binding Affinity
LCL161 is a monovalent Smac mimetic that also shows potent inhibition of cIAP1.
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | 0.4 nM | cIAP1 (in MDA-MB-231 cells) | Cellular Assay | |
| IC50 | 35 nM | XIAP (in HEK293 cells) | Cellular Assay |
Signaling Pathways Involving cIAP1
The interaction of ligands with cIAP1 has significant downstream consequences on cellular signaling pathways, primarily the NF-κB and apoptosis pathways.
Experimental Protocols
Accurate determination of binding affinity and kinetics is paramount for drug development. The following sections provide detailed methodologies for key experiments.
Fluorescence Polarization (FP) Assay for Binding Affinity
Fluorescence Polarization is a widely used technique to measure the binding affinity of small molecules to proteins in a homogeneous solution.
Principle: The assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled probe. When the probe is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to a larger protein (like cIAP1), its tumbling is restricted, leading to an increase in polarization. A test compound that competes with the probe for the same binding site will displace the probe, causing a decrease in polarization.
Experimental Workflow:
Detailed Protocol:
-
Reagent Preparation:
-
cIAP1 Protein: Recombinant human cIAP1 BIR3 domain (residues ~245-357) is expressed and purified.
-
Fluorescent Probe: A fluorescently labeled Smac mimetic peptide (e.g., AbuRPF-K(5-Fam)-NH2, also known as Smac-5F) is used.
-
Assay Buffer: A typical buffer is 100 mM potassium phosphate (B84403), pH 7.5, 100 µg/mL bovine γ-globulin, and 0.02% sodium azide.
-
Test Compound: Prepare a stock solution of the ligand (e.g., Birinapant) in a suitable solvent (e.g., DMSO) and create serial dilutions in the assay buffer.
-
-
Saturation Binding Experiment (to determine the Kd of the probe):
-
In a microplate, add a fixed concentration of the fluorescent probe (e.g., 2 nM).
-
Add increasing concentrations of the cIAP1-BIR3 protein.
-
Incubate the plate at room temperature for a set period (e.g., 3 hours) to reach equilibrium.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for 5-FAM).
-
Plot the polarization values against the protein concentration and fit the data to a one-site binding model to determine the Kd of the probe.
-
-
Competition Binding Experiment (to determine the Ki of the test compound):
-
To each well of a microplate, add the cIAP1-BIR3 protein at a concentration close to the Kd of the probe, the fluorescent probe at a fixed concentration, and varying concentrations of the test compound.
-
Include control wells with no test compound (for maximum polarization) and wells with only the probe (for minimum polarization).
-
Incubate the plate to reach equilibrium.
-
Measure the fluorescence polarization.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to obtain the IC50 value.
-
Convert the IC50 to a Ki value using a suitable equation that accounts for the concentrations of the protein and the probe and the Kd of the probe.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics (Representative Protocol)
Surface Plasmon Resonance is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates).
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. A protein (ligand) is immobilized on the chip, and the binding partner (analyte) is flowed over the surface. The binding of the analyte to the ligand causes a change in mass at the surface, which alters the refractive index and is detected as a response.
Experimental Workflow:
Detailed Protocol (Adaptable for Smac Mimetics):
-
Immobilization of cIAP1:
-
A sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
A solution of purified cIAP1 protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) is injected over the activated surface to allow for covalent coupling via amine groups.
-
Remaining active sites on the surface are blocked with an injection of ethanolamine. A reference flow cell is typically prepared in the same way but without the protein immobilization.
-
-
Binding Analysis:
-
A running buffer (e.g., HBS-EP+) is continuously flowed over the sensor surface to establish a stable baseline.
-
Serial dilutions of the Smac mimetic (analyte) in the running buffer are prepared.
-
Each concentration is injected over the surface for a defined period (association phase), followed by an injection of running buffer alone (dissociation phase).
-
The change in response units (RU) is monitored in real-time.
-
-
Regeneration:
-
If the analyte does not fully dissociate, a regeneration solution (e.g., a short pulse of low pH glycine (B1666218) or high salt) is injected to remove all bound analyte, preparing the surface for the next injection.
-
-
Data Analysis:
-
The sensorgrams (plots of RU vs. time) are corrected by subtracting the response from the reference flow cell.
-
The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (Kd) is calculated as koff/kon.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling (Representative Protocol)
Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Principle: A solution of the ligand is titrated into a solution of the protein in the sample cell of a microcalorimeter. The heat change upon each injection is measured relative to a reference cell.
Experimental Workflow:
Detailed Protocol (Adaptable for Smac Mimetics):
-
Sample Preparation:
-
Purified cIAP1 protein and the Smac mimetic ligand are prepared in the exact same buffer (e.g., phosphate or HEPES buffer). Buffer mismatch is a common source of error.
-
The solutions are thoroughly degassed to prevent the formation of air bubbles in the calorimeter.
-
The concentrations of the protein and ligand are accurately determined.
-
-
ITC Experiment:
-
The sample cell is filled with the cIAP1 solution, and the injection syringe is filled with the ligand solution.
-
The system is allowed to equilibrate to the desired temperature.
-
A series of small, precisely measured injections of the ligand are made into the sample cell.
-
The heat released or absorbed after each injection is measured.
-
-
Data Analysis:
-
The heat change per injection is integrated and plotted against the molar ratio of ligand to protein.
-
The resulting isotherm is fitted to a suitable binding model (e.g., one-site binding model).
-
This fitting directly yields the binding stoichiometry (n), the binding enthalpy (ΔH), and the association constant (Ka), from which the dissociation constant (Kd = 1/Ka) and the change in Gibbs free energy (ΔG = -RTlnKa) and entropy (ΔS = (ΔH - ΔG)/T) can be calculated.
-
Conclusion
This guide provides a detailed overview of the binding characteristics of key Smac mimetic ligands to cIAP1. The high-affinity binding of compounds like Birinapant and LCL161, as determined by methods such as fluorescence polarization, underscores their potential as therapeutic agents. While specific kinetic and thermodynamic data for these exact interactions are not universally published, the representative protocols provided for SPR and ITC offer a clear framework for researchers to elucidate these critical parameters. The visualization of the downstream signaling pathways further contextualizes the importance of these binding events in modulating cell survival and apoptosis. This comprehensive information is intended to support the ongoing research and development of novel cIAP1-targeting therapies.
References
- 1. Smac mimetic Birinapant induces apoptosis and enhances TRAIL potency in inflammatory breast cancer cells in an IAP-dependent and TNF-α-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The novel SMAC mimetic birinapant exhibits potent activity against human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Evaluation of a cIAP1-Recruited PROTAC Targeting BRD4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.
This document provides a detailed protocol for the synthesis of a representative PROTAC that recruits the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ligase, to target the bromodomain-containing protein 4 (BRD4) for degradation. BRD4 is a key epigenetic reader and a well-validated target in oncology. The cIAP1 ligand utilized in this protocol is a derivative of the IAP antagonist LCL161, and the BRD4 ligand is derived from the well-characterized inhibitor, (+)-JQ1.
Signaling Pathway
cIAP1 is a key regulator of both the canonical and non-canonical NF-κB signaling pathways and plays a crucial role in cell survival and apoptosis. By recruiting cIAP1, the PROTAC not only induces the degradation of the target protein but can also modulate these critical cellular pathways.
Experimental Protocols
Synthesis of a Representative BRD4-Targeting cIAP1 PROTAC
This protocol describes the synthesis of a PROTAC molecule that links a derivative of (+)-JQ1 to a derivative of LCL161 via a polyethylene (B3416737) glycol (PEG) linker. The synthesis is presented in a multi-step fashion.
Materials and Reagents:
-
(+)-JQ1
-
tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate
-
(S)-2-((S)-2-cyclohexyl-2-((S)-2-(methylamino)propanamido)acetamido)-3,3-dimethylbutanoic acid (LCL161 derivative)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC)
Step 1: Synthesis of JQ1-Linker Intermediate
-
Dissolve (+)-JQ1 (1 equivalent) in dry DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the Boc-protected JQ1-linker.
Step 2: Deprotection of the JQ1-Linker Intermediate
-
Dissolve the Boc-protected JQ1-linker from Step 1 in a mixture of DCM and TFA (1:1 v/v).
-
Stir the reaction at room temperature for 2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting amine-functionalized JQ1-linker is typically used in the next step without further purification.
Step 3: Final PROTAC Synthesis (Coupling of JQ1-Linker and LCL161 Derivative)
-
Dissolve the LCL161 derivative (1 equivalent) in dry DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) and stir for 10 minutes at room temperature.
-
Add the amine-functionalized JQ1-linker from Step 2 (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC to yield the desired product.
-
Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Quantitative Data Summary
The following table summarizes typical quantitative data for a representative BRD4-targeting cIAP1 PROTAC.[1]
| Parameter | Value | Method |
| Binding Affinity (BRD4) | ||
| Kd (to BRD4 BD1) | 50-150 nM | Isothermal Titration Calorimetry (ITC) |
| Binding Affinity (cIAP1) | ||
| Kd (to cIAP1 BIR3) | 20-100 nM | Isothermal Titration Calorimetry (ITC) |
| Cellular Degradation | ||
| DC50 (BRD4 degradation) | 10-100 nM | Western Blot |
| Dmax (BRD4 degradation) | >90% | Western Blot |
| Cell Proliferation | ||
| GI50 | 20-200 nM | CellTiter-Glo® Assay |
Key Experimental Methodologies
Western Blot for BRD4 Degradation
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, MDA-MB-231) and allow them to adhere. Treat with various concentrations of the PROTAC or vehicle control (DMSO) for a specified time (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against BRD4 and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize bands using an ECL substrate and quantify band intensities to determine the percentage of BRD4 degradation relative to the vehicle control.
NanoBRET™ Assay for Ternary Complex Formation
This assay monitors the PROTAC-induced proximity of BRD4 and cIAP1 in live cells.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with plasmids encoding for NanoLuc®-BRD4 and HaloTag®-cIAP1.
-
Cell Plating and Labeling: Plate the transfected cells in a white, 96-well plate. Add the HaloTag® NanoBRET® 618 Ligand.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the cells.
-
Substrate Addition and Signal Measurement: Add the Nano-Glo® Live Cell Substrate and measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal) to quantify ternary complex formation.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat change upon binding of the PROTAC to its target proteins.
-
Sample Preparation: Prepare solutions of the PROTAC and the purified protein domain (e.g., BRD4 BD1 or cIAP1 BIR3) in the same buffer.
-
Titration: Titrate the PROTAC solution into the protein solution in the ITC cell.
-
Data Acquisition: Measure the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat signals and fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Experimental Workflow
The following diagram illustrates a typical workflow for the development and characterization of a cIAP1-recruited PROTAC.
References
Application Notes and Protocols for Designing PROTACs with cIAP1 Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two key components: a ligand that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[1][2][3] This ternary complex formation (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][4]
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) has emerged as a valuable E3 ligase for PROTAC-mediated protein degradation.[2][3][5] cIAP1, along with its close homolog cIAP2, are key regulators of apoptosis and inflammatory signaling pathways, such as the NF-κB pathway.[5][6][7] A unique feature of cIAP1-recruiting PROTACs is their potential to induce the degradation of both the target protein and cIAP1 itself, a process driven by the auto-ubiquitination activity of cIAP1.[6] This dual-action mechanism can offer a therapeutic advantage in diseases where both the POI and cIAP1 are implicated, such as in certain cancers.
A variety of ligands have been developed to recruit cIAP1 for PROTAC applications, including derivatives of bestatin, SMAC mimetics like MV1 and LCL-161, and other commercially available small molecules, such as the compound designated "cIAP1 ligand 4".[8][9] The selection of the cIAP1 ligand, in conjunction with the POI ligand and the linker, is critical for the efficacy and selectivity of the resulting PROTAC.
These application notes provide a comprehensive overview of the design, synthesis, and evaluation of cIAP1-based PROTACs, complete with detailed experimental protocols and data presentation guidelines to aid researchers in this cutting-edge area of drug discovery.
Data Presentation: Quantitative Analysis of cIAP1-based PROTACs
The following tables summarize key quantitative data for a representative cIAP1-based PROTAC targeting the Bromodomain and Extra-Terminal (BET) protein BRD4. This data is essential for evaluating the potency and efficacy of the PROTAC.
| Binding Affinity | ||
| Component | Binding Partner | Binding Affinity (Kd/Ki, nM) |
| cIAP1 Ligand (e.g., LCL-161 derivative) | cIAP1-BIR3 Domain | 1.1 - 4.7[10][11] |
| BET Inhibitor (e.g., JQ1) | BRD4 | ~50 |
| Degradation Potency and Efficacy | |||
| PROTAC | Target Protein | DC50 (nM) | Dmax (%) |
| Representative cIAP1-based BRD4 PROTAC | BRD4 | 10 - 100 | >90[12] |
| Cellular Activity | ||
| PROTAC | Cell Line | IC50 (Cell Viability, nM) |
| Representative cIAP1-based BRD4 PROTAC | Human cancer cell line (e.g., THP-1) | <100[12] |
Mandatory Visualizations
Here are diagrams illustrating key signaling pathways and experimental workflows relevant to the design and evaluation of cIAP1-based PROTACs.
Caption: A typical workflow for the design and evaluation of cIAP1-based PROTACs.
Caption: The role of cIAP1 in the TNFα-mediated NF-κB and apoptosis signaling pathway.
Caption: The catalytic cycle of a cIAP1-based PROTAC leading to targeted protein degradation.
Experimental Protocols
Synthesis of cIAP1-based PROTACs
The synthesis of a cIAP1-based PROTAC typically involves a multi-step process where the POI ligand, the cIAP1 ligand, and the linker are sequentially coupled. The following is a generalized protocol; specific reaction conditions will vary depending on the chemical nature of the components.
Materials:
-
POI ligand with a suitable attachment point (e.g., a carboxylic acid, amine, or halide).
-
cIAP1 ligand (e.g., a derivative of LCL-161) with a reactive handle.
-
Linker with appropriate functional groups at both ends (e.g., a polyethylene (B3416737) glycol (PEG) linker with an amine and a carboxylic acid).
-
Coupling reagents (e.g., HATU, HOBt).
-
Bases (e.g., DIPEA, triethylamine).
-
Anhydrous solvents (e.g., DMF, DCM).
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system).
Procedure:
-
Linker-cIAP1 Ligand Conjugation: a. Dissolve the cIAP1 ligand and a molar excess of the bifunctional linker in anhydrous DMF. b. Add the coupling reagents and a base. c. Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-16 hours. d. Monitor the reaction progress by TLC or LC-MS. e. Upon completion, quench the reaction and purify the product by column chromatography.
-
PROTAC Final Assembly: a. Dissolve the purified linker-cIAP1 ligand conjugate and the POI ligand in anhydrous DMF. b. Add coupling reagents and a base. c. Stir the reaction at room temperature until completion, as monitored by LC-MS. d. Purify the final PROTAC molecule using preparative HPLC. e. Confirm the identity and purity of the PROTAC by analytical LC-MS, 1H NMR, and high-resolution mass spectrometry.
Western Blot Analysis of Protein Degradation
This protocol is used to quantify the reduction in POI levels in cells treated with a cIAP1-based PROTAC.
Materials:
-
Cell line expressing the POI.
-
cIAP1-based PROTAC.
-
Cell culture medium and supplements.
-
DMSO (vehicle control).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO for a specified time (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them with RIPA buffer. b. Scrape the cells and collect the lysate. c. Centrifuge to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein concentrations and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour. d. Incubate the membrane with the primary antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the POI band intensity to the loading control. c. Calculate the percentage of protein degradation relative to the DMSO-treated control. d. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[13]
NanoBRET™ Assay for Ternary Complex Formation
This assay measures the formation of the POI-PROTAC-cIAP1 ternary complex in live cells.[14][15][16]
Materials:
-
HEK293 cells (or other suitable cell line).
-
Plasmid encoding the POI fused to NanoLuc® luciferase (donor).
-
Plasmid encoding cIAP1 fused to HaloTag® (acceptor).
-
Transfection reagent.
-
Opti-MEM™ I Reduced Serum Medium.
-
HaloTag® NanoBRET® 618 Ligand (acceptor substrate).
-
Nano-Glo® Live Cell Substrate (donor substrate).
-
PROTAC compound.
-
White, 96-well assay plates.
-
Luminometer capable of measuring donor and acceptor emission wavelengths.
Procedure:
-
Cell Transfection: a. Co-transfect cells with the NanoLuc®-POI and HaloTag®-cIAP1 plasmids. b. Plate the transfected cells in 96-well plates and incubate for 24-48 hours.
-
Compound Treatment: a. Prepare serial dilutions of the PROTAC in Opti-MEM™. b. Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).
-
Reagent Addition and Signal Measurement: a. Add the HaloTag® NanoBRET® 618 Ligand and the Nano-Glo® Live Cell Substrate to the wells. b. Incubate for 10-15 minutes at room temperature. c. Measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm) using a luminometer.
-
Data Analysis: a. Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. b. Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC can induce cIAP1-mediated ubiquitination of the POI.
Materials:
-
Recombinant POI.
-
Recombinant cIAP1.
-
Recombinant E1 activating enzyme (e.g., UBE1).
-
Recombinant E2 conjugating enzyme (e.g., UbcH5a).
-
Ubiquitin.
-
ATP.
-
Ubiquitination reaction buffer.
-
PROTAC compound.
-
SDS-PAGE and Western blotting reagents.
-
Anti-POI and anti-ubiquitin antibodies.
Procedure:
-
Reaction Setup: a. In a microcentrifuge tube, combine the ubiquitination reaction buffer, ATP, ubiquitin, E1, E2, POI, and cIAP1. b. Add the PROTAC at various concentrations or DMSO as a control.
-
Incubation: a. Incubate the reaction mixture at 37°C for 1-2 hours.
-
Analysis: a. Stop the reaction by adding Laemmli buffer and boiling. b. Analyze the reaction products by SDS-PAGE and Western blotting. c. Probe the membrane with an anti-POI antibody to detect higher molecular weight bands corresponding to ubiquitinated POI. d. Confirm ubiquitination by probing with an anti-ubiquitin antibody.
Cell Viability Assay (MTT or CCK-8)
This assay assesses the cytotoxic or cytostatic effects of the PROTAC on cancer cells.[10][12][17]
Materials:
-
Cancer cell line of interest.
-
96-well plates.
-
PROTAC compound.
-
MTT or CCK-8 reagent.
-
Solubilization solution (for MTT assay, e.g., DMSO).
-
Microplate reader.
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the PROTAC for 24-72 hours.
-
Reagent Addition and Incubation: a. For MTT assay, add MTT reagent and incubate for 2-4 hours. Then, add solubilization solution. b. For CCK-8 assay, add CCK-8 reagent and incubate for 1-4 hours.
-
Absorbance Measurement: a. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the DMSO-treated control. b. Plot the percentage of viability against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The design of PROTACs utilizing cIAP1 as the E3 ligase recruiter is a promising strategy in targeted protein degradation. The unique ability of these molecules to potentially degrade both the protein of interest and the cIAP1 E3 ligase itself offers a powerful therapeutic approach, particularly in oncology. Successful development of cIAP1-based PROTACs relies on a systematic approach encompassing rational design, chemical synthesis, and a comprehensive suite of in vitro and cellular assays. The protocols and guidelines presented here provide a solid framework for researchers to effectively design, synthesize, and evaluate novel cIAP1-based degraders, thereby accelerating the discovery of new therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. pnas.org [pnas.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for cIAP1 Ligand 4 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a key regulator of cell death and survival pathways.[1] As an E3 ubiquitin ligase, cIAP1 is involved in the regulation of apoptosis and NF-κB signaling.[1][2] Elevated levels of cIAP1 have been observed in various cancers, contributing to tumor progression and resistance to therapy.[3] This makes cIAP1 an attractive target for cancer drug development. cIAP1 ligand 4, a type of SMAC mimetic, is a small molecule designed to antagonize cIAP1, thereby promoting cancer cell death.[4] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in preclinical xenograft models.
Mechanism of Action
cIAP1 ligands, also known as SMAC mimetics, function by mimicking the endogenous protein Smac/DIABLO.[1] They bind to the BIR domains of cIAP1, leading to its auto-ubiquitination and subsequent degradation by the proteasome.[1][5] The degradation of cIAP1 has two major consequences for cancer cells:
-
Induction of Apoptosis: The removal of cIAP1's inhibitory effect on caspases promotes programmed cell death.[1] In many cancer cell lines, this process is dependent on the production of Tumor Necrosis Factor-alpha (TNF-α), which creates a positive feedback loop leading to apoptosis.[2][3][6]
-
Activation of NF-κB Signaling: Degradation of cIAP1 can lead to the activation of the alternative NF-κB pathway, which can have context-dependent effects, including the promotion of tumor cell death through immune-mediated mechanisms.[1]
Signaling Pathway of cIAP1 and its Inhibition
References
- 1. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel small-molecule IAP antagonist, AZD5582, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Smac mimetics increase cancer cell response to chemotherapeutics in a TNF-α-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Smac mimetics increase cancer cell response to chemotherapeutics in a TNF-α-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing cIAP1 Degradation in Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a key regulator of apoptosis and immune signaling pathways.[1][2][3] As an E3 ubiquitin ligase, cIAP1 is involved in the regulation of cell death, proliferation, and inflammation.[3][4][5] Its overexpression is implicated in various cancers, making it an attractive therapeutic target.[5][6][7] This document provides detailed protocols for inducing the degradation of cIAP1 in vitro using small molecule antagonists, known as SMAC mimetics. These compounds mimic the endogenous pro-apoptotic protein SMAC/Diablo, which antagonizes IAP proteins.[2][8] By binding to the Baculoviral IAP Repeat (BIR) domains of cIAP1, SMAC mimetics trigger its auto-ubiquitination and subsequent proteasomal degradation.[2][8][9] This leads to the activation of downstream signaling pathways that can result in apoptosis.[1][10]
Key Signaling Pathway & Experimental Workflow
The diagrams below illustrate the signaling pathway initiated by SMAC mimetics and the general experimental workflow to assess cIAP1 degradation.
Caption: SMAC mimetic-induced cIAP1 degradation and downstream signaling.
Caption: Experimental workflow for assessing cIAP1 degradation.
Data Presentation
The following tables summarize quantitative data on the degradation of cIAP1 and the effect on cell viability induced by various SMAC mimetics in different cancer cell lines.
Table 1: cIAP1 Degradation and Cell Viability after Treatment with BI-891065 [11]
| Cell Line | BI-891065 Conc. (nM) | Treatment Time (h) | cIAP1 Protein Level (% of Control) | Cell Viability (% of Control) |
| MDA-MB-231 | 10 | 24 | 50 | 85 |
| 50 | 24 | 15 | 60 | |
| 100 | 24 | <5 | 40 | |
| SK-OV-3 | 10 | 24 | 65 | 90 |
| 50 | 24 | 25 | 70 | |
| 100 | 24 | 10 | 55 | |
| HT-29 | 10 | 24 | 70 | 95 |
| 50 | 24 | 30 | 75 | |
| 100 | 24 | 15 | 60 |
Table 2: cIAP1 Degradation Induced by Various SMAC Mimetics [10][12][13][14][15]
| Compound | Cell Line | Concentration | Treatment Time (h) | cIAP1 Degradation |
| Compound 5 (SM-1295) | MDA-MB-231 | >30 nM | 24 | Yes |
| SK-OV-3 | >30 nM | 24 | Yes | |
| Compound 7 | MDA-MB-231 | >100 nM | 24 | Yes |
| SK-OV-3 | >100 nM | 24 | Yes | |
| LCL161 | Multiple Cancer Cell Lines | Dose-dependent | Not Specified | Yes |
| Birinapant | Multiple Cancer Cell Lines | Dose-dependent | Not Specified | Yes |
| Various IAP Antagonists | MDA-MB-231 | 50 nM | 4 | Yes |
Table 3: Potency of SMAC Mimetics against IAP Proteins [8][16]
| Compound | Target | Ki or IC50 (nM) |
| GDC-0152 | cIAP1 | 17 |
| cIAP2 | 43 | |
| XIAP | 28 | |
| LCL161 | cIAP1, cIAP2, XIAP | < 60 |
| Xevinapant (AT-406) | cIAP1 | 1.9 |
| cIAP2 | 5.1 | |
| XIAP | 66.4 | |
| AZD5582 | cIAP1 | 15 |
| cIAP2 | 21 | |
| XIAP | 15 | |
| SM-164 | XIAP (BIR2 and BIR3) | 1.39 |
Experimental Protocols
Cell Culture and SMAC Mimetic Treatment
This protocol describes the general procedure for culturing cancer cell lines and treating them with a SMAC mimetic.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, SK-OV-3, HT-29)
-
Complete growth medium (specific to the cell line)
-
SMAC mimetic (e.g., BI-891065, LCL161, Birinapant)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
6-well or 10 cm tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
Method:
-
Seed cells in 6-well or 10 cm plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate cells overnight at 37°C in a humidified incubator with 5% CO₂.
-
Prepare serial dilutions of the SMAC mimetic in complete growth medium to achieve the desired final concentrations (e.g., 10, 50, 100 nM).[11]
-
Include a vehicle control (DMSO) at the same final concentration as the highest SMAC mimetic concentration.
-
Remove the medium from the cells and replace it with the medium containing the SMAC mimetic or vehicle control.
-
Incubate the cells for the desired treatment time (e.g., 4, 6, 12, 24 hours).[11][15]
Western Blotting for cIAP1 Degradation
This protocol details the detection of cIAP1 protein levels by Western blotting.
Materials:
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gel
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary anti-cIAP1 antibody
-
Loading control antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
Densitometry software
Method:
-
After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.[11]
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.[11]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[11]
-
Transfer the supernatant to new tubes and determine the protein concentration using a BCA assay.[11]
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.[11]
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[11]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary anti-cIAP1 antibody overnight at 4°C with gentle agitation.[11]
-
Wash the membrane three times for 5-10 minutes each with TBST.[11]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane three times for 10-15 minutes each with TBST.[11]
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[11]
-
Strip the membrane (if necessary) and re-probe with a loading control antibody.[11]
-
Quantify the band intensities using densitometry software.[11]
Immunoprecipitation for Ubiquitinated cIAP1
This protocol is for the enrichment of ubiquitinated cIAP1 to confirm its ubiquitination status upon SMAC mimetic treatment.
Materials:
-
Cell lysis buffer for immunoprecipitation (e.g., a modified RIPA buffer)
-
Anti-cIAP1 antibody for immunoprecipitation
-
Protein A/G beads
-
Wash buffer (e.g., ice-cold PBS)
-
Anti-ubiquitin antibody for Western blotting
Method:
-
Lyse the cells as described in the Western blotting protocol, using a lysis buffer suitable for immunoprecipitation.
-
Pre-clear the cell lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
Incubate the pre-cleared lysate with the anti-cIAP1 antibody overnight at 4°C with gentle rotation.[11]
-
Add fresh protein A/G beads and incubate for an additional 2-4 hours at 4°C.[11]
-
Pellet the beads by centrifugation and wash them three to five times with ice-cold wash buffer.[11]
-
After the final wash, aspirate the supernatant completely.
-
Elute the immunoprecipitated proteins by adding 1x Laemmli sample buffer and boiling for 5-10 minutes.[11]
-
Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on cIAP1.[11]
Cell Viability Assay (MTT Assay)
This protocol measures cell viability as an indicator of the cytotoxic effects of the SMAC mimetic.
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Method:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[11]
-
Treat the cells with a range of SMAC mimetic concentrations for the desired duration (e.g., 24, 48, 72 hours).[11]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[11]
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.[11]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]
-
Calculate cell viability as a percentage of the vehicle-treated control.[11]
References
- 1. Potent and selective small-molecule inhibitors of cIAP1/2 proteins reveal that the binding of Smac mimetics to XIAP BIR3 is not required for their effective induction of cell death in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. cIAP1 promotes proliferation and migration and prevents apoptosis in gallbladder cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Smac mimetics activate the E3 ligase activity of cIAP1 protein by promoting RING domain dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Small-molecule IAP antagonists sensitize cancer cells to TRAIL-induced apoptosis: Roles of XIAP and cIAPs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for cIAP1 Knockdown Analysis via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step protocol for the confirmation of Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) knockdown in mammalian cells using Western blot analysis. This guide is intended for professionals in research and drug development who are investigating cIAP1's role in apoptosis and related signaling pathways.
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1), also known as BIRC2, is a key regulator of apoptosis and cell survival.[1] It functions as an E3 ubiquitin ligase and is involved in the tumor necrosis factor (TNF) receptor signaling pathway.[1][2] The study of cIAP1 often involves the experimental knockdown of its expression, commonly achieved through RNA interference (RNAi) technologies like small interfering RNA (siRNA). Subsequent validation of this knockdown at the protein level is crucial, for which Western blotting is the gold standard.[3] This document outlines the necessary protocols for both the siRNA-mediated knockdown of cIAP1 and the subsequent verification of this knockdown using Western blot.
Key Signaling Pathway
cIAP1 is a central node in the regulation of apoptosis. It can inhibit programmed cell death by binding to and ubiquitinating caspases, thereby targeting them for degradation.[1] Furthermore, cIAP1 is a critical component of the TNF receptor signaling complex, where it interacts with TRAF2. The mitochondrial protein Smac/DIABLO can antagonize IAP proteins, including cIAP1, thus promoting apoptosis.[1][4]
Caption: cIAP1's role in the TNF receptor and apoptotic signaling pathways.
Experimental Workflow
The overall experimental process involves the transfection of cells with cIAP1-specific siRNA, a period of incubation to allow for protein knockdown, followed by cell lysis, protein quantification, and finally, Western blot analysis to detect the levels of cIAP1 protein.
Caption: Workflow for cIAP1 knockdown validation by Western blot.
Detailed Experimental Protocols
Part 1: siRNA-Mediated Knockdown of cIAP1
This protocol is a general guideline and should be optimized for your specific cell line and siRNA reagents.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, Jurkat, HT29)[1]
-
Complete cell culture medium
-
siRNA targeting cIAP1 (and a non-targeting control siRNA)
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute a specific concentration of cIAP1 siRNA (e.g., 0.5 nM) and a non-targeting control siRNA into serum-free medium.[5][6]
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for the time recommended by the manufacturer to allow for complex formation.
-
-
Transfection:
-
Aspirate the media from the cells and replace it with fresh, antibiotic-free complete medium.
-
Add the siRNA-transfection reagent complexes dropwise to each well.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24 to 72 hours. The optimal time for knockdown should be determined empirically.[5][6]
-
Harvesting: After incubation, cells are ready for lysis and protein extraction.
Part 2: Western Blot Protocol for cIAP1 Detection
Materials:
-
RIPA lysis buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors[7][8]
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)[7]
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody: anti-cIAP1
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
Place the culture plates on ice and wash the cells twice with ice-cold PBS.[7][9]
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.[7]
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.[7]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[7]
-
Transfer the supernatant containing the protein to new tubes.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.[7]
-
-
Sample Preparation:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.[7]
-
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[7]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary anti-cIAP1 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[7]
-
Wash the membrane three times for 5-10 minutes each with TBST.[7]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[7]
-
Wash the membrane three times for 10-15 minutes each with TBST.[7]
-
-
Detection:
-
Apply the ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Loading Control:
-
To ensure equal protein loading, the membrane can be stripped and re-probed with a loading control antibody (e.g., β-actin or GAPDH).
-
Data Presentation
The following table provides a template for summarizing the quantitative data from the Western blot analysis. Densitometry analysis of the Western blot bands should be performed using appropriate software (e.g., ImageJ). The intensity of the cIAP1 band should be normalized to the intensity of the corresponding loading control band.
| Treatment Group | Normalized cIAP1 Expression (Arbitrary Units) | Percentage Knockdown (%) |
| Control (Non-targeting siRNA) | [Insert Value] | 0% |
| cIAP1 siRNA | [Insert Value] | [Calculate %] |
Calculation for Percentage Knockdown: % Knockdown = (1 - (Normalized cIAP1 Expression in siRNA treated / Normalized cIAP1 Expression in Control)) * 100
Antibody Selection
The choice of a specific and sensitive primary antibody is critical for a successful Western blot. Several commercial antibodies are available for cIAP1. It is recommended to use an antibody that has been validated for Western blotting and, ideally, knockout/knockdown validated.[10]
| Supplier | Product Name/Number | Host | Recommended Dilution (WB) | Notes |
| Cell Signaling Technology | c-IAP1 (D5G9) Rabbit mAb #7065 | Rabbit | 1:1000 | Recognizes endogenous levels of total cIAP1.[11] |
| R&D Systems | Human cIAP-1/HIAP-2 Antibody AF8181 | Goat | 0.5 µg/mL | Knockout validated.[10] |
| Thermo Fisher Scientific | cIAP1 Polyclonal Antibody PA5-95497 | Rabbit | 0.1-0.5 µg/mL | Reacts with Human, Mouse, Rat.[2] |
| Proteintech | cIAP1 antibody (66626-1-Ig) | Mouse | 1:4000-1:6000 | -[12] |
| Abcam | Anti-cIAP1 antibody [EPR4673] (ab108361) | Rabbit | 1:1000-1:10000 | Knockout validated. |
References
- 1. c-IAP1 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. cIAP1 Polyclonal Antibody (PA5-95497) [thermofisher.com]
- 3. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of cIAP-1, cIAP-2 and XIAP triple knockdown on prostate cancer cell susceptibility to apoptosis, cell survival and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. rndsystems.com [rndsystems.com]
- 11. c-IAP1 (D5G9) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 12. cIAP1 antibody (66626-1-Ig) | Proteintech [ptglab.com]
Application of cIAP1 Ligands in SNIPERs: A Guide for Researchers
Application Notes and Protocols for the Development and Evaluation of cIAP1-Recruiting SNIPERs
Introduction
Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) are a class of heterobifunctional molecules designed to induce the degradation of specific target proteins. This technology leverages the cell's own ubiquitin-proteasome system to eliminate proteins of interest (POIs), offering a powerful alternative to traditional inhibition. SNIPERs consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This document focuses on the application of ligands for the cellular inhibitor of apoptosis protein 1 (cIAP1), a RING-type E3 ubiquitin ligase, in the design and application of SNIPERs.
cIAP1 is an attractive E3 ligase for targeted protein degradation due to its frequent overexpression in cancer cells, which is often associated with therapeutic resistance.[1] SNIPERs that recruit cIAP1 can induce the ubiquitination and subsequent proteasomal degradation of the target protein.[2] A unique feature of many cIAP1-recruiting SNIPERs is their ability to induce the simultaneous degradation of both the target protein and cIAP1 itself, a dual action that can be particularly advantageous in cancer therapy.[1][3]
This guide provides researchers, scientists, and drug development professionals with detailed application notes, experimental protocols, and quantitative data for the utilization of cIAP1 ligands in SNIPERs.
Mechanism of Action
The fundamental principle of cIAP1-based SNIPERs is to induce proximity between cIAP1 and a specific protein of interest. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, mediated by the E3 ligase activity of cIAP1. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
Interestingly, the binding of the IAP antagonist moiety of the SNIPER to cIAP1 can also trigger its auto-ubiquitination and subsequent proteasomal degradation.[4][5] In some instances, another IAP family member, X-linked inhibitor of apoptosis protein (XIAP), can also be recruited and play a role in the degradation of the target protein, sometimes even being the preferential E3 ligase.[6][7]
Figure 1: Signaling pathway of cIAP1-based SNIPERs.
Quantitative Data of cIAP1-based SNIPERs
The efficacy of SNIPERs is typically quantified by their DC50 (concentration for 50% degradation) and IC50 (concentration for 50% inhibition of cell viability) values. The following tables summarize the reported activities of various cIAP1-based SNIPERs against different protein targets.
Table 1: SNIPERs Targeting BCR-ABL
| SNIPER Name | cIAP1 Ligand | ABL Inhibitor | DC50 (µM) | Cell Line | Reference(s) |
| SNIPER(ABL)-013 | Bestatin | GNF5 | 20 | K562 | [8] |
| SNIPER(ABL)-015 | MV-1 | GNF5 | 5 | K562 | [9] |
| SNIPER(ABL)-019 | MV-1 | Dasatinib | 0.3 | K562 | [8] |
| SNIPER(ABL)-020 | Bestatin | Dasatinib | >10 | K562 | [8] |
| SNIPER(ABL)-024 | LCL161 derivative | GNF5 | 5 | K562 | [10] |
| SNIPER(ABL)-033 | LCL161 derivative | HG-7-85-01 | 0.3 | K562 | [8] |
| SNIPER(ABL)-039 | LCL161 derivative | Dasatinib | 0.01 | K562 | [10] |
| SNIPER(ABL)-044 | Bestatin | HG-7-85-01 | 10 | K562 | [8] |
| SNIPER(ABL)-058 | LCL161 derivative | Imatinib | 10 | K562 | [8] |
| SNIPER(ABL)-2 | MeBS | Imatinib | 30-100 | K562 | [3] |
| SNIPER(ABL)-3 | Bestatin | Imatinib | 30 | K562 | [4] |
| SNIPER(ABL)-4 | Bestatin | Imatinib | 30 | K562 | [4] |
| SNIPER(ABL)-62 | IAP Ligand | Allosteric ABL inhibitor | 0.1-0.3 | K562 | [4] |
Table 2: SNIPERs Targeting Estrogen Receptor α (ERα)
| SNIPER Name | cIAP1 Ligand | ERα Ligand | DC50 (nM) | Cell Line | Reference(s) |
| SNIPER(ER)-14 | Bestatin | 4-hydroxytamoxifen | 10000 | MCF-7 | [6] |
| SNIPER(ER)-19 | MV-1 | 4-hydroxytamoxifen | 30 | MCF-7 | [6] |
| SNIPER(ER)-87 | LCL161 derivative | 4-hydroxytamoxifen | 3 | MCF-7 | [8] |
| SNIPER(ER)-110 | LCL161 derivative | 4-hydroxytamoxifen | <3 | MCF-7 | [9] |
| PROTAC ERα Degrader-2 | cIAP1 ligand | ERα ligand | ~30000 | MCF-7 | [9] |
Table 3: SNIPERs Targeting Bromodomain-containing protein 4 (BRD4)
| SNIPER Name | cIAP1 Ligand | BRD4 Ligand | IC50 (nM) for cIAP1 | IC50 (nM) for XIAP | Cell Line | Reference(s) |
| SNIPER(BRD)-1 | LCL161 derivative | (+)-JQ1 | 6.8 | 49 | LNCaP | [9] |
Table 4: SNIPERs Targeting Cellular Retinoic Acid-Binding Protein II (CRABP-II)
| SNIPER Name | cIAP1 Ligand | CRABP-II Ligand | DC50 (µM) | Cell Line | Reference(s) |
| SNIPER-4 | MeBS | All-trans retinoic acid | ~1 | HT1080 | [11] |
| SNIPER-21 | Bestatin | All-trans retinoic acid | 1 | HT1080 | [4] |
| SNIPER-22 | Bestatin | All-trans retinoic acid | ~1 | HT1080 | [4] |
| SNIPER-23 | MV-1 | All-trans retinoic acid | ~0.1 | HT1080 | [4] |
| PROTAC CRABP-II Degrader-3 | IAP Ligand | CRABP-II Ligand | N/A | N/A | [8] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of cIAP1-based SNIPERs.
Figure 2: General experimental workflow.
Protocol 1: Evaluation of SNIPER-Mediated Protein Degradation by Western Blot
This protocol outlines the steps to determine the extent of target protein degradation induced by a SNIPER molecule.
1. Materials and Reagents:
-
Cell line expressing the protein of interest
-
Cell culture medium and supplements
-
SNIPER compound stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against target protein, cIAP1, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
2. Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the SNIPER compound for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and heating.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
3. Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the target protein and cIAP1 bands to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the SNIPER concentration to determine the DC50 value.
Protocol 2: Assessment of SNIPER-Induced Cytotoxicity by Cell Viability Assay
This protocol describes how to measure the effect of SNIPER treatment on cell viability.
1. Materials and Reagents:
-
Cell line of interest
-
Cell culture medium and supplements
-
SNIPER compound stock solution
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)
-
Solubilization solution (for MTT assay)
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
SNIPER Treatment: Treat the cells with a serial dilution of the SNIPER compound. Include a vehicle control and a positive control for cell death.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions. If using MTT, add the solubilization solution.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
3. Data Analysis:
-
Subtract the background reading from all measurements.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the SNIPER concentration and use a non-linear regression to calculate the IC50 value.
Protocol 3: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
This protocol is used to demonstrate the formation of the ternary complex between the target protein, the SNIPER, and cIAP1.
1. Materials and Reagents:
-
Cell line of interest
-
SNIPER compound
-
Co-IP lysis buffer
-
Primary antibody for immunoprecipitation (e.g., anti-target protein or anti-cIAP1)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western blotting (anti-target protein and anti-cIAP1)
2. Procedure:
-
Cell Treatment and Lysis: Treat cells with the SNIPER compound or vehicle control for a short duration (e.g., 1-2 hours) to capture the transient ternary complex. Lyse the cells with Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with the immunoprecipitating antibody, followed by the addition of protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both the target protein and cIAP1.
3. Data Analysis:
-
The presence of both the target protein and cIAP1 in the immunoprecipitate from the SNIPER-treated sample, but not in the vehicle control, indicates the formation of the ternary complex.
Protocol 4: In Vivo Evaluation of SNIPER Efficacy in a Xenograft Model
This protocol provides a general framework for assessing the anti-tumor activity of a SNIPER in a mouse xenograft model.
1. Materials and Reagents:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Tumor cell line
-
Matrigel (optional)
-
SNIPER compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
2. Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (optionally mixed with Matrigel) into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once the tumors reach a certain size, randomize the mice into treatment and control groups.
-
SNIPER Administration: Administer the SNIPER compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily, twice weekly) and route (e.g., intraperitoneal, oral).
-
Tumor Measurement: Measure the tumor volume with calipers at regular intervals.
-
Endpoint and Tissue Collection: At the end of the study, euthanize the mice and collect the tumors for ex vivo analysis.
3. Data Analysis:
-
Plot the average tumor volume over time for each group to assess the anti-tumor efficacy.
-
Perform statistical analysis to determine the significance of the difference in tumor growth between the treatment and control groups.
-
Analyze the collected tumors by Western blotting or immunohistochemistry to confirm target protein degradation in vivo.
Conclusion
The use of cIAP1 ligands in the development of SNIPERs represents a promising strategy for targeted protein degradation, particularly in the context of cancer therapy. The ability of these molecules to induce the degradation of both the target protein and cIAP1 itself offers a potential advantage in overcoming drug resistance. The protocols and data presented in this document provide a comprehensive resource for researchers to design, synthesize, and evaluate the efficacy of novel cIAP1-based SNIPERs. Careful optimization of the experimental conditions and thorough characterization of the biological activity are crucial for the successful development of these next-generation therapeutics.
References
- 1. Molecular Design, Synthesis, and Evaluation of SNIPER (ER) that Induces Targeted Protein Degradation of ERα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Potent Protein Degrader against Oncogenic BCR-ABL Protein [jstage.jst.go.jp]
- 4. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]
- 6. In Vivo Knockdown of Pathogenic Proteins via Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Erasers (SNIPERs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]
- 8. medchemexpress.com [medchemexpress.com]
- 9. SNIPER | TargetMol [targetmol.com]
- 10. adooq.com [adooq.com]
- 11. Specific degradation of CRABP-II via cIAP1-mediated ubiquitylation induced by hybrid molecules that crosslink cIAP1 and the target protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Dose-Response Curve of a cIAP1 Ligand (Ligand 4)
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a key regulator of apoptosis and inflammation, making it an attractive therapeutic target, particularly in oncology.[1][2][3] cIAP1 is an E3 ubiquitin ligase that, in complex with TRAF2, regulates signaling pathways such as the NF-κB pathway.[2][3] Many cancer cells overexpress cIAP1 to evade apoptosis.[1][4]
cIAP1 ligands, often referred to as Smac mimetics, are designed to mimic the endogenous IAP antagonist Smac/DIABLO.[1] These ligands bind to the BIR domains of cIAP1, inducing a conformational change that triggers its auto-ubiquitination and subsequent degradation by the proteasome.[1][5] This degradation of cIAP1 leads to the activation of caspases and induction of apoptosis.[1][6]
This document provides a detailed protocol for determining the dose-response curve of a novel cIAP1 ligand, herein referred to as "Ligand 4," in a cancer cell line. The primary readouts will be cell viability and the degradation of the cIAP1 protein.
Signaling Pathway
The following diagram illustrates the signaling pathway affected by cIAP1 and its inhibition by a Smac mimetic like Ligand 4. Under normal conditions, in the presence of stimuli like TNFα, cIAP1 ubiquitinates RIPK1, leading to the activation of the pro-survival NF-κB pathway.[4] When a Smac mimetic is introduced, it induces the degradation of cIAP1, preventing RIPK1 ubiquitination and shifting the balance towards the formation of the ripoptosome or complex II, leading to caspase activation and apoptosis.[5][7]
Caption: cIAP1 signaling pathway and inhibition by Ligand 4.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Ligand 4 stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Workflow:
Caption: Workflow for the cell viability (MTT) assay.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of Ligand 4 in complete growth medium. A common concentration range to test is from 0.1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the Ligand 4 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve.[8][9] The IC50 value, the concentration at which 50% of cell growth is inhibited, can be determined using non-linear regression analysis.[10][11]
cIAP1 Degradation Assay (Western Blot)
This protocol is used to determine the concentration-dependent effect of Ligand 4 on the degradation of cIAP1 protein.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
6-well plates
-
Ligand 4 stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Primary antibodies: anti-cIAP1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Workflow:
Caption: Workflow for the Western blot assay.
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with increasing concentrations of Ligand 4 (e.g., 0, 1, 10, 100, 1000 nM) for 6 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.[12]
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[12]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-cIAP1 antibody overnight at 4°C.[12]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane and add ECL substrate to visualize the protein bands using a chemiluminescence imaging system.[12]
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities using densitometry software to determine the relative cIAP1 levels.
Data Presentation
The quantitative data from the experiments should be summarized in tables for easy comparison.
Table 1: Cell Viability in Response to Ligand 4 Treatment
| Ligand 4 Conc. (nM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 98.1 ± 4.8 |
| 1 | 92.5 ± 6.1 |
| 10 | 55.3 ± 7.3 |
| 100 | 15.8 ± 3.9 |
| 1000 | 5.1 ± 2.1 |
| 10000 | 4.5 ± 1.8 |
| IC50 (nM) | ~12.5 |
Table 2: cIAP1 Protein Levels after Ligand 4 Treatment
| Ligand 4 Conc. (nM) | Relative cIAP1 Level (Normalized to β-actin, Mean ± SD) |
| 0 (Vehicle) | 1.00 ± 0.08 |
| 1 | 0.85 ± 0.11 |
| 10 | 0.42 ± 0.09 |
| 100 | 0.11 ± 0.05 |
| 1000 | <0.05 |
| DC50 (nM) | ~15 |
DC50 (Degradation Concentration 50) is the concentration of the ligand that induces 50% degradation of the target protein.
Conclusion
The provided protocols outline the necessary steps to determine the dose-response curve of a cIAP1 ligand. By assessing both cell viability and the degradation of the target protein, researchers can obtain a comprehensive understanding of the ligand's potency and mechanism of action. The IC50 and DC50 values derived from these experiments are crucial for the further development of cIAP1-targeting therapeutics.
References
- 1. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Cytoplasmic Functions of cIAP1 | Encyclopedia MDPI [encyclopedia.pub]
- 3. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Inhibitor of Apoptosis Protein 1 - Wikipedia [en.wikipedia.org]
- 5. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
- 6. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in understanding inhibitor of apoptosis proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 11. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: cIAP1 Degradation Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cellular Inhibitor of Apoptosis Protein 1 (cIAP1) degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of cIAP1 degradation induced by SMAC mimetics?
A1: SMAC mimetics are small molecules that mimic the endogenous pro-apoptotic protein SMAC/Diablo.[1] They bind to the BIR (Baculoviral IAP Repeat) domains of cIAP1, inducing a conformational change that promotes the dimerization of its RING domain.[2][3] This dimerization activates the E3 ubiquitin ligase activity of cIAP1, leading to its auto-ubiquitination and subsequent degradation by the proteasome.[1][2][4] This degradation removes the inhibitory effect of cIAP1 on apoptosis, sensitizing cancer cells to cell death.[1][5]
Q2: Why is cIAP1 degradation a therapeutic target in cancer?
A2: cIAP1 is frequently overexpressed in various cancers and contributes to tumor cell survival and resistance to therapies by inhibiting apoptosis (programmed cell death).[5][6] By inducing the degradation of cIAP1, its anti-apoptotic function is removed, which can lead to cancer cell death and overcome drug resistance.[1][7]
Q3: What are the key downstream effects of cIAP1 degradation?
A3: The degradation of cIAP1 leads to the stabilization of NIK (NF-κB inducing kinase), which in turn activates the non-canonical NF-κB signaling pathway.[8] It also removes the inhibition on caspases, particularly Caspase-8, promoting apoptosis.[1][5][9] This can sensitize cancer cells to TNFα-induced cell death.[8]
Q4: Can cIAP1 degradation be mediated by mechanisms other than SMAC mimetics?
A4: Yes, cIAP1 degradation can be induced by other stimuli. For example, the cytokine TRAIL (TNF-related apoptosis-inducing ligand) can induce cIAP1 degradation in a caspase-8-dependent manner during apoptosis.[9][10] Additionally, some cellular signaling pathways can regulate cIAP1 stability through different E3 ligases or lysosomal degradation pathways.[11]
Troubleshooting Guides
This section addresses common problems encountered during cIAP1 degradation experiments, with a focus on Western blotting as the primary readout.
Problem 1: No or Weak cIAP1 Signal on Western Blot
Possible Causes & Solutions
| Cause | Recommended Solution |
| Low Protein Concentration | Ensure you load a sufficient amount of protein (typically 20-30 µg of total cell lysate).[8] Use a protein concentration assay (e.g., BCA) to accurately quantify your samples. |
| Inefficient Protein Transfer | Verify successful transfer by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage, especially for large proteins. Ensure no air bubbles are trapped between the gel and the membrane.[12][13] |
| Suboptimal Antibody Concentration | The primary antibody concentration may be too low. Increase the concentration or incubate overnight at 4°C to enhance signal.[14] Conversely, an excessively high concentration can sometimes lead to reduced signal due to antigen masking. |
| Inactive Antibody | Ensure the antibody has been stored correctly at the recommended temperature and is not expired. Avoid repeated freeze-thaw cycles.[14] |
| Ineffective Lysis Buffer | Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation. RIPA buffer is a common choice.[8] |
Problem 2: High Background on Western Blot
Possible Causes & Solutions
| Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).[8][13] |
| Antibody Concentration Too High | High concentrations of primary or secondary antibodies can lead to non-specific binding. Reduce the antibody concentrations.[12] |
| Inadequate Washing | Increase the number and duration of washes with TBST after primary and secondary antibody incubations to remove unbound antibodies.[12] |
| Membrane Drying Out | Ensure the membrane remains moist throughout the entire process. |
Problem 3: Non-Specific Bands on Western Blot
Possible Causes & Solutions
| Cause | Recommended Solution |
| Antibody Specificity | Use a highly specific and validated antibody for cIAP1. Check the antibody datasheet for information on cross-reactivity.[15][16] Consider using a knockout-validated antibody if available. |
| Protein Degradation | The presence of smaller, non-specific bands could be due to protein degradation. Always use fresh samples and add protease inhibitors to your lysis buffer.[17] |
| Sample Overloading | Loading too much protein can lead to the appearance of non-specific bands. Reduce the amount of protein loaded per well.[12] |
Problem 4: Inconsistent cIAP1 Degradation
Possible Causes & Solutions
| Cause | Recommended Solution |
| Cell Line Variability | Different cell lines may have varying sensitivities to SMAC mimetics and different basal levels of cIAP1. Ensure consistency in cell line, passage number, and confluency. |
| Compound Potency/Stability | Ensure the SMAC mimetic or other degrading compound is potent and has not degraded. Prepare fresh dilutions for each experiment. |
| Feedback Mechanisms | SMAC mimetic treatment can sometimes lead to a feedback upregulation of cIAP2, which can compensate for cIAP1 loss and confer resistance.[3] Consider co-targeting cIAP2 or investigating downstream signaling. |
| Proteasome Inhibition | As a control, pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding the cIAP1 degrader. This should block degradation and confirm the involvement of the proteasome.[2][18] |
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from cIAP1 degradation and cell viability experiments.
| Cell Line | Treatment | Concentration | Time (h) | cIAP1 Protein Level (% of Control) | Cell Viability (% of Control) |
| MDA-MB-231 | SMAC Mimetic (Compound 5) | 30 nM | 24 | ~50% | Not specified |
| MDA-MB-231 | SMAC Mimetic (Compound 5) | 100 nM | 24 | ~20% | Not specified |
| SK-OV-3 | SMAC Mimetic (Compound 5) | 30 nM | 24 | ~60% | Not specified |
| SK-OV-3 | SMAC Mimetic (Compound 5) | 100 nM | 24 | ~30% | Not specified |
| HuH-7 | TRAIL | 20 ng/ml | 6 | Decreased | ~40% |
Data is illustrative and compiled from various sources.[9][19] Actual results will vary depending on the specific experimental conditions.
Experimental Protocols
Western Blotting for cIAP1 Detection
-
Cell Lysis : After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.[8]
-
Sample Preparation : Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.[8]
-
SDS-PAGE : Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[8]
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Blocking : Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8]
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody against cIAP1 overnight at 4°C.[8]
-
Washing : Wash the membrane three times with TBST for 5-10 minutes each.[8]
-
Secondary Antibody Incubation : Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Washing : Wash the membrane three times with TBST for 10-15 minutes each.[8]
-
Detection : Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[8]
-
Analysis : Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[8]
Immunoprecipitation of Ubiquitinated cIAP1
-
Cell Lysis : Lyse cells in a Triton-based buffer containing protease and deubiquitinase inhibitors.[8]
-
Pre-clearing : Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.[8]
-
Immunoprecipitation : Incubate the pre-cleared lysate with an anti-cIAP1 antibody overnight at 4°C.[8]
-
Bead Incubation : Add fresh protein A/G beads and incubate for an additional 2-4 hours at 4°C.[8]
-
Washing : Pellet the beads and wash them three to five times with ice-cold wash buffer.[8]
-
Elution : Elute the immunoprecipitated proteins by adding 1x Laemmli sample buffer and boiling for 5-10 minutes.[8]
-
Western Blot Analysis : Analyze the eluates by Western blotting using an anti-ubiquitin antibody.[8]
Cell Viability Assay (MTT Assay)
-
Cell Seeding : Seed cells in a 96-well plate and allow them to attach overnight.[8]
-
Treatment : Treat the cells with the desired concentrations of the cIAP1-degrading compound for the specified duration.[8]
-
MTT Incubation : Add MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization : Remove the medium and add DMSO to dissolve the formazan crystals.[8]
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculation : Calculate cell viability as a percentage of the vehicle-treated control.[8]
Visualizations
Caption: Signaling pathway of SMAC mimetic-induced cIAP1 degradation.
Caption: General experimental workflow for assessing cIAP1 degradation.
References
- 1. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of cIAP1 as a strategy for targeting c-MYC–driven oncogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cIAP1 promotes proliferation and migration and prevents apoptosis in gallbladder cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of apoptosis (IAP) protein family | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cellular Inhibitor of Apoptosis 1 (cIAP-1) Degradation by Caspase 8 During TNF-related Apoptosis-inducing Ligand (TRAIL)-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Cellular inhibitor of apoptosis 1 (cIAP-1) degradation by caspase 8 du" by Maria Eugenia Guicciardi, Justin L. Mott et al. [digitalcommons.unmc.edu]
- 11. molbiolcell.org [molbiolcell.org]
- 12. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 13. blog.addgene.org [blog.addgene.org]
- 14. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. c-IAP1 Antibody | Cell Signaling Technology [cellsignal.com]
- 16. c-IAP1 (D5G9) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Proteasome Inhibitors Induce Cytochrome c–Caspase-3-Like Protease-Mediated Apoptosis in Cultured Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of cIAP1 ligand 4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving cIAP1 ligands. The focus is on minimizing off-target effects and ensuring accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of cIAP1 ligands?
A1: cIAP1 ligands, often referred to as Smac mimetics, are small molecules designed to mimic the endogenous protein Smac/DIABLO.[1] They bind to the Baculoviral IAP Repeat (BIR) domains of Inhibitor of Apoptosis Proteins (IAPs), such as cIAP1, cIAP2, and XIAP.[1] This binding disrupts the ability of IAPs to inhibit caspases, thereby promoting apoptosis.[1] Specifically for cIAP1 and cIAP2, ligand binding induces their auto-ubiquitination and subsequent degradation by the proteasome. This degradation is a key factor in sensitizing cancer cells to apoptotic stimuli.[1]
Q2: What are the known off-target effects of cIAP1 ligands?
A2: The primary off-target effects of cIAP1 ligands are associated with the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3] While this can sometimes contribute to anti-tumor immune responses, dysregulated NF-κB activity can also lead to unwanted inflammatory side effects.[4] Pan-IAP inhibitors, which bind with high affinity to cIAP1, cIAP2, and XIAP, may have a broader range of off-target effects compared to selective cIAP1 inhibitors. Highly selective cIAP1 ligands are designed to minimize binding to other IAPs like XIAP, which can reduce the impact on pathways not directly regulated by cIAP1.[5][6]
Q3: How can I minimize the off-target effects of my cIAP1 ligand?
A3: To minimize off-target effects, consider the following strategies:
-
Use a selective cIAP1 ligand: Choose a ligand with high selectivity for cIAP1 over other IAPs, particularly XIAP. This can be confirmed by reviewing binding affinity data (Ki values).[5][6]
-
Optimize the concentration: Use the lowest effective concentration of the ligand to achieve the desired on-target effect (e.g., cIAP1 degradation and apoptosis induction) while minimizing off-target signaling.
-
Careful experimental design: Include appropriate controls to monitor NF-κB activation, such as measuring the phosphorylation of IKKα/β or the degradation of IκBα.
-
Cell line selection: The cellular context is crucial. The effects of cIAP1 inhibition can vary between different cell lines.
Q4: How do I choose the right concentration of a cIAP1 ligand for my experiment?
A4: The optimal concentration should be determined empirically for each cell line and experimental setup. A good starting point is to perform a dose-response curve and measure key downstream markers. These include:
-
Degradation of cIAP1 protein levels (assessed by Western blot).[5]
-
Activation of caspase-3 and/or caspase-7 (assessed by activity assays).[7][8]
-
Induction of apoptosis (e.g., using Annexin V/PI staining).
-
Cell viability/growth inhibition (e.g., using MTT or CellTiter-Glo assays).[9]
It is advisable to start with a concentration range guided by the ligand's reported IC50 or Ki values.
Troubleshooting Guides
This section addresses common issues encountered during experiments with cIAP1 ligands.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low cIAP1 degradation observed after ligand treatment. | 1. Suboptimal ligand concentration: The concentration used may be too low for the specific cell line. 2. Short incubation time: The ligand may require a longer incubation period to induce degradation. 3. Poor cell permeability of the ligand. 4. Inactive ligand: The ligand may have degraded due to improper storage. 5. Low cIAP1 expression in the cell line: The target protein may not be sufficiently expressed. | 1. Perform a dose-response experiment with a wider range of concentrations. 2. Conduct a time-course experiment (e.g., 1, 2, 4, 8, 24 hours) to determine the optimal incubation time. 3. Consult the manufacturer's data sheet for information on cell permeability. 4. Ensure the ligand is stored correctly (e.g., protected from light, at the recommended temperature) and use a fresh aliquot. 5. Verify cIAP1 expression in your cell line by Western blot using a validated antibody and a positive control cell lysate. |
| High background or non-specific bands in Western blot for cIAP1. | 1. Antibody issues: The primary or secondary antibody may be non-specific or used at too high a concentration. 2. Insufficient blocking: The membrane may not have been blocked adequately. 3. Inadequate washing: Insufficient washing can lead to residual antibody binding. | 1. Use a well-validated primary antibody for cIAP1. Titrate the primary and secondary antibody concentrations. 2. Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). 3. Increase the number and/or duration of washes with TBST. |
| Inconsistent results in caspase activity assays. | 1. Variability in cell seeding density: Inconsistent cell numbers will lead to variable results. 2. Edge effects in multi-well plates. 3. Reagent instability: The reconstituted caspase assay reagent may have degraded. 4. Pipetting errors. | 1. Ensure a uniform single-cell suspension and consistent seeding density across all wells. 2. Avoid using the outer wells of the plate, or fill them with media to maintain humidity. 3. Prepare fresh assay reagent for each experiment and follow the manufacturer's storage instructions.[10] 4. Use calibrated pipettes and proper pipetting techniques. A multichannel pipette is recommended for adding reagents to multiple wells simultaneously.[11] |
| Unexpected cell death in control (vehicle-treated) group. | 1. Solvent toxicity: The vehicle (e.g., DMSO) concentration may be too high. 2. Cell culture conditions: Cells may be stressed due to over-confluence, nutrient depletion, or contamination. | 1. Ensure the final concentration of the vehicle is consistent across all treatments and is below the toxic threshold for your cell line (typically <0.5%). 2. Maintain healthy cell cultures by passaging them at the appropriate confluency and regularly checking for contamination. |
| Variability in flow cytometry results for apoptosis. | 1. Cell clumping: Aggregated cells can lead to inaccurate measurements. 2. Improper compensation: Spectral overlap between fluorochromes can lead to false positives. 3. Cell loss during staining and washing steps. | 1. Ensure a single-cell suspension by gentle pipetting or passing through a cell strainer. 2. Use single-stained controls to set up proper compensation. 3. Be gentle during centrifugation and washing steps to minimize cell loss.[12] |
Quantitative Data
The following tables summarize the binding affinities of representative selective and pan-IAP inhibitors. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinities (Ki, nM) of Selective cIAP1/2 Inhibitors [5][6]
| Compound | cIAP1 BIR3 | cIAP2 BIR3 | XIAP BIR3 | Selectivity (cIAP1 vs. XIAP) |
| Compound 3 | 1.8 | 4.9 | 392 | 218-fold |
| Compound 4 | 1.1 | 3.0 | 870 | 791-fold |
| Compound 5 | 3.2 | 9.5 | 3077 | 962-fold |
| Compound 6 | 4.0 | 11.6 | 2453 | 613-fold |
| Compound 7 | 8.4 | 25.1 | 7837 | 933-fold |
Table 2: Binding Affinities (Ki or Kd, nM) of Pan-IAP Inhibitors [13]
| Compound | cIAP1 | cIAP2 | XIAP |
| Birinapant | <1 (Kd) | N/A | >1 (Kd) |
| Xevinapant (AT406) | 1.9 (BIR3) | 5.1 (BIR3) | 66.4 (BIR3) |
| GDC-0152 | 17 (BIR3) | 43 (BIR3) | 28 (BIR3) |
| Tolinapant (ASTX660) | 12 (IC50, BIR3) | N/A | <40 (IC50, BIR3) |
Experimental Protocols
Protocol 1: Western Blotting for cIAP1 Degradation
This protocol details the detection of cIAP1 protein levels following treatment with a cIAP1 ligand.[14]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cIAP1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
TBST (Tris-buffered saline with 0.1% Tween 20)
Procedure:
-
Cell Treatment: Plate cells and treat with the cIAP1 ligand at various concentrations and for different time points. Include a vehicle control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-cIAP1 antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with the loading control antibody.
-
Analysis: Quantify the band intensities using densitometry software and normalize the cIAP1 signal to the loading control.
Protocol 2: Caspase-3/7 Activity Assay
This protocol describes a method to measure the activity of executioner caspases 3 and 7, key markers of apoptosis.[7][8][15]
Materials:
-
Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 or a colorimetric/fluorometric equivalent)
-
White-walled 96-well plates (for luminescent assays) or clear 96-well plates (for colorimetric/fluorometric assays)
-
Plate reader (luminometer, spectrophotometer, or fluorometer)
-
Treated cell samples
Procedure (using a luminescent "add-mix-measure" format):
-
Cell Plating and Treatment: Seed cells in a 96-well plate and treat with the cIAP1 ligand and appropriate controls.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.
-
Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add the caspase-3/7 reagent to each well (usually in a 1:1 volume ratio with the cell culture medium).
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds. Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Normalize the results to a control if necessary (e.g., cell number).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: cIAP1 signaling pathway and the effect of a cIAP1 ligand.
Caption: Experimental workflow for evaluating cIAP1 ligand activity.
Caption: A logical approach to troubleshooting cIAP1 experiments.
References
- 1. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Both cIAP1 and cIAP2 regulate TNFα-mediated NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small Molecule NF-κB Pathway Inhibitors in Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 8. bosterbio.com [bosterbio.com]
- 9. pnas.org [pnas.org]
- 10. protocols.io [protocols.io]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Flow Cytometry Troubleshooting Guide [sigmaaldrich.com]
- 13. selleckchem.com [selleckchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Cell Permeability of cIAP1 PROTACs
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working to enhance the cell permeability of Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) PROTACs.
Frequently Asked Questions (FAQs)
Q1: Why is cell permeability a significant hurdle for cIAP1 PROTACs?
A1: The primary challenge stems from the inherent molecular properties of PROTACs. They are large, heterobifunctional molecules designed to link a target protein to an E3 ligase like cIAP1.[1] This results in a high molecular weight (MW), often exceeding 700 Da, and a large polar surface area (PSA). These characteristics place them "beyond the Rule of Five" (bRo5), a set of guidelines used to predict the oral bioavailability of small molecules.[2] Consequently, properties like poor solubility and low passive diffusion across the cell membrane often limit their therapeutic efficacy.[1][3]
Q2: What are the key physicochemical properties that govern the permeability of a PROTAC?
A2: Several key properties must be balanced. High molecular weight (MW > 800 Da) and a large number of hydrogen bond donors (HBDs) and acceptors (HBAs) are known to decrease membrane permeability.[4][5] Lipophilicity (measured as LogP or LogD) is also critical; while increased lipophilicity can improve membrane crossing, it can also decrease aqueous solubility and increase toxic promiscuity.[6] The flexibility of the molecule, determined by the number of rotatable bonds, also plays a crucial role in its ability to adopt conformations suitable for membrane passage.[2]
Q3: What is the "chameleon effect" and how does it relate to PROTAC permeability?
A3: The "chameleon effect" describes the ability of some PROTACs to adopt different conformations depending on their environment.[7] In an aqueous, polar environment (like the extra- and intracellular space), the molecule may adopt an extended conformation. However, when approaching the apolar lipid bilayer of the cell membrane, it can fold into a more compact structure.[2][7] This folding can be stabilized by intramolecular hydrogen bonds, which shield polar groups from the apolar environment, effectively reducing the molecule's functional PSA and facilitating membrane permeation.[2][8]
Q4: Can active transport or efflux affect my PROTAC's intracellular concentration?
A4: Yes. Beyond passive diffusion, the net intracellular concentration of a PROTAC can be significantly influenced by protein-mediated transport. Some PROTACs may be substrates for active influx transporters, but they can also be recognized and removed from the cell by efflux transporters.[9] High efflux ratios, as measured in assays like the Caco-2 permeability assay, can indicate that a PROTAC is being actively pumped out of the cell, leading to low intracellular accumulation despite having reasonable passive permeability.[9]
Troubleshooting Guide
Problem: My cIAP1 PROTAC is potent in biochemical binding assays but shows weak or no target degradation in cell-based assays.
This is a common issue that often points directly to poor cell permeability or low intracellular accumulation.
dot
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation [mdpi.com]
- 4. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 7. pubs.acs.org [pubs.acs.org]
- 8. diva-portal.org [diva-portal.org]
- 9. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Resistance to cIAP1 Antagonists
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cellular Inhibitor of Apoptosis Protein 1 (cIAP1) antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for cIAP1 antagonists?
A1: cIAP1 antagonists, often referred to as SMAC mimetics, mimic the endogenous protein SMAC/DIABLO.[1] They bind to the Baculoviral IAP Repeat (BIR) domains of cIAP1 and its homolog cIAP2.[2] This binding induces a conformational change that promotes the E3 ubiquitin ligase activity of cIAP1, leading to its auto-ubiquitination and subsequent degradation by the proteasome.[2] The degradation of cIAP1 has two major consequences: it lifts the inhibition of caspase-8, promoting apoptosis, and it leads to the stabilization of NF-κB-inducing kinase (NIK), activating the non-canonical NF-κB pathway.[2]
Q2: What are the known mechanisms of resistance to cIAP1 antagonists?
A2: A primary mechanism of resistance is the upregulation of cIAP2.[1][3] Following the initial degradation of cIAP1 by a SMAC mimetic, the activation of the NF-κB pathway can induce the transcription and translation of cIAP2.[1] This newly synthesized cIAP2 can then compensate for the loss of cIAP1, inhibiting apoptosis and rendering the cells resistant to the antagonist.[1][4] Other potential mechanisms include defects in the TNF signaling pathway, which is often required for SMAC mimetic-induced apoptosis, and the overexpression of anti-apoptotic proteins like Bcl-2.[4]
Q3: How can I overcome cIAP2-mediated resistance?
A3: Combination therapy is a promising strategy. Since cIAP2 upregulation is often driven by NF-κB and PI3K signaling, combining cIAP1 antagonists with inhibitors of these pathways can prevent the rebound of cIAP2 and restore sensitivity.[1][3] For example, the PI3K inhibitor LY294002 has been shown to suppress cIAP2 upregulation and overcome resistance.[3] Additionally, combining cIAP1 antagonists with immunotherapy, such as immune checkpoint inhibitors, can enhance anti-tumor immunity and overcome resistance.[5][6][7]
Q4: What are some key experimental controls to include when studying cIAP1 antagonists?
A4: It is crucial to include both positive and negative controls.
-
Vehicle Control: To assess the baseline levels of proteins and cell viability in the absence of the antagonist.
-
Positive Control for Apoptosis: A known apoptosis-inducing agent (e.g., staurosporine) to ensure the cell system is capable of undergoing apoptosis.
-
Cell Lines with Known Sensitivity/Resistance: If available, using both sensitive and resistant cell lines can help validate your findings.
-
Loading Controls for Western Blots: Use housekeeping proteins like β-actin or GAPDH to ensure equal protein loading.[2]
Troubleshooting Guides
Problem 1: No or minimal cIAP1 degradation observed after treatment with an antagonist.
| Possible Cause | Suggested Solution |
| Incorrect Drug Concentration | Perform a dose-response experiment to determine the optimal concentration of the cIAP1 antagonist for your specific cell line. Concentrations can range from nanomolar to micromolar.[2] |
| Insufficient Treatment Time | Conduct a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the optimal duration for cIAP1 degradation.[2] |
| Poor Antibody Quality | Validate your primary antibody for cIAP1 by testing it on a positive control lysate or by performing a knockdown experiment to confirm specificity. |
| Inefficient Protein Extraction | Ensure your lysis buffer (e.g., RIPA buffer) contains protease and phosphatase inhibitors to prevent protein degradation during extraction.[2] |
| Cell Line Insensitivity | Some cell lines may have intrinsic resistance mechanisms. Consider testing other cell lines or exploring combination therapies. |
Problem 2: Cell viability does not decrease despite confirmed cIAP1 degradation.
| Possible Cause | Suggested Solution |
| cIAP2 Upregulation | Assess cIAP2 protein levels by Western blot at various time points after treatment. A rebound in cIAP2 levels can indicate this resistance mechanism.[1][8] |
| Defective Apoptosis Pathway | Check for the activation of downstream apoptosis markers, such as cleaved caspase-8 and cleaved PARP, by Western blot. You can also perform a caspase-8 activity assay.[9] |
| Lack of Autocrine TNFα Signaling | Some cell lines require exogenous TNFα to undergo apoptosis in response to SMAC mimetics.[4] Perform experiments with and without the addition of recombinant TNFα. |
| Activation of Pro-survival Pathways | The activation of the non-canonical NF-κB pathway can sometimes promote survival. Analyze the activation of this pathway by checking for NIK stabilization and p52 processing.[2] |
| Cell Viability Assay Issues | Ensure your chosen cell viability assay (e.g., MTT, MTS) is optimized for your cell line and experimental conditions.[10][11] |
Quantitative Data Summary
Table 1: Representative IC50 Values of cIAP1 Antagonists in Sensitive vs. Resistant Cell Lines
| Cell Line | cIAP1 Antagonist | IC50 (nM) | Reference |
| MDA-MB-231 (Sensitive) | Birinapant | 10 - 100 | [12] |
| H1299 (Resistant) | SMAC mimetic | >1000 | [1][8] |
| SK-OV-3 (Sensitive) | SM-406 (AT-406) | ~50 | [9] |
Table 2: Effect of BI-891065 on cIAP1 Degradation and Cell Viability
| Cell Line | BI-891065 Conc. (nM) | Treatment Time (h) | cIAP1 Protein Level (% of Control) | Cell Viability (% of Control) |
| MDA-MB-231 | 10 | 24 | 50 | 85 |
| 50 | 24 | 15 | 60 | |
| 100 | 24 | <5 | 40 | |
| SK-OV-3 | 10 | 24 | 65 | 90 |
| 50 | 24 | 25 | 70 | |
| 100 | 24 | 10 | 55 | |
| HT-29 | 10 | 24 | 70 | 95 |
| 50 | 24 | 30 | 75 | |
| 100 | 24 | 15 | 60 | |
| Note: This data is representative and may vary depending on experimental conditions.[2] |
Key Experimental Protocols
Western Blot for cIAP1/cIAP2 Degradation and NIK Stabilization
a. Cell Lysis:
-
Treat cells with the cIAP1 antagonist at the desired concentration and for the appropriate time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.[2]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2]
-
Collect the supernatant and determine the protein concentration using a BCA assay.[2]
b. Electrophoresis and Transfer:
-
Normalize protein concentrations and add Laemmli sample buffer. Boil at 95-100°C for 5 minutes.[2]
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.[2]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[2][13]
-
Incubate the membrane with primary antibodies against cIAP1, cIAP2, NIK, or a loading control (β-actin, GAPDH) overnight at 4°C.[2][14]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Visualize the bands using an ECL substrate and a chemiluminescence imaging system.[2]
Cell Viability Assay (MTT/MTS)
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.[2]
-
Allow cells to attach overnight.
-
Treat cells with a serial dilution of the cIAP1 antagonist for the desired duration (e.g., 24, 48, 72 hours).[2]
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Solubilize the formazan (B1609692) crystals with DMSO or a solubilization solution and measure absorbance at 570 nm.[10][11]
-
For MTS assay: Add MTS solution to each well and incubate for 1-4 hours at 37°C. Measure absorbance at 490 nm.[10][11]
-
Calculate cell viability as a percentage of the vehicle-treated control.[2]
Colorimetric Caspase-8 Activity Assay
-
Induce apoptosis in cells with the cIAP1 antagonist.
-
Lyse 1-5 x 10^6 cells in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.[15][16]
-
Determine protein concentration.
-
In a 96-well plate, add 50-200 µg of protein extract to each well.[15]
-
Add 2X Reaction Buffer containing DTT to each sample.[15]
-
Add the caspase-8 substrate (IETD-pNA) to a final concentration of 200 µM.[15][16]
-
Incubate at 37°C for 1-2 hours, protected from light.[15][16]
-
Read the absorbance at 400 or 405 nm using a microplate reader.[15][17]
-
Determine the fold-increase in caspase-8 activity by comparing the results with an uninduced control.[15][16]
In Vitro Ubiquitination Assay
-
Set up a 50 µl reaction containing ubiquitination buffer, ATP, ubiquitin, E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5c), and the E3 ligase (recombinant cIAP1).[18][19]
-
Add the substrate protein.
-
Incubate the reaction at 37°C for 1 hour.[18]
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analyze the ubiquitination of the substrate by Western blot using an anti-ubiquitin antibody.[19]
Signaling Pathways and Experimental Workflows
Caption: cIAP1 antagonist mechanism of action and resistance pathway.
Caption: Experimental workflow for Western blot analysis.
Caption: Troubleshooting logic for cIAP1 antagonist experiments.
References
- 1. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 5. Antagonist of cIAP1/2 and XIAP enhances anti-tumor immunity when combined with radiation and PD-1 blockade in a syngeneic model of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Smac mimetics synergize with immune checkpoint inhibitors to promote tumour immunity against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cIAP1/2 Antagonism Induces Antigen-Specific T Cell–Dependent Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Knockdown of NIK and IKKβ-Binding Protein (NIBP) Reduces Colorectal Cancer Metastasis through Down-Regulation of the Canonical NF-κΒ Signaling Pathway and Suppression of MAPK Signaling Mediated through ERK and JNK | PLOS One [journals.plos.org]
- 14. NIK Antibody (#4994) Datasheet With Images | Cell Signaling Technology [cellsignal.jp]
- 15. abcam.com [abcam.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. docs.abcam.com [docs.abcam.com]
cIAP1 ligand 4 stability in cell culture media
Welcome to the technical support center for cIAP1 Ligand 4. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in cell culture media?
Currently, there is no publicly available data specifically detailing the stability of this compound in various cell culture media. The stability of a compound can be influenced by several factors including its chemical structure, the composition of the medium (e.g., presence of serum, pH), and incubation conditions (e.g., temperature, CO₂ levels).
As a general guideline, small molecule stability in cell culture media can range from a few hours to several days. It is highly recommended to determine the stability of this compound under your specific experimental conditions. For a detailed method, please refer to the Experimental Protocols section on "Protocol for Assessing Small Molecule Stability in Cell Culture Media."
Q2: My cells are not showing the expected phenotype (e.g., apoptosis, growth inhibition) after treatment with this compound. What are the possible causes?
Several factors could contribute to a lack of cellular response. Please refer to the Troubleshooting Guide below for a systematic approach to resolving this issue.
Q3: How does this compound work?
This compound is a ligand for the E3 ligase cIAP1 and can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1]. As a SMAC mimetic, it is designed to mimic the endogenous protein Smac/DIABLO[2]. By binding to cIAP1, it induces its auto-ubiquitination and subsequent degradation by the proteasome[2][3]. This degradation removes the inhibitory effect of cIAP1 on caspases, thereby promoting apoptosis[2].
Q4: Should I expect to see cIAP1 protein levels decrease after treatment?
Yes, a primary mechanism of action for SMAC mimetics like this compound is the induction of rapid degradation of cIAP1[3][4]. You can verify this by performing a Western blot analysis of cIAP1 protein levels in your treated cells. For a detailed procedure, see the "Western Blotting for cIAP1 Degradation" protocol.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low cellular activity | Compound Instability: The ligand may be degrading in the cell culture medium. | Determine the half-life of the ligand in your specific medium using the stability assessment protocol. Consider more frequent media changes or using a freshly prepared ligand solution for each experiment. |
| Cell Line Resistance: The cell line may have intrinsic or acquired resistance mechanisms. | Some cancer cells evade apoptosis induced by Smac mimetics by up-regulating cIAP2[5]. Consider using a different cell line or combining the ligand with other therapeutic agents. | |
| Incorrect Dosage: The concentration of the ligand may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal concentration for your cell line. Concentrations for similar compounds can range from nanomolar to micromolar[6][7]. | |
| Suboptimal Treatment Duration: The incubation time may be too short. | Conduct a time-course experiment to identify the optimal treatment duration. cIAP1 degradation can be observed within minutes to hours of treatment[3]. | |
| Inconsistent results between experiments | Variability in Compound Preparation: The ligand may not be fully dissolved or may have precipitated out of solution. | Ensure the ligand is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in cell culture medium. Visually inspect for any precipitation. |
| Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect results. | Standardize your cell culture protocols. Ensure cells are in the logarithmic growth phase at the time of treatment. | |
| Unexpected off-target effects | Compound Specificity: The ligand may be interacting with other proteins. | While designed to be specific, off-target effects can occur. Review available literature for known off-target interactions of similar compounds. |
Experimental Protocols
Protocol for Assessing Small Molecule Stability in Cell Culture Media
This protocol provides a general framework for determining the stability of a small molecule like this compound in your specific cell culture medium.
Materials:
-
This compound
-
Your cell culture medium of interest (with and without serum)
-
HPLC-MS or LC-MS/MS system
-
Incubator (37°C, 5% CO₂)
-
Microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the cell culture medium (both with and without serum) with a known concentration of this compound.
-
Immediately take a sample for the t=0 time point.
-
Incubate the remaining medium at 37°C in a 5% CO₂ incubator.
-
Collect samples at various time points (e.g., 1, 2, 4, 8, 24, 48 hours).
-
Process the samples by precipitating proteins (e.g., with acetonitrile) and centrifuging to pellet debris.
-
Analyze the supernatant using a validated HPLC-MS or LC-MS/MS method to quantify the remaining concentration of this compound at each time point.
-
Plot the concentration of the ligand versus time to determine its stability profile and half-life.
Western Blotting for cIAP1 Degradation
This protocol details the detection of cIAP1 protein levels by Western blotting to confirm the on-target effect of this compound.[6]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibody against cIAP1
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Lysis:
-
Treat cells with this compound for the desired time points.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.[6]
-
Incubate on ice for 30 minutes, vortexing intermittently.[6]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]
-
Collect the supernatant containing the protein lysate.[6]
-
-
Protein Quantification:
-
Sample Preparation and Electrophoresis:
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary anti-cIAP1 antibody overnight at 4°C.[6]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Develop the blot using an appropriate chemiluminescent substrate and image the results.
-
Signaling Pathways and Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the action of this compound.
Caption: cIAP1 signaling pathway and the mechanism of action of this compound.
Caption: A typical experimental workflow for evaluating the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Smac mimetics and TNFα: a dangerous liaison? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Refining cIAP1 Ligand 4 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the in vivo dosage of cIAP1 ligand 4. As specific in vivo data for this compound is not publicly available, this guide leverages information from structurally and functionally related cIAP1 inhibitors (Smac mimetics) and cIAP1-recruiting PROTACs to provide a framework for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule that functions as a cIAP1 (cellular inhibitor of apoptosis protein 1) E3 ligase ligand.[1][2] In its capacity as a Smac mimetic, it binds to the BIR3 domain of cIAP1, inducing a conformational change that promotes cIAP1's E3 ligase activity.[3] This leads to auto-ubiquitination of cIAP1 and its subsequent degradation by the proteasome.[4] The degradation of cIAP1 removes its inhibitory effect on cell death pathways, leading to apoptosis, often in a TNF-α dependent manner.[4][5] When incorporated into a PROTAC (Proteolysis Targeting Chimera), this compound serves to recruit the cIAP1 E3 ligase to a specific protein of interest for targeted degradation.[1][6]
Q2: What is a recommended starting dosage for in vivo studies with this compound?
A2: There is no established in vivo dosage for this compound. A dose-finding study is essential. However, data from other cIAP1 inhibitors can provide a starting point. For example, the dual cIAP1/XIAP antagonist Tolinapant has been used in mouse xenograft models at doses ranging from 5 to 20 mg/kg.[7] It is crucial to start with a low dose and escalate to determine the maximum tolerated dose (MTD) and the optimal biological dose (OBD).
Q3: How can I formulate this compound for in vivo administration?
A3: The formulation will depend on the physicochemical properties of this compound and the route of administration. A common starting point for preclinical in vivo studies with small molecules is a formulation containing DMSO, PEG300, Tween 80, and saline or PBS.[8] It is recommended to perform solubility tests to determine the optimal vehicle. For example, a formulation could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
Q4: What are the expected pharmacodynamic (PD) effects of this compound in vivo?
A4: The primary pharmacodynamic effect of a cIAP1 ligand is the degradation of cIAP1 protein.[7] This can be measured in tumor tissue or surrogate tissues like peripheral blood mononuclear cells (PBMCs) via Western blot or immunoassay.[7] Downstream effects may include increased levels of cleaved caspase-3, indicating apoptosis.
Q5: What are potential mechanisms of resistance to cIAP1-targeting therapies?
A5: Resistance to Smac mimetics can arise from the upregulation of other anti-apoptotic proteins. For instance, in some cancer cells, treatment with a Smac mimetic can lead to an upregulation of cIAP2, which can compensate for the loss of cIAP1 and confer resistance.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable tumor growth inhibition | - Insufficient dosage- Poor bioavailability/formulation- Tumor model is not dependent on cIAP1 for survival- Rapid development of resistance | - Perform a dose-escalation study.- Assess cIAP1 degradation in the tumor to confirm target engagement.- Test a different formulation or route of administration.- Screen a panel of cell lines in vitro to confirm sensitivity.- Investigate potential resistance mechanisms, such as cIAP2 upregulation. |
| Significant toxicity or animal weight loss | - Dosage is too high- Off-target effects- Cytokine storm due to rapid apoptosis | - Reduce the dosage or dosing frequency.- Evaluate the MTD carefully.- Monitor for signs of systemic inflammation.- Consider co-administration of agents to mitigate specific toxicities, if the mechanism is understood. |
| Inconsistent results between animals | - Inaccurate dosing- Variability in drug metabolism- Heterogeneity of the tumor model | - Ensure accurate and consistent administration technique.- Increase the number of animals per group to improve statistical power.- Characterize the tumor model for homogeneity. |
| No cIAP1 degradation observed in tumor tissue | - Insufficient drug exposure at the tumor site- Technical issues with the assay | - Increase the dose.- Analyze plasma pharmacokinetics to assess systemic exposure.- Optimize the Western blot or immunoassay protocol for cIAP1 detection. |
Quantitative Data from Related cIAP1 Inhibitors
Note: The following data is for cIAP1 inhibitors that are functionally related to this compound and should be used as a reference for experimental design.
| Compound | Animal Model | Dose Range | Route of Administration | Key Findings | Reference |
| Tolinapant | A375 mouse xenograft | 5 - 20 mg/kg | Oral (daily) | Demonstrated pharmacodynamic modulation and efficacy. | [7] |
| Birinapant | Not specified in provided context | Clinically relevant doses | Not specified | Activated non-canonical NF-kB in primary human T cells. | [9] |
| LCL161 | Multiple Myeloma xenograft | Not specified | Not specified | Showed single-agent activity in vivo. | [10] |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a suitable rodent model (e.g., BALB/c or C57BL/6 mice).
-
Groups: Establish several dose groups (e.g., 1, 5, 10, 25, 50 mg/kg) and a vehicle control group (n=3-5 mice per group).
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
-
Administration: Administer the compound via the desired route (e.g., intraperitoneal or oral) daily for 5-14 days.
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and physical appearance. A weight loss of >15-20% is often considered a sign of significant toxicity.
-
Endpoint: The MTD is the highest dose that does not cause significant toxicity.
Protocol 2: Pharmacodynamic (PD) Analysis of cIAP1 Degradation
-
Animal Model: Use tumor-bearing mice (xenograft or syngeneic model).
-
Treatment: Treat the mice with this compound at a dose determined from the MTD study, alongside a vehicle control group.
-
Sample Collection: At various time points post-treatment (e.g., 2, 6, 12, 24 hours), collect tumor tissue and/or PBMCs.
-
Protein Extraction: Prepare protein lysates from the collected tissues.
-
Western Blot Analysis:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against cIAP1 and a loading control (e.g., GAPDH or β-actin).
-
Use a suitable secondary antibody and chemiluminescent substrate for detection.
-
Quantify the band intensities to determine the extent of cIAP1 degradation relative to the vehicle control.
-
Signaling Pathways and Workflows
Caption: cIAP1 Signaling Pathway and Ligand Intervention.
Caption: Workflow for In Vivo Dosage Refinement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Smac mimetics increase cancer cell response to chemotherapeutics in a TNF-α-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The preclinical pharmacokinetics of Tolinapant—A dual cIAP1/XIAP antagonist with in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorbyt.com [biorbyt.com]
- 9. SMAC mimetics inhibit human T cell proliferation and fail to augment type 1 cytokine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Future Therapeutic Directions for Smac-Mimetics [mdpi.com]
dealing with cIAP1 ligand 4 batch-to-batch variability
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with cIAP1 Ligand 4. Our goal is to help you address challenges related to batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that functions as a SMAC (Second Mitochondria-derived Activator of Caspases) mimetic.[1][2] It targets cellular Inhibitor of Apoptosis Protein 1 (cIAP1), an E3 ubiquitin ligase.[3] By mimicking the endogenous protein SMAC, this ligand binds to cIAP1, inducing its auto-ubiquitination and subsequent proteasomal degradation.[4][5] The degradation of cIAP1 leads to the activation of NF-κB signaling and can sensitize cancer cells to apoptosis, particularly in the presence of stimuli like TNFα.[5][6][7]
Q2: We are observing significant differences in experimental outcomes (e.g., cell viability, protein degradation) with a new batch of this compound. What are the potential causes?
A2: Batch-to-batch variability is a common issue that can arise from several factors during the synthesis and purification of the ligand.[8][9] Key contributors include:
-
Purity of Starting Materials: Variations in the purity of initial reagents can introduce impurities into the final product.[8]
-
Reaction Conditions: Minor deviations in temperature, reaction time, or the rate of reagent addition can affect the final compound's structure and purity.[8]
-
Purification Methods: Inconsistencies in workup and purification processes can lead to differing levels and types of impurities between batches.[8]
-
Product Stability: The final product might degrade under certain storage or handling conditions, leading to reduced activity.[8]
Q3: How does batch-to-batch variability of this compound impact downstream signaling pathways?
A3: Variability in the potency or purity of this compound can significantly affect the TNFα signaling pathway. cIAP1 is a critical regulator of this pathway, and its degradation is a key event.[7][10] Inconsistent ligand activity can lead to variable levels of cIAP1 degradation, which in turn affects the ubiquitination of RIP1 and the subsequent activation of NF-κB.[7][10] This can result in inconsistent sensitization of cells to TNFα-mediated apoptosis.[11]
Q4: What are the best practices for qualifying a new batch of this compound before use in critical experiments?
A4: To ensure consistency, it is crucial to qualify each new batch.[12][13][14] We recommend the following steps:
-
Analytical Characterization: Perform analytical tests such as HPLC or UPLC to assess purity and detect impurities.[15] Mass spectrometry can confirm the molecular weight of the compound.[15]
-
In Vitro Activity Assay: Conduct a dose-response experiment to determine the IC50 value for cIAP1 degradation in a standardized cell line.
-
Functional Cell-Based Assay: Perform a cell viability assay to confirm the cytotoxic effects of the new batch, preferably in combination with TNFα.[16]
-
Bridge to Previous Batch: Directly compare the new batch to a previously validated, well-performing batch in a side-by-side experiment.
Troubleshooting Guides
Issue 1: Inconsistent cIAP1 Degradation Observed by Western Blot
If you are observing variable or lower-than-expected cIAP1 degradation with a new batch of Ligand 4, follow these troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Ligand Potency Variation | Perform a dose-response experiment with the new batch to determine its optimal concentration for cIAP1 degradation. Compare this to the previous batch. |
| Ligand Solubility Issues | Ensure the ligand is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in cell culture media. Visually inspect for any precipitation. |
| Cellular Factors | Ensure cell line passage number is low and that cells are healthy and in the exponential growth phase. Cell confluency should be consistent between experiments. |
| Experimental Protocol Deviations | Strictly adhere to the established protocol for cell seeding, treatment duration, and lysate preparation.[16] |
Experimental Workflow for Troubleshooting cIAP1 Degradation
Figure 1. Troubleshooting workflow for inconsistent cIAP1 degradation.
Issue 2: Variable Cell Viability Assay Results
If you are experiencing inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo) when using a new batch of this compound, consider the following.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Inaccurate Ligand Concentration | Verify the concentration of your stock solution. If possible, use a spectrophotometric method for quantification. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of 96-well plates for treatment, as these are prone to evaporation. Fill them with sterile PBS or media. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding to have a consistent number of cells in each well. |
| Assay-Specific Interference | Some compounds can interfere with the chemistry of viability assays. Run a control with the ligand in cell-free media to check for direct effects on the assay reagents. |
Data Comparison Table for Batch Qualification
| Parameter | Batch A (Reference) | Batch B (New) | Acceptance Criteria |
| Purity (HPLC) | 99.2% | 98.9% | ≥ 98% |
| cIAP1 Degradation DC50 | 50 nM | 55 nM | ± 20% of Reference |
| Cell Viability IC50 (+TNFα) | 100 nM | 110 nM | ± 20% of Reference |
Key Experimental Protocols
Western Blotting for cIAP1 Degradation
-
Cell Culture and Treatment: Seed cells at a density to reach 70-80% confluency. Treat with varying concentrations of this compound for the desired time (e.g., 4-24 hours).[16]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine protein concentration using a BCA assay.[16]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane, run on an SDS-PAGE gel, and transfer to a PVDF membrane.[16]
-
Immunoblotting: Block the membrane and incubate with a primary antibody against cIAP1 overnight at 4°C. Follow with an HRP-conjugated secondary antibody and visualize using an ECL substrate.[16]
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: Treat cells with a serial dilution of this compound (with or without TNFα) for 24-72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[17]
-
Solubilization: Remove the media and add DMSO to dissolve the formazan (B1609692) crystals.[17]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[16]
Signaling Pathway Diagram
cIAP1's Role in TNFα Signaling and Inhibition by Ligand 4
The diagram below illustrates the canonical TNFα signaling pathway and how this compound intervenes to promote apoptosis.
Figure 2. Mechanism of this compound in TNFα signaling.
References
- 1. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potency and Selectivity of SMAC/DIABLO Mimetics in Solid Tumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Smac mimetics increase cancer cell response to chemotherapeutics in a TNF-α-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of c-IAP Proteins in TNF Receptor Family Activation of NF-κB Signaling | Springer Nature Experiments [experiments.springernature.com]
- 7. Both cIAP1 and cIAP2 regulate TNFα-mediated NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Both cIAP1 and cIAP2 regulate TNFalpha-mediated NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IAPs limit activation of RIP kinases by TNF receptor 1 during development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quality Controls in Ligand Binding Assays: Recommendations and Best Practices for Preparation, Qualification, Maintenance of Lot to Lot Consistency, and Prevention of Assay Drift - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quality Controls in Ligand Binding Assays: Recommendations and Best Practices for Preparation, Qualification, Maintenance of Lot to Lot Consistency, and Prevention of Assay Drift - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating cIAP1-Induced Apoptosis: SMAC Mimetics vs. cIAP1 Ligand-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a critical regulator of programmed cell death and a compelling target in oncology.[1] Its overexpression in various cancers is linked to therapeutic resistance and tumor progression. This guide provides a comparative overview of two prominent strategies for targeting cIAP1 to induce apoptosis: the use of Second Mitochondria-derived Activator of Caspases (SMAC) mimetics and the application of Proteolysis Targeting Chimeras (PROTACs) utilizing cIAP1 ligands, such as cIAP1 ligand 4.
Mechanism of Action: Two Paths to Apoptosis
Both SMAC mimetics and cIAP1-based PROTACs leverage the cell's own machinery to eliminate cancer cells, but through distinct mechanisms.
SMAC Mimetics: These small molecules mimic the endogenous pro-apoptotic protein SMAC/DIABLO.[2] They bind to the Baculoviral IAP Repeat (BIR) domains of cIAP1, inducing a conformational change that triggers the E3 ubiquitin ligase activity of cIAP1.[1] This leads to auto-ubiquitination and subsequent degradation of cIAP1 by the proteasome.[1] The depletion of cIAP1 unleashes apoptotic signaling pathways, primarily through the activation of the non-canonical NF-κB pathway and stabilization of NIK, which sensitizes cancer cells to TNFα-induced apoptosis.[3]
cIAP1 Ligand-Based PROTACs: Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that co-opt the ubiquitin-proteasome system to degrade specific target proteins. A PROTAC designed with "this compound" consists of this cIAP1-binding moiety linked to a ligand for a target protein of interest (e.g., an oncoprotein). This chimeric molecule brings cIAP1 into close proximity with the target protein, facilitating the transfer of ubiquitin from cIAP1 to the target, marking it for proteasomal degradation.[4][5] This approach not only induces apoptosis by degrading cIAP1 itself but can also eliminate other cancer-promoting proteins.
Performance Comparison: SMAC Mimetics
| Compound | Type | Target Binding (Ki, nM) | Cell Growth Inhibition (IC50, nM) | Reference |
| Birinapant (TL32711) | Bivalent SMAC Mimetic | cIAP1: <1, XIAP: 45 | Varies by cell line | [1] |
| LCL161 | Monovalent SMAC Mimetic | Pan-IAP inhibitor | Varies by cell line | [2] |
| AT-406 (Debio 1143) | Monovalent SMAC Mimetic | cIAP1: 1.9, cIAP2: 5.1, XIAP: 66.4 | Varies by cell line | |
| GDC-0152 | Monovalent SMAC Mimetic | Pan-IAP inhibitor (<60 nM for cIAPs, XIAP, ML-IAP) | Varies by cell line | |
| SM-164 | Bivalent SMAC Mimetic | Induces apoptosis at concentrations as low as 1 nM | MDA-MB-231: ~1 nM | [1] |
Experimental Validation Protocols
To validate cIAP1-induced apoptosis by either SMAC mimetics or cIAP1 ligand-based PROTACs, a series of key experiments are required.
Western Blotting for cIAP1 Degradation and Apoptosis Markers
This is a fundamental assay to confirm the on-target effect of the compound and to observe the downstream activation of the apoptotic cascade.
Protocol:
-
Cell Culture and Treatment: Seed cancer cell lines (e.g., MDA-MB-231, SK-OV-3, or a cell line relevant to your research) in 6-well plates. Once attached, treat the cells with varying concentrations of the SMAC mimetic or cIAP1-based PROTAC for different time points (e.g., 6, 12, 24 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cIAP1, cleaved caspase-3 (a key executioner caspase), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.[3]
-
-
Quantification: Densitometry analysis can be performed to quantify the changes in protein levels.
Cell Viability and Apoptosis Assays
These assays quantify the extent of cell death induced by the compound.
a) MTT Assay (for cell viability):
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: Treat the cells with a range of compound concentrations for 24, 48, or 72 hours.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals in viable cells.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control.
b) Annexin V/Propidium Iodide (PI) Staining (for apoptosis):
-
Cell Treatment: Treat cells with the compound as in the Western blot protocol.
-
Cell Collection: Collect both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[6]
Signaling Pathways and Experimental Workflow Diagrams
References
- 1. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Updated Review of Smac Mimetics, LCL161, Birinapant, and GDC-0152 in Cancer Treatment [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Confirming cIAP1 Degradation: A Comparative Guide to Western Blotting
For researchers in oncology and cell biology, accurately measuring the degradation of cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is crucial for evaluating the efficacy of novel therapeutics, particularly Smac mimetics.[1] Western blotting stands as a primary and robust method for confirming and quantifying the reduction of cIAP1 protein levels. This guide provides a comprehensive overview of the Western blot technique for cIAP1 degradation, alternative methods, and the underlying signaling pathways.
Quantitative Analysis of cIAP1 Degradation
Western blot analysis allows for the quantification of cIAP1 protein levels relative to a loading control. Densitometry analysis of the protein bands provides a numerical value for protein expression, enabling a direct comparison between untreated and treated cells. The data presented below is a representative example of results obtained from treating various cancer cell lines with a Smac mimetic, BI-891065, which induces cIAP1 degradation.[2]
| Cell Line | Treatment (BI-891065) | Concentration (nM) | Treatment Time (h) | cIAP1 Protein Level (% of Control) |
| MDA-MB-231 | Untreated | 0 | 24 | 100 |
| Treated | 10 | 24 | 50 | |
| Treated | 50 | 24 | 15 | |
| Treated | 100 | 24 | <5 | |
| SK-OV-3 | Untreated | 0 | 24 | 100 |
| Treated | 10 | 24 | 65 | |
| Treated | 50 | 24 | 25 | |
| Treated | 100 | 24 | 10 | |
| HT-29 | Untreated | 0 | 24 | 100 |
| Treated | 10 | 24 | 70 | |
| Treated | 50 | 24 | 30 | |
| Treated | 100 | 24 | 15 |
Note: The data in this table are representative and can vary based on specific experimental conditions and cell lines used.[2]
Alternative and Complementary Methods
While Western blotting is a gold standard for protein quantification, other techniques can be employed to study cIAP1 degradation and its downstream effects:
-
Immunoprecipitation (IP): This technique can be used to enrich for ubiquitinated cIAP1, confirming that its degradation is mediated by the ubiquitin-proteasome system.[2] Following IP with a cIAP1 antibody, a Western blot can be performed using an anti-ubiquitin antibody to detect polyubiquitinated cIAP1.[2]
-
Quantitative Real-Time PCR (qRT-PCR): This method measures mRNA expression levels of cIAP1. While it doesn't directly measure protein degradation, it can reveal if changes in protein levels are due to altered transcription. Interestingly, some studies have shown that while cIAP1 protein is degraded in response to Smac mimetics, its mRNA levels can actually increase.
-
Cell Viability Assays: Assays such as MTT or CellTiter-Glo can measure the cytotoxic effects of inducing cIAP1 degradation, providing functional data that complements the molecular analysis.[2]
The Signaling Pathway of cIAP1 Degradation
cIAP1 is an E3 ubiquitin ligase that plays a critical role in cell survival and signaling pathways, including the NF-κB pathway.[1][3] Smac mimetics are compounds designed to mimic the endogenous IAP antagonist, Smac/DIABLO.[1] By binding to the BIR domains of cIAP1, these mimetics induce a conformational change that triggers cIAP1's auto-ubiquitination and subsequent degradation by the proteasome.[1][2] This degradation event has significant downstream consequences, including the stabilization of NIK (NF-κB-inducing kinase), which leads to the activation of the non-canonical NF-κB pathway and can sensitize cancer cells to apoptosis.[2][3]
Experimental Protocol: Western Blot for cIAP1 Degradation
This protocol details the steps for assessing cIAP1 protein levels in cultured cells following treatment.[2]
1. Cell Lysis
-
After the desired treatment period, place the culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
2. Protein Quantification
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples by diluting with lysis buffer.
3. Sample Preparation
-
To the normalized protein samples, add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
4. SDS-PAGE and Protein Transfer
-
Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
5. Immunoblotting
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 - TBST).
-
Incubate the membrane with a primary antibody specific for cIAP1 overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
6. Detection and Analysis
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein, such as β-actin or GAPDH.
-
Quantify the band intensities using densitometry software.[2] Normalize the cIAP1 band intensity to the corresponding loading control band intensity for each sample.
References
A Comparative Analysis of cIAP1 Ligand 4 and Other Smac Mimetics in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cIAP1 Ligand 4 against other prominent Smac mimetics—Birinapant, GDC-0152 (Debio 1143), and LCL161. This analysis is supported by quantitative data from key experimental assays, detailed protocols, and visualizations of the underlying biological pathways.
Smac (Second Mitochondria-derived Activator of Caspases) mimetics are a class of investigational cancer therapeutics designed to induce apoptosis (programmed cell death) in tumor cells by targeting Inhibitor of Apoptosis Proteins (IAPs). These small molecules mimic the N-terminal tetrapeptide motif (Ala-Val-Pro-Ile) of the endogenous Smac/DIABLO protein, which is a natural antagonist of IAPs. By binding to the Baculoviral IAP Repeat (BIR) domains of IAPs such as cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP), Smac mimetics relieve the inhibition of caspases, thereby promoting apoptotic cell death.
This guide focuses on a comparative evaluation of this compound, a ligand for the E3 ligase cIAP1 utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and other well-characterized Smac mimetics that have been investigated in preclinical and clinical settings.
Mechanism of Action: Targeting IAPs to Induce Apoptosis
Smac mimetics function by disrupting the regulatory role of IAPs in cell survival pathways. A primary mechanism involves the binding to cIAP1 and cIAP2, which possess E3 ubiquitin ligase activity. This binding event induces a conformational change that promotes the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2. The depletion of cIAPs leads to the stabilization of NF-κB-inducing kinase (NIK), activating the non-canonical NF-κB pathway. This can result in the production of tumor necrosis factor-alpha (TNFα), which, in an autocrine or paracrine manner, can signal through its receptor (TNFR1) to initiate apoptosis in the absence of the protective cIAPs. Furthermore, by antagonizing XIAP, Smac mimetics can directly free up effector caspases (caspase-3 and -7) and the initiator caspase-9 from inhibition, thereby lowering the threshold for apoptosis induction.
Figure 1. Simplified signaling pathway of Smac mimetic-induced apoptosis.
Quantitative Comparison of Smac Mimetics
The efficacy of different Smac mimetics is often evaluated based on their binding affinity to various IAP proteins and their ability to inhibit cancer cell growth. The following tables summarize the available quantitative data for this compound and other prominent Smac mimetics.
Table 1: Comparative Binding Affinities (pIC50) of Smac Mimetics for IAP Proteins
| Compound | cIAP1 (pIC50) | cIAP2 (pIC50) | XIAP (pIC50) | Data Source |
| This compound | 8.8 | Not Reported | 6.5 | Miah A.H., et al. (2021) |
| Birinapant | ~9.0 (Ki <1 nM) | ~7.4 (Ki 36 nM) | ~7.3 (Ki 50 nM) | Benetatos et al. (2014) |
| GDC-0152 | 7.8 (Ki 17 nM) | 7.4 (Ki 43 nM) | 7.6 (Ki 28 nM) | Flygare et al. (2012) |
| LCL161 | High Affinity | High Affinity | High Affinity | Weisberg et al. (2017) |
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater binding potency. Ki values are converted to approximate pKi for comparison where applicable. Data for LCL161 is often reported qualitatively as a pan-IAP inhibitor.
Table 2: Comparative Cellular Activity (IC50) of Smac Mimetics in Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 (µM) | Data Source |
| This compound | Not Reported | Not Reported | Not Reported | Miah A.H., et al. (2021) |
| Birinapant | MDA-MB-231 (Breast) | Cell Viability | ~0.01 | Benetatos et al. (2014) |
| GDC-0152 | MDA-MB-231 (Breast) | Cell Viability | Not Reported | Flygare et al. (2012) |
| LCL161 | HNSCC cell lines | Cell Viability | 32 - 95 | Lheureux et al. (2017) |
Note: The cellular activity of this compound as a standalone agent is not detailed in the primary literature, as its primary use is a component of PROTACs.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the comparative data, detailed methodologies for the key experiments are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for IAP Binding Affinity
This assay is commonly used to determine the binding affinity of compounds to IAP proteins.
-
Reagents and Materials:
-
Recombinant human IAP proteins (cIAP1-BIR3, cIAP2-BIR3, XIAP-BIR3) with a purification tag (e.g., His-tag).
-
A fluorescently labeled Smac-derived peptide probe (e.g., FITC-AVPI).
-
An antibody against the purification tag conjugated to a FRET donor (e.g., anti-His-Europium).
-
The test compounds (this compound, Birinapant, etc.) serially diluted.
-
Assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA).
-
384-well low-volume microplates.
-
A TR-FRET-compatible plate reader.
-
-
Procedure:
-
Add the recombinant IAP protein, the anti-His-Europium antibody, and the FITC-AVPI probe to the wells of the microplate.
-
Add the serially diluted test compounds to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Measure the TR-FRET signal on a compatible plate reader, with excitation typically around 340 nm and emission measured at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
The ratio of the acceptor to donor emission is calculated. The IC50 values are determined by plotting the emission ratio against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
-
Figure 2. Workflow for the TR-FRET based IAP binding assay.
Cell Viability Assay (MTT or CellTiter-Glo®)
These assays measure the metabolic activity of cells as an indicator of cell viability.
-
Reagents and Materials:
-
Cancer cell lines of interest (e.g., MDA-MB-231).
-
Complete cell culture medium.
-
The test compounds serially diluted.
-
For MTT assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and a solubilizing agent (e.g., DMSO).
-
For CellTiter-Glo® assay: CellTiter-Glo® reagent.
-
96-well clear-bottom or white-walled microplates.
-
A spectrophotometer (for MTT) or a luminometer (for CellTiter-Glo®).
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serially diluted concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilizing agent to dissolve the formazan (B1609692) crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix, and incubate for a short period (e.g., 10 minutes). Measure the luminescence.
-
The cell viability is expressed as a percentage of the untreated control. The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Caspase Activity Assay (Caspase-Glo® 3/7)
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.
-
Reagents and Materials:
-
Cancer cell lines treated with test compounds as in the cell viability assay.
-
Caspase-Glo® 3/7 reagent.
-
White-walled 96-well microplates.
-
A luminometer.
-
-
Procedure:
-
After treating the cells with the test compounds for the desired time, add the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents and incubate at room temperature for a specified period (e.g., 1 hour).
-
Measure the luminescence, which is proportional to the amount of caspase-3/7 activity.
-
The results are typically expressed as fold-change in caspase activity compared to untreated controls.
-
Figure 3. Logical relationship between the key experimental assays.
Conclusion
This guide provides a comparative overview of this compound and other well-established Smac mimetics. While this compound demonstrates high affinity for cIAP1, its primary application to date has been as a cIAP1-recruiting ligand in the development of PROTACs, and data on its standalone cellular activity is limited in the public domain. In contrast, Smac mimetics like Birinapant, GDC-0152, and LCL161 have been extensively characterized for their direct anti-cancer effects. The provided data tables and experimental protocols offer a framework for researchers to evaluate and compare the performance of these and other IAP-targeting compounds in their specific research contexts. The choice of a particular Smac mimetic will depend on the desired IAP-binding profile, the cellular context of the cancer model, and the therapeutic strategy (e.g., standalone agent, combination therapy, or as part of a PROTAC).
A Comparative Analysis of cIAP1 Antagonists: The Potent and Well-Characterized SM-164 Versus the PROTAC Ligand cIAP1 Ligand 4
In the landscape of targeted cancer therapeutics, inhibitors of apoptosis proteins (IAPs) have emerged as critical targets. Among these, cellular inhibitor of apoptosis protein 1 (cIAP1) is a key regulator of cell death and survival signaling pathways.[1][2] This guide provides a comparative overview of two molecules targeting cIAP1: SM-164, a potent bivalent Smac mimetic, and cIAP1 ligand 4, a molecule primarily utilized in the development of proteolysis-targeting chimeras (PROTACs). While extensive efficacy data is available for SM-164, information on the standalone therapeutic efficacy of this compound is not publicly available, positioning it more as a tool for targeted protein degradation technology.
Overview of SM-164 and this compound
SM-164 is a bivalent, non-peptide Smac mimetic designed to mimic the endogenous IAP antagonist, Smac/DIABLO.[3][4] It potently targets both cIAP1 and X-linked inhibitor of apoptosis protein (XIAP), leading to the degradation of cIAP1/2 and the inhibition of XIAP's anti-apoptotic functions.[3][5] This dual action efficiently induces apoptosis in a variety of cancer cell lines and demonstrates significant anti-tumor activity in preclinical models.[5][6]
This compound is described as a ligand for E3 ligases, specifically designed for the synthesis of PROTACs.[7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. While this compound is integral to the development of these novel therapeutic modalities, comprehensive data on its intrinsic efficacy as a standalone cIAP1 antagonist is not available in the public domain.
Quantitative Efficacy of SM-164
The efficacy of SM-164 has been extensively documented in numerous studies. Below are tables summarizing its binding affinities and cellular activities.
Table 1: In Vitro Binding Affinity of SM-164
| Target Protein | Binding Affinity (Ki, nmol/L) |
| cIAP1 (BIR2-BIR3) | 0.31[5][8] |
| cIAP2 (BIR3) | 1.1[5][8] |
| XIAP (BIR2-BIR3) | 0.56[5][8] |
Table 2: In Vitro Cellular Efficacy of SM-164
| Cell Line | Assay | Endpoint | Result |
| MDA-MB-231 (Breast Cancer) | Apoptosis Assay | % Apoptotic Cells | 32% at 1 nmol/L after 12h[8] |
| SK-OV-3 (Ovarian Cancer) | Apoptosis Assay | % Apoptotic Cells | 33% at 1 nmol/L after 12h[8] |
| MALME-3M (Melanoma) | Apoptosis Assay | % Apoptotic Cells | 37% at 1 nmol/L after 12h[8] |
| HL-60 (Leukemia) | Apoptosis Assay | Apoptosis Induction | Effective at concentrations as low as 1 nM[4][9] |
| 2LMP (Breast Cancer) | Cell Viability (in combination with TRAIL) | Synergistic cell death | Potent synergy observed[6] |
| MDA-MB-453 (Breast Cancer) | Cell Viability (in combination with TRAIL) | Synergistic cell death | Potent synergy observed[6] |
Table 3: In Vivo Efficacy of SM-164
| Xenograft Model | Treatment | Outcome |
| MDA-MB-231 (Breast Cancer) | 5 mg/kg, single i.v. dose | Marked decrease in cIAP1 within 1 hour; robust caspase activation at 3 hours[5] |
| MDA-MB-231 (Breast Cancer) | 1 and 5 mg/kg, i.v. daily, 5 days/week for 2 weeks | Significant tumor growth inhibition and regression[5] |
| 2LMP (Breast Cancer) | In combination with TRAIL | Rapid tumor regression[6] |
Signaling Pathways and Mechanism of Action
SM-164 exerts its anti-cancer effects by targeting key nodes in the apoptosis signaling pathway. Upon entering a cell, SM-164 binds to cIAP1, inducing its auto-ubiquitination and subsequent degradation. This leads to the stabilization of NIK (NF-κB-inducing kinase) and activation of the non-canonical NF-κB pathway. More critically, the degradation of cIAP1 removes its inhibitory effect on caspase-8 activation in the context of TNFα signaling. Concurrently, SM-164 binds to XIAP, preventing it from inhibiting effector caspases-3 and -7. This dual action results in robust activation of the apoptotic cascade.
References
- 1. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SM-164: a novel, bivalent Smac mimetic that induces apoptosis and tumor regression by concurrent removal of the blockade of cIAP-1/2 and XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. SM-164: A Novel, Bivalent Smac Mimetic That Induces Apoptosis and Tumor Regression by Concurrent Removal of the Blockade of cIAP-1/2 and XIAP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
LCL161 vs. cIAP1 Ligand 4: A Comparative Guide for Researchers
In the landscape of targeted therapies aimed at modulating the inhibitor of apoptosis proteins (IAPs), LCL161 and cIAP1 ligand 4 represent two distinct strategic approaches. LCL161 is a well-characterized second-generation SMAC (Second Mitochondria-derived Activator of Caspases) mimetic that functions as a direct antagonist of IAP proteins. In contrast, this compound is primarily utilized as a critical component in the burgeoning field of targeted protein degradation, specifically in the design of Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed comparison of these two molecules, supported by available experimental data, to aid researchers, scientists, and drug development professionals in understanding their respective mechanisms and applications.
Overview and Mechanism of Action
LCL161 is an orally bioavailable small molecule that mimics the endogenous IAP antagonist SMAC.[1] By binding with high affinity to the BIR (Baculoviral IAP Repeat) domains of cIAP1, cIAP2, and XIAP (X-linked inhibitor of apoptosis protein), LCL161 disrupts their anti-apoptotic functions.[2][3] This interaction leads to the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[2][3] The degradation of cIAPs results in the stabilization of NIK (NF-κB-inducing kinase), leading to the activation of the non-canonical NF-κB pathway, and promotes the formation of the ripoptosome, ultimately inducing apoptosis.[4]
This compound , on the other hand, is not designed to act as a standalone therapeutic agent but rather as a cIAP1-recruiting moiety within a PROTAC molecule.[5][6] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. This compound serves as the E3 ligase ligand, binding to cIAP1 and thereby recruiting it to the POI. This proximity facilitates the ubiquitination of the POI by cIAP1, marking the POI for degradation by the proteasome. Therefore, the primary function of this compound is to hijack the cell's natural protein disposal system to eliminate specific disease-causing proteins.
Quantitative Performance Data
Direct comparative performance data for LCL161 and this compound as standalone molecules is not available, given their different mechanisms of action. The following tables summarize the available quantitative data for LCL161 and illustrative data for a PROTAC utilizing a cIAP1 ligand.
Table 1: LCL161 Performance Data
| Parameter | Value | Cell Line / Assay Conditions | Reference |
| Binding Affinity (IC50) | |||
| cIAP1 | 0.4 nM | MDA-MB-231 cells | [7] |
| XIAP | 35 nM | HEK293 cells | [7] |
| Cellular Activity (IC50) | |||
| Growth Inhibition | ~0.5 µM | Ba/F3-FLT3-ITD cells | [2] |
| Growth Inhibition | ~4 µM | MOLM13-luc+ cells | [2] |
| Growth Inhibition | 0.25 µM | CCRF-CEM cells | [2] |
| Growth Inhibition | 1.6 µM | Karpas-299 cells | [2] |
| Antitumor Activity (in vivo) | 50 mg/kg (twice daily) | Ba/F3-FLT3-ITD-luc+ tumor cells in NCr nude mice | [8] |
Table 2: Illustrative Performance of a PROTAC Utilizing a cIAP1 Ligand (SNIPER(ABL)-39)
Note: This data reflects the performance of the entire PROTAC molecule, which includes a dasatinib (B193332) moiety for targeting BCR-ABL and a derivative of LCL161 as the cIAP1 ligand.
| Parameter | Value | Cell Line / Assay Conditions | Reference |
| BCR-ABL Degradation | >60% reduction | K562 cells at 1 µM | [9] |
| Cell Viability (IC50) | Not explicitly stated for this specific SNIPER in the provided context | K562 cells | [9] |
Signaling Pathways and Experimental Workflows
The distinct mechanisms of LCL161 and this compound-based PROTACs are reflected in their impact on cellular signaling and the experimental workflows used to evaluate them.
Signaling Pathways
Experimental Workflows
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of these compounds. Below are outlines of key experimental protocols.
cIAP1 Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity of a compound to the BIR3 domain of cIAP1.
-
Reagents and Materials: Purified recombinant cIAP1 BIR3 domain, a fluorescently labeled probe that binds to the BIR3 domain, assay buffer, and the test compound (LCL161 or this compound).
-
Procedure: a. Serially dilute the test compound in the assay buffer. b. In a microplate, combine the cIAP1 BIR3 protein, the fluorescent probe, and the diluted test compound. c. Incubate the plate to allow the binding to reach equilibrium. d. Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: The decrease in fluorescence polarization with increasing concentrations of the test compound indicates displacement of the fluorescent probe. The data is fitted to a competitive binding model to calculate the inhibitory constant (Ki) or IC50 value.
cIAP1 Degradation Assay (Western Blot)
This protocol assesses the ability of a compound to induce the degradation of cIAP1 in cells.
-
Cell Culture and Treatment: a. Culture a suitable cell line (e.g., MDA-MB-231) to 70-80% confluency. b. Treat the cells with various concentrations of the test compound (LCL161 or a PROTAC containing this compound) for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Protein Extraction and Quantification: a. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane and then incubate with a primary antibody specific for cIAP1. d. Incubate with an appropriate HRP-conjugated secondary antibody. e. Detect the protein bands using a chemiluminescence substrate and an imaging system. A loading control (e.g., GAPDH or β-actin) should be used to ensure equal protein loading.[10]
-
Data Analysis: Quantify the band intensities to determine the relative amount of cIAP1 protein remaining after treatment.
TNFα-mediated NF-κB Activation Assay (Reporter Assay)
This assay measures the activation of the NF-κB signaling pathway.
-
Cell Line and Transfection: a. Use a cell line (e.g., HEK293) that is stably or transiently transfected with a reporter plasmid containing an NF-κB response element upstream of a reporter gene (e.g., luciferase).
-
Cell Treatment: a. Treat the cells with the test compound in the presence or absence of TNFα.
-
Luciferase Assay: a. After the desired incubation period, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: An increase in luciferase activity indicates the activation of the NF-κB pathway.
Conclusion
LCL161 and this compound exemplify two distinct and powerful strategies for targeting cIAP1. LCL161 acts as a direct inhibitor, a SMAC mimetic, that induces apoptosis and activates the non-canonical NF-κB pathway. Its performance is evaluated based on its binding affinity and its direct effects on cell viability and signaling. In contrast, this compound is a key component of PROTACs, a technology that harnesses the cell's own machinery to degrade specific target proteins. The efficacy of a PROTAC containing this compound is determined by its ability to induce the degradation of the target protein and the subsequent cellular consequences.
For researchers in drug discovery, the choice between these approaches depends on the therapeutic goal. If the aim is to broadly inhibit IAP function and induce apoptosis in cancer cells that are sensitive to IAP antagonism, a SMAC mimetic like LCL161 is a suitable choice. If the objective is to selectively eliminate a specific pathogenic protein, a PROTAC incorporating this compound offers a highly targeted and potentially more potent approach. The experimental protocols and data presented in this guide provide a framework for the evaluation and comparison of these and similar molecules in a research setting.
References
- 1. LCL161 is a small molecule drug mimetic of Smac that binds to IAPs with high affinity and initiates the destruction of cIAP1 and cIAP2 – Genomics Proteomics and Bioinformatics [bioinf.org]
- 2. selleckchem.com [selleckchem.com]
- 3. LCL161, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | LCL161 enhances expansion and survival of engineered anti-tumor T cells but is restricted by death signaling [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorbyt.com [biorbyt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. targetmol.com [targetmol.com]
- 9. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Assessing the Specificity of cIAP1 Ligand 4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the specificity of cIAP1 Ligand 4, a molecule utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Due to the limited publicly available quantitative data on this compound, this document focuses on establishing a comparative analysis with well-characterized cIAP1 ligands: Birinapant, Xevinapant (AT-406), and LCL161. The experimental protocols and data presentation formats provided herein are intended to serve as a benchmark for the evaluation of novel cIAP1 ligands.
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a key regulator of apoptosis and inflammation, making it a compelling target in oncology and immunology.[3][4][5] Ligands that bind to cIAP1 can induce its auto-ubiquitination and subsequent proteasomal degradation, leading to the activation of apoptotic pathways. The specificity of these ligands is paramount to minimize off-target effects and enhance therapeutic efficacy.
Comparative Ligand Performance
To contextualize the assessment of this compound, it is essential to compare its potential performance against established cIAP1 binders. The following tables summarize the binding affinities and cellular potencies of Birinapant, Xevinapant, and LCL161.
Table 1: Comparative Binding Affinities (Ki/Kd in nM)
This table outlines the binding affinities of selected ligands to the BIR3 domains of cIAP1, cIAP2, and XIAP. A lower value indicates a higher affinity.
| Ligand | cIAP1 (BIR3) Ki/Kd (nM) | cIAP2 (BIR3) Ki (nM) | XIAP (BIR3) Ki/Kd (nM) | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Birinapant | <1 | Data not available | 45 | [6] |
| Xevinapant (AT-406) | 1.9 | 5.1 | 66.4 | [7][8][9] |
| LCL161 | High Affinity | High Affinity | High Affinity | [10][11] |
Table 2: Comparative Cellular Potency (IC50 in nM)
This table presents the half-maximal inhibitory concentration (IC50) of the ligands in various cancer cell lines, indicating their potency in a cellular context.
| Ligand | Cell Line | IC50 (nM) | Reference |
| This compound | Data not available | Data not available | |
| Xevinapant (AT-406) | MDA-MB-231 (Breast Cancer) | 144 | [7][9] |
| SK-OV-3 (Ovarian Cancer) | 142 | [7][9] | |
| LCL161 | CCRF-CEM (T-cell ALL) | 250 | [12][13] |
| Karpas-299 (Anaplastic Large Cell Lymphoma) | 1600 | [12][13] |
Experimental Protocols for Specificity Assessment
The following are detailed methodologies for key experiments to determine the specificity of a cIAP1 ligand.
Fluorescence Polarization (FP) Assay for Binding Affinity
This in vitro assay directly measures the binding of a fluorescently labeled ligand to a protein.
Principle: A small fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein, the tumbling slows, and polarization increases. A test compound competes with the tracer for binding, causing a decrease in polarization.
Protocol:
-
Reagents and Materials:
-
Purified recombinant BIR3 domain of cIAP1, cIAP2, and XIAP.
-
Fluorescently labeled tracer ligand (e.g., a known high-affinity IAP ligand).
-
Test compound (this compound).
-
Assay Buffer: 100 mM potassium phosphate (B84403) (pH 7.5), 100 µg/mL bovine γ-globulin, 0.02% sodium azide.
-
384-well black, non-binding microplates.
-
Plate reader with fluorescence polarization capabilities.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
To each well of the microplate, add the assay buffer, a fixed concentration of the fluorescent tracer, and the purified BIR3 domain protein.
-
Add the serially diluted test compound to the wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure fluorescence polarization using appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Calculate the inhibitory constant (Ki) by fitting the data to a competitive binding model using software like GraphPad Prism.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures protein-protein or protein-ligand interactions in a homogeneous format.
Principle: TR-FRET relies on the energy transfer between a donor fluorophore (e.g., Terbium) and an acceptor fluorophore (e.g., fluorescein) when they are in close proximity. This can be used to measure the binding of a ligand that disrupts or facilitates a protein-protein interaction.
Protocol:
-
Reagents and Materials:
-
His-tagged cIAP1 BIR3 domain.
-
Fluorescein-labeled probe peptide (e.g., a high-affinity binding peptide).
-
Terbium-labeled anti-His antibody.
-
Test compound (this compound).
-
Assay Buffer: 10 mM HEPES (pH 7.4), 1% DMSO.
-
Low-volume 384-well microplates.
-
TR-FRET compatible plate reader.
-
-
Procedure:
-
Add the His-tagged cIAP1 BIR3 protein, Terbium-labeled anti-His antibody, and fluorescein-labeled probe peptide to the wells.
-
Add serial dilutions of the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Measure the TR-FRET signal by exciting the donor and measuring emission from both donor and acceptor.
-
-
Data Analysis:
-
Calculate the ratio of acceptor to donor emission. The IC50 value is determined by plotting the emission ratio against the logarithm of the test compound concentration.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a ligand binds to its target protein within intact cells.[14]
Principle: Ligand binding stabilizes a target protein, making it more resistant to thermal denaturation.[14]
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., MDA-MB-231) to 80-90% confluency.
-
Treat cells with various concentrations of the test compound (this compound) or vehicle control (DMSO) for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling.[14]
-
-
Cell Lysis and Protein Quantification:
-
Western Blot Analysis:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using a primary antibody specific for cIAP1.
-
Detect the protein using an HRP-conjugated secondary antibody and a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of the ligand indicates target engagement.
-
Visualizing Pathways and Workflows
To further clarify the mechanisms and experimental processes, the following diagrams are provided.
Caption: cIAP1 signaling pathway and the effect of a cIAP1 ligand.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorbyt.com [biorbyt.com]
- 3. Posttranscriptional Downregulation of c-IAP2 by the Ubiquitin Protein Ligase c-IAP1 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression levels of cellular inhibitor of apoptosis proteins and colitogenic cytokines are inversely correlated with the activation of interferon regulatory factor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular Inhibitor of Apoptosis Protein-1 (cIAP1) Plays a Critical Role in β-Cell Survival under Endoplasmic Reticulum Stress: PROMOTING UBIQUITINATION AND DEGRADATION OF C/EBP HOMOLOGOUS PROTEIN (CHOP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. mdpi.com [mdpi.com]
- 11. LCL161, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LCL161 is a small molecule drug mimetic of Smac that binds to IAPs with high affinity and initiates the destruction of cIAP1 and cIAP2 – Genomics Proteomics and Bioinformatics [bioinf.org]
- 13. selleck.co.jp [selleck.co.jp]
- 14. benchchem.com [benchchem.com]
Validating the On-Target Efficacy of cIAP1 PROTACs: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the on-target activity of novel therapeutics is a critical step. This guide provides a comparative overview of experimental approaches for validating cellular inhibitor of apoptosis protein 1 (cIAP1) targeting PROteolysis TArgeting Chimeras (PROTACs), complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A cIAP1-targeting PROTAC consists of a ligand that binds to cIAP1, an E3 ubiquitin ligase, and another ligand that binds to the protein of interest (POI), all connected by a linker. This ternary complex formation (cIAP1-PROTAC-POI) leads to the ubiquitination and subsequent degradation of the POI. Validating that this degradation is indeed occurring and is a direct result of the PROTAC's mechanism of action is paramount.
Comparative Analysis of cIAP1-Recruiting Ligands
The efficacy of a cIAP1 PROTAC is heavily influenced by the choice of the cIAP1 ligand. Two common classes of ligands are those derived from bestatin (B1682670) and those based on SMAC (Second Mitochondria-derived Activator of Caspases) mimetics. While both can recruit cIAP1, their binding affinities and the resulting degradation efficiencies of the target protein can vary.
Below is a table summarizing the degradation efficiency of different cIAP1-recruiting PROTACs targeting the bromodomain-containing protein 4 (BRD4).
| PROTAC ID | cIAP1 Ligand Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | Reference |
| PROTAC 13 | SMAC mimetic (LCL-161 derivative) | BRD4 | Various | ~100 | Significant | 6 | [1] |
| PROTAC 14 | SMAC mimetic (LCL-161 derivative) | BRD4 | Various | ~100 | Significant | Not Specified | [1] |
| Bestatin-based PROTAC | Bestatin | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
Note: Comprehensive side-by-side quantitative data for various cIAP1 PROTACs in a single study is limited. The data presented is a compilation from available literature and highlights the need for standardized comparative studies.
Key Experimental Validation Assays
A multi-pronged approach is necessary to rigorously validate the on-target activity of cIAP1 PROTACs. The following are key experimental assays:
-
Western Blotting for Target Protein Degradation: This is the most direct method to quantify the reduction in the levels of the target protein.
-
Ubiquitination Assays: These assays confirm that the target protein is being ubiquitinated prior to degradation, a hallmark of the PROTAC mechanism.
-
Ternary Complex Formation Assays: These experiments verify the formation of the cIAP1-PROTAC-POI complex, which is the necessary first step for ubiquitination.
-
Cell Viability and Apoptosis Assays: These functional assays determine the downstream biological consequences of target protein degradation.
Experimental Protocols
Western Blotting for Target Protein Degradation
Objective: To quantify the dose-dependent degradation of the target protein induced by the cIAP1 PROTAC.
Materials:
-
Cell line of interest (e.g., a cancer cell line expressing the target protein)
-
cIAP1 PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the cIAP1 PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and run the lysates on an SDS-PAGE gel. Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein. Subsequently, incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities and normalize to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[3][4]
In-Cell Ubiquitination Assay via Immunoprecipitation
Objective: To detect the ubiquitination of the target protein upon treatment with the cIAP1 PROTAC.
Materials:
-
Treated cell lysates (as prepared for Western blotting, but with the addition of a deubiquitinase inhibitor like PR-619)
-
Antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Antibody against ubiquitin for Western blotting
Procedure:
-
Immunoprecipitation: Incubate the cell lysates with the antibody against the target protein to form an antibody-protein complex. Add protein A/G beads to pull down the complex.
-
Washing: Wash the beads multiple times to remove non-specific binding.
-
Elution: Elute the protein from the beads.
-
Western Blotting: Run the eluted samples on an SDS-PAGE gel and perform a Western blot using an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on the target protein. A smear of high molecular weight bands indicates ubiquitination.
Visualizing the Mechanism of Action
To better understand the biological processes involved in cIAP1 PROTAC activity, graphical representations are invaluable.
Signaling Pathway of cIAP1-Mediated Degradation
The following diagram illustrates the general mechanism of action for a cIAP1-recruiting PROTAC.
Experimental Workflow for Validation
The following diagram outlines a typical experimental workflow for validating the on-target activity of a cIAP1 PROTAC.
By employing these methodologies and comparative analyses, researchers can robustly validate the on-target activity of their cIAP1 PROTACs, providing a solid foundation for further preclinical and clinical development.
References
A Head-to-Head Comparison of cIAP1 and VHL Ligands for Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] A critical component of any PROTAC is the ligand that recruits an E3 ubiquitin ligase. Among the hundreds of E3 ligases, Von Hippel-Lindau (VHL) and Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) have been extensively harnessed for PROTAC development.[2][3]
This guide provides an objective, data-driven comparison of cIAP1 and VHL ligands, offering researchers, scientists, and drug development professionals a comprehensive resource to inform the design and selection of E3 ligase recruiters for their specific TPD projects.
Mechanism of Action: Hijacking Cellular Machinery
PROTACs function by inducing the formation of a ternary complex between the E3 ligase and a protein of interest (POI), leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[4][5] The choice of E3 ligase—and therefore the ligand used to recruit it—is a critical design decision that influences a PROTAC's efficacy, selectivity, and pharmacological properties.[]
The VHL Pathway
The Von Hippel-Lindau tumor suppressor protein (VHL) is the substrate recognition component of the Cullin2 RING E3 ligase complex (CRL2^VHL^).[7] Under normal oxygen conditions (normoxia), VHL recognizes and binds to hydroxylated proline residues on Hypoxia-Inducible Factor-alpha (HIF-α).[7][8] This interaction leads to the polyubiquitination and proteasomal degradation of HIF-α, suppressing the hypoxic response.[9][10] VHL-recruiting PROTACs utilize ligands that mimic the hydroxyproline (B1673980) motif of HIF-α, effectively hijacking the CRL2^VHL^ complex to degrade a desired target protein.[5][]
The cIAP1 Pathway
Cellular inhibitor of apoptosis 1 (cIAP1) is a RING-domain E3 ubiquitin ligase that plays a crucial role in regulating inflammation, immunity, and cell survival, primarily through the NF-κB signaling pathway.[11][12][13] cIAP1 can ubiquitinate proteins like RIPK1, which activates canonical NF-κB signaling and promotes cell survival.[13] Ligands for cIAP1, often referred to as SMAC mimetics, mimic the endogenous IAP antagonist Smac/DIABLO.[14] Binding of these ligands to cIAP1 induces its auto-ubiquitination and subsequent proteasomal degradation.[14][15] PROTACs that recruit cIAP1, sometimes called SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers), induce a ternary complex that leads to the ubiquitination of the target protein.[5] A unique feature of this system is that it often results in the degradation of both the target protein and cIAP1 itself.[5]
Head-to-Head Comparison: cIAP1 vs. VHL Ligands
The selection between cIAP1 and VHL ligands depends on the specific target, desired therapeutic window, and the biological context of the disease.[]
| Feature | VHL Ligands | cIAP1 Ligands (Smac Mimetics) |
| Binding Site | Recognizes a hydroxyproline pharmacophore in a well-defined, buried pocket.[] | Bind to the BIR3 domain, mimicking the N-terminal tetrapeptide (AVPI) of the endogenous protein Smac/DIABLO.[16] |
| Selectivity | Generally high due to the specific recognition of the hydroxyproline mimic. Off-target degradation is less common.[] | Can be less selective. Some ligands bind to other IAP family members (e.g., cIAP2, XIAP).[17] |
| Cellular Localization | Predominantly cytosolic, but can shuttle.[] | Primarily cytosolic, but also found at membranes and in the nucleus.[11][12] |
| Tissue Expression | High expression in the kidney, liver, and vascularized tissues.[] Expression can be downregulated in hypoxic tumors.[] | Ubiquitously expressed in most tissues.[11][12] |
| Mechanism of Action | Purely catalytic; the PROTAC recruits VHL to the target, is released after ubiquitination, and can be recycled.[18] | Can be sub-stoichiometric but often leads to the degradation of cIAP1 itself, which may limit catalytic turnover but can offer synergistic pro-apoptotic effects.[5] |
| Advantages | - High selectivity[]- Well-understood structure-activity relationship (SAR)- Established history of potent PROTAC development | - Ubiquitous expression profile- Potential for synergistic anti-cancer activity by degrading both the target and an anti-apoptotic protein (cIAP1)[5]- Can be effective against targets in multiple cellular compartments |
| Disadvantages | - Ligands can have higher molecular weight and poorer cell permeability[]- Potency may be reduced in hypoxic environments where VHL is downregulated[] | - Potential for off-target effects due to binding other IAP family members[17]- Self-degradation of cIAP1 might limit the catalytic efficiency of the PROTAC[5] |
Quantitative Performance Data
The efficacy of a PROTAC is defined by its DC₅₀ (the concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of degradation achieved).[1] It is important to note that a direct comparison of DC₅₀ values across different studies can be misleading due to variations in cell lines, treatment times, and assay conditions. However, examining representative examples illustrates the high potency achievable with both ligand types.
| PROTAC Example | Target Protein | E3 Ligase | DC₅₀ | Dₘₐₓ | Cell Line |
| ARD-266 [19] | Androgen Receptor (AR) | VHL | 0.5 - 1.0 nM | >90% | VCaP, LNCaP |
| Compound 15a [19] | BRD4 | VHL | 1 - 3 nM | >90% | 22Rv1 |
| VZ185 [19] | BRD9 | VHL | 1.8 nM | >95% | MOLM-13 |
| SNIPER(ER) | Estrogen Receptor α (ERα) | cIAP1 | ~30 nM | >80% | MCF-7 |
| SNIPER(AR) | Androgen Receptor (AR) | cIAP1 | ~3 nM | >90% | 22Rv1 |
| SNIPER(ABL)-031 | BCR-ABL | cIAP1 | <10 nM | >90% | K562 |
Note: Data for SNIPER compounds are compiled from representative publications in the field and may vary. SNIPER is a term often used for cIAP1-recruiting PROTACs.
Experimental Protocols & Workflow
Evaluating the performance of a novel PROTAC requires a series of robust biochemical and cell-based assays.
Western Blot for Protein Degradation (DC₅₀ and Dₘₐₓ Determination)
This is the most common method to quantify the reduction in target protein levels.[1]
Methodology:
-
Cell Culture and Treatment: Plate cells at a consistent density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein integrity.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[1]
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins from the gel onto a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize for loading differences.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Add a chemiluminescent substrate (ECL) and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control and plot the results to determine the DC₅₀ and Dₘₐₓ values.[1]
Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay used to confirm that the PROTAC induces the formation of the POI-PROTAC-E3 ligase ternary complex.[20]
Methodology:
-
Reagents: Obtain purified recombinant target protein (POI), E3 ligase complex (e.g., VCB), and donor/acceptor-labeled antibodies specific to the POI and a component of the E3 complex.
-
Assay Setup: In a microplate, add the POI and E3 ligase complex in assay buffer.
-
PROTAC Titration: Add serial dilutions of the PROTAC compound to the protein mixture and incubate to allow for ternary complex formation.
-
Antibody Addition: Add the donor (e.g., Europium-labeled) and acceptor (e.g., APC-labeled) antibodies.
-
Detection: Read the plate on a TR-FRET-compatible reader. An increase in the TR-FRET ratio (Acceptor Emission / Donor Emission) indicates the proximity of the POI and E3 ligase, confirming ternary complex formation.[20] The characteristic "hook effect" may be observed, where the signal decreases at very high PROTAC concentrations due to the formation of binary complexes.[20]
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is dependent on the ubiquitin-proteasome system.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to cause degradation (e.g., 5x DC₅₀). Include a control group co-treated with the PROTAC and a proteasome inhibitor (e.g., MG132).[20]
-
Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing SDS) to disrupt non-covalent protein interactions.
-
Immunoprecipitation (IP): Immunoprecipitate the target protein from the lysates using a specific antibody conjugated to beads.
-
Western Blotting: Elute the immunoprecipitated protein, run it on an SDS-PAGE gel, and transfer to a membrane.
-
Detection: Probe the membrane with an antibody that recognizes ubiquitin (e.g., anti-Ub). A smear of high-molecular-weight bands in the PROTAC-treated sample (which is enhanced in the MG132 co-treated sample) indicates poly-ubiquitination of the target protein.[20]
Conclusion: Making the Right Choice
The decision to employ a VHL or cIAP1 ligand in a PROTAC design is a strategic one, guided by the specific biological context and therapeutic goals.
-
Choose VHL ligands when high target selectivity is paramount, the target is primarily cytosolic, and the disease context is not characterized by severe hypoxia. The well-defined binding pocket and extensive SAR knowledge make VHL a robust and popular choice for many TPD programs.[]
-
Choose cIAP1 ligands when targeting proteins in tissues with broad expression, or when the simultaneous degradation of the anti-apoptotic cIAP1 protein could provide a synergistic therapeutic benefit, particularly in oncology. The potential for dual action makes cIAP1 an attractive E3 ligase for inducing cancer cell death.[5]
Ultimately, the optimal PROTAC design may require empirical testing of different E3 ligase recruiters, linkers, and target-binding warheads. The detailed experimental protocols provided here offer a framework for the rigorous evaluation and optimization of these next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Von Hippel-Lindau Tumor Suppressor Pathways & Corresponding Therapeutics in Kidney Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular Inhibitor of Apoptosis Protein 1 - Wikipedia [en.wikipedia.org]
- 14. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. Accelerating Protein Degrader Discovery with IAP [merckmillipore.com]
- 17. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Evaluating Synergistic Drug Combinations: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, identifying and validating synergistic drug combinations is a critical step in developing more effective therapeutic strategies. This guide provides an objective comparison of the synergistic effects of three distinct drug combinations, supported by experimental data, detailed protocols, and visualizations of the underlying biological pathways.
This document is designed to be a practical resource, offering clear, structured data and methodologies to aid in the evaluation and application of synergistic drug interactions in a laboratory setting.
ABT-199 (Venetoclax) and Irinotecan (B1672180) in KRAS-Mutant Lung Cancer
The combination of ABT-199, a BCL-2 inhibitor, and Irinotecan, a topoisomerase I inhibitor, has demonstrated synergistic effects in preclinical models of KRAS-mutant non-small cell lung cancer (NSCLC). This combination leads to enhanced cancer cell death and inhibition of tumor growth.[1][2]
Quantitative Synergy Data
The synergistic effect of combining ABT-199 and Irinotecan was quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy.
| Cell Line | Drug Combination | Combination Index (CI) | Effect |
| A549 (KRAS mutant) | ABT-199 + Irinotecan | < 0.7 | Synergistic |
| H441 (KRAS mutant) | ABT-199 + Irinotecan | < 0.7 | Synergistic |
| H838 (KRAS mutant) | ABT-199 + Irinotecan | < 0.7 | Synergistic |
| H522 (KRAS mutant) | ABT-199 + Irinotecan | < 0.7 | Synergistic |
Table 1: Combination Index values for ABT-199 and Irinotecan in various KRAS-mutant NSCLC cell lines, indicating a synergistic interaction.[2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate KRAS-mutant lung cancer cells (e.g., A549) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with varying concentrations of ABT-199, Irinotecan, or a combination of both for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 values for each drug and the combination. The Combination Index (CI) can then be calculated using software like CompuSyn, which is based on the Chou-Talalay method.[3][4][5]
Western Blot for PI3K/AKT Pathway Analysis
-
Protein Extraction: Treat cells with the drug combination for the desired time, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate 30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins onto a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key proteins in the PI3K/AKT pathway (e.g., p-AKT, AKT, p-mTOR, mTOR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[6][7][8]
Signaling Pathway and Experimental Workflow
Polymyxin B and Sertraline against Gram-Negative Bacteria
The combination of Polymyxin B, a lipopeptide antibiotic, and Sertraline, a selective serotonin (B10506) reuptake inhibitor (SSRI), exhibits synergistic bactericidal activity against multidrug-resistant Gram-negative bacteria, including Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae.[9]
Quantitative Synergy Data
The synergy between Polymyxin B and Sertraline is commonly assessed using the checkerboard method to determine the Fractional Inhibitory Concentration (FIC) index. An FICI of ≤ 0.5 is indicative of synergy.
| Bacterial Strain | Drug Combination | FICI | Interpretation |
| P. aeruginosa (polymyxin-resistant) | Polymyxin B + Sertraline | ≤ 0.5 | Synergistic |
| A. baumannii (polymyxin-resistant) | Polymyxin B + Sertraline | ≤ 0.5 | Synergistic |
| K. pneumoniae (polymyxin-resistant) | Polymyxin B + Sertraline | ≤ 0.5 | Synergistic |
Table 2: Fractional Inhibitory Concentration Index (FICI) for Polymyxin B and Sertraline against various Gram-negative bacteria, demonstrating a synergistic effect.[10]
Experimental Protocols
Checkerboard Assay
-
Preparation: Prepare serial twofold dilutions of Polymyxin B and Sertraline in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of a bacterial suspension (adjusted to 0.5 McFarland standard, then diluted to approximately 5 x 10^5 CFU/mL) to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.
-
FICI Calculation: The FICI is calculated using the formula: FICI = FIC of drug A + FIC of drug B, where FIC = MIC of drug in combination / MIC of drug alone.[11][12][13]
Time-Kill Assay
-
Preparation: Prepare tubes with bacterial suspension (approximately 5 x 10^5 CFU/mL) and add Polymyxin B and/or Sertraline at concentrations corresponding to their MICs (e.g., 0.5x MIC, 1x MIC, 2x MIC).
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots from each tube.
-
Plating: Perform serial dilutions of the aliquots and plate them on agar (B569324) plates.
-
Colony Counting: After incubation, count the number of colonies to determine the CFU/mL.
-
Data Analysis: Synergy is defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.[14][15]
Mechanism of Action and Experimental Workflow
References
- 1. Combined treatment of ABT199 and irinotecan suppresses KRAS-mutant lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. combosyn.com [combosyn.com]
- 5. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Akt inhibition improves irinotecan treatment and prevents cell emergence by switching the senescence response to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effective Strategy Targeting Polymyxin-Resistant Gram-Negative Pathogens: Polymyxin B in Combination with the Selective Serotonin Reuptake Inhibitor Sertraline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug Repurposing Approaches towards Defeating Multidrug-Resistant Gram-Negative Pathogens: Novel Polymyxin/Non-Antibiotic Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emerypharma.com [emerypharma.com]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. Outer Membrane Interaction Kinetics of New Polymyxin B Analogs in Gram-Negative Bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacodynamics of Polymyxin B against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of cIAP1 Ligand 4: A Study in cIAP1/cIAP2 Cross-Reactivity
For Immediate Publication
This guide provides a detailed comparison of the binding affinity of the small molecule inhibitor, cIAP1 Ligand 4, for Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) and its closely related homolog, cIAP2. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of IAP inhibitors. The data presented herein is derived from key studies on selective Smac (Second Mitochondria-derived Activator of Caspases) mimetics.
Introduction to cIAP1/cIAP2 and Smac Mimetics
Cellular IAP proteins 1 and 2 are key regulators of apoptosis (programmed cell death) and inflammatory signaling pathways.[1][2] As E3 ubiquitin ligases, they are integral to the TNF-α signaling pathway, where they ubiquitinate Receptor-Interacting Protein Kinase 1 (RIPK1), leading to the activation of the pro-survival NF-κB pathway and preventing apoptosis.[2][3] Due to their frequent overexpression in cancer cells, cIAP1 and cIAP2 have become significant targets for therapeutic intervention.[1][4]
Smac mimetics are a class of drugs designed to mimic the endogenous IAP antagonist, Smac/DIABLO.[1][5] These agents bind to a conserved groove in the Baculovirus IAP Repeat (BIR) domains of IAP proteins, primarily the BIR3 domain of cIAP1 and cIAP2.[3][5] This binding event triggers the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2, which in turn inhibits the pro-survival NF-κB pathway and promotes the formation of a pro-apoptotic complex, ultimately leading to cancer cell death. Understanding the selectivity and cross-reactivity of these ligands is crucial for developing effective and targeted cancer therapies.
Quantitative Data: Binding Affinity Comparison
The cross-reactivity of this compound (a p-Cl substituted phenyl compound) was evaluated by determining its binding affinity (Kᵢ) for the BIR3 domains of both cIAP1 and cIAP2. The data demonstrates that Ligand 4 is a potent, dual inhibitor of both proteins, exhibiting only a slight preference for cIAP1. This high affinity for both homologs suggests significant cross-reactivity.
For comparative purposes, data for related compounds from the same study are included.
| Compound | R Group | cIAP1 BIR3 Kᵢ (nM) | cIAP2 BIR3 Kᵢ (nM) | Fold Selectivity (cIAP2 Kᵢ / cIAP1 Kᵢ) |
| Ligand 4 | p-Cl | 1.1 | 3.0 | 2.7 |
| Ligand 3 | p-F | 1.8 | 4.9 | 2.7 |
| Ligand 5 | p-Br | 3.2 | 9.5 | 3.0 |
| Parent Cmpd 2 | H | 4.7 | 10.3 | 2.2 |
Data summarized from Sun H, et al. ACS Chem Biol. 2014.[5]
Signaling Pathway Perturbation by this compound
The binding of a Smac mimetic like Ligand 4 to cIAP1 and cIAP2 initiates a cascade of events that shifts the cellular balance from survival to apoptosis. The diagram below illustrates this mechanism of action.
Caption: Mechanism of action for this compound.
Experimental Methodologies
The binding affinities of this compound were determined using a competitive fluorescence polarization (FP) binding assay. This technique measures the change in the polarization of fluorescent light emitted from a probe upon binding to a larger protein molecule.
Key Experimental Protocol: Fluorescence Polarization Assay
-
Protein Expression and Purification:
-
The human cIAP1 BIR3 domain (residues 241-356) and cIAP2 BIR3 domain are cloned into a suitable expression vector (e.g., pET28) with an affinity tag (e.g., 6xHis).
-
Proteins are overexpressed in an E. coli strain such as BL21(DE3).
-
Cells are lysed, and the BIR3 domain proteins are purified from the soluble fraction using affinity chromatography (e.g., Ni-NTA column), followed by further purification steps like size-exclusion chromatography to ensure high purity and proper folding.
-
-
Fluorescent Probe Preparation:
-
A synthetic peptide corresponding to the N-terminus of the mature Smac protein (AVPI) is conjugated with a fluorescent dye (e.g., 5-Carboxyfluorescein or Rhodamine). This fluorescent probe acts as a tracer that binds to the BIR3 domains.
-
-
Competitive Binding Assay:
-
Assays are performed in 384-well, non-binding black plates.
-
Each well contains a fixed concentration of the purified cIAP1 or cIAP2 BIR3 protein and a fixed concentration of the fluorescent Smac probe in an appropriate assay buffer (e.g., 25 mM HEPES pH 7.5, 1 mM TCEP).
-
This compound is serially diluted to create a range of concentrations and added to the wells. A control well contains only the protein and probe (maximum polarization), and another contains only the probe (minimum polarization).
-
The plate is incubated at room temperature for a sufficient period (e.g., 30 minutes) to reach binding equilibrium.
-
-
Data Acquisition and Analysis:
-
The fluorescence polarization is measured using a microplate reader equipped with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).
-
The percentage of inhibition is calculated for each concentration of Ligand 4.
-
The IC₅₀ value (the concentration of ligand required to displace 50% of the fluorescent probe) is determined by fitting the inhibition data to a sigmoidal dose-response curve.
-
The IC₅₀ value is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and Kₔ of the fluorescent probe.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for determining the cross-reactivity of a ligand against cIAP1 and cIAP2.
References
- 1. Recognition of Smac-mimetic compounds by the BIR domain of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent and selective small-molecule inhibitors of cIAP1/2 proteins reveal that the binding of Smac mimetics to XIAP BIR3 is not required for their effective induction of cell death in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of cIAP1 Ligand 4
This document provides crucial safety and logistical information for the proper disposal of cIAP1 ligand 4, a substance utilized by researchers, scientists, and drug development professionals. The following procedures are based on available data for closely related cIAP1 ligands and are intended to ensure the safe handling and disposal of this compound.
Hazard and Safety Overview
This compound and similar compounds are categorized as hazardous materials. Based on data from related compounds, cIAP1 ligands can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1] Furthermore, some cIAP1 ligand-linker conjugates are known to be very toxic to aquatic life with long-lasting effects. Therefore, strict adherence to safety and disposal protocols is essential.
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Do not eat, drink or smoke when using this product.[1] If swallowed, rinse mouth and call a poison center or doctor if you feel unwell.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Wear protective gloves.[1] If on skin, wash with plenty of soap and water.[1] Take off contaminated clothing and wash it before reuse.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | Wear eye protection.[1] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Tract Irritation | May cause respiratory irritation.[1] | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] Use only outdoors or in a well-ventilated area.[1] If inhaled, remove person to fresh air and keep comfortable for breathing.[1] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | Avoid release to the environment. Collect spillage. |
Experimental Protocol: Decontamination and Spill Management
In the event of a spill, follow these procedures to decontaminate the area and manage the waste:
-
Evacuate and Ventilate: Immediately evacuate personnel from the affected area and ensure adequate ventilation.[1]
-
Personal Protective Equipment (PPE): Before addressing the spill, don appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection.[1]
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]
-
Absorption: For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1] For solid spills, carefully sweep or scoop the material to avoid dust formation.
-
Decontamination: Scrub the affected surfaces and any contaminated equipment with alcohol.[1]
-
Disposal of Contaminated Material: All contaminated materials, including absorbents and cleaning supplies, must be disposed of as hazardous waste according to local regulations.[1]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
